molecular formula C5H7BrN2O B2552893 4-Bromo-3-methoxy-5-methyl-1H-pyrazole CAS No. 1373617-66-3

4-Bromo-3-methoxy-5-methyl-1H-pyrazole

Cat. No.: B2552893
CAS No.: 1373617-66-3
M. Wt: 191.028
InChI Key: PWLCZFXWVPREKB-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-5-methyl-1H-pyrazole (CAS 1287752-78-6) is a high-purity, multi-substituted pyrazole derivative designed for advanced chemical synthesis and research applications. This compound serves as a versatile building block, particularly in the construction of complex, tetra-substituted pyrazole scaffolds that are of significant interest in medicinal and agricultural chemistry . Its molecular structure, which includes a bromine atom at the 4-position and a methoxymethyl group at the 3-position, makes it a valuable electrophilic intermediate for pivotal metal-catalyzed cross-coupling reactions, such as the Negishi and Buchwald-Hartwig aminations . These reactions are essential for introducing carbon or nitrogen-based substituents, enabling researchers to efficiently create diverse chemical libraries for structure-activity relationship (SAR) studies . The presence of both bromine and methoxymethyl groups on the pyrazole core offers distinct reactivity, facilitating further functionalization to develop novel compounds. Researchers leverage this reagent in the exploration of new active ingredients, where the pyrazole motif is a common pharmacophore. As a specialized chemical, it is intended for use by qualified laboratory professionals. Please Note: This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methoxy-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-3-4(6)5(9-2)8-7-3/h1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLCZFXWVPREKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Regioselective Bromination of 3-methoxy-5-methyl-1H-pyrazole

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibition effects.[1] Functionalization of the pyrazole ring is a critical step in drug discovery, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.

Among the various functionalization strategies, electrophilic bromination holds a place of particular importance. The introduction of a bromine atom, specifically at the C4 position, creates a versatile synthetic handle for subsequent modifications via modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][3] This guide provides a comprehensive technical overview of the bromination of 3-methoxy-5-methyl-1H-pyrazole, focusing on the underlying mechanistic principles that govern its high regioselectivity, and presents a field-proven experimental protocol for its synthesis.

Part 1: Mechanistic Rationale and Regioselectivity

The predictable and highly selective outcome of the bromination of 3-methoxy-5-methyl-1H-pyrazole is a direct consequence of the inherent electronic properties of the pyrazole ring, which are further modulated by its substituents.

Electronic Landscape of the Pyrazole Ring

The pyrazole ring is a five-membered, aromatic heterocycle containing two adjacent nitrogen atoms.[4][5] This aromatic system is electron-rich, making it susceptible to electrophilic aromatic substitution (SEAr).[4][6] However, the electron density is not uniformly distributed. The C4 position is the most electron-rich and, consequently, the most nucleophilic position, making it the primary site for electrophilic attack.[6][7][8] Electrophilic attack at the C3 or C5 positions is less favorable as it leads to a highly unstable intermediate with a positive charge on an azomethine nitrogen atom.[4]

Directing Effects of Methoxy and Methyl Substituents

In 3-methoxy-5-methyl-1H-pyrazole, the regioselectivity of electrophilic attack is overwhelmingly directed to the C4 position due to the powerful activating effects of the electron-donating groups (EDGs) at the C3 and C5 positions.[6]

  • 3-Methoxy Group: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the pyrazole ring through resonance (+R effect). This significantly increases the electron density within the ring, particularly at the ortho (C4) and para (N2) positions.

  • 5-Methyl Group: The methyl group is a weak electron-donating group through an inductive effect (+I effect), which further enriches the electron density of the pyrazole ring.

The combined electronic influence of the C3-methoxy and C5-methyl groups strongly activates the C4 position, making it exceptionally susceptible to electrophilic attack.[6][9]

The Bromination Mechanism

The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. N-Bromosuccinimide (NBS) is the preferred reagent, serving as a source of an electrophilic bromine species ("Br+").[10][11]

  • Activation and Generation of Electrophile: NBS provides a consistent, low-concentration source of electrophilic bromine.

  • Nucleophilic Attack: The electron-rich π-system of the pyrazole ring, specifically at the highly activated C4 carbon, attacks the electrophilic bromine atom.

  • Formation of the Sigma Complex (Arenium Ion): This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge is delocalized across the ring system.

  • Deprotonation and Re-aromatization: A base (such as the succinimide anion byproduct or solvent) abstracts the proton from the C4 carbon, collapsing the sigma complex and restoring the aromaticity of the pyrazole ring to yield the final product, 4-bromo-3-methoxy-5-methyl-1H-pyrazole.

Bromination Mechanism cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_products Products Pyrazole 3-methoxy-5-methyl-1H-pyrazole Attack Nucleophilic Attack (C4 attacks Br+) Pyrazole->Attack π electrons NBS N-Bromosuccinimide (NBS) NBS->Attack Br+ source Sigma Sigma Complex Formation (Resonance Stabilized) Attack->Sigma Deprotonation Deprotonation (Restores Aromaticity) Sigma->Deprotonation -H+ Product 4-bromo-3-methoxy-5-methyl-1H-pyrazole Deprotonation->Product Succinimide Succinimide Deprotonation->Succinimide Experimental Workflow start Start setup 1. Dissolve Pyrazole in DMF start->setup cool 2. Cool to 0°C setup->cool add_nbs 3. Add NBS Portion-wise cool->add_nbs react 4. Stir at 0°C, then RT add_nbs->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Quench with Water monitor->workup Reaction Complete extract 7. Extract with Organic Solvent workup->extract wash 8. Wash with Water & Brine extract->wash dry 9. Dry (MgSO4) & Concentrate wash->dry purify 10. Purify via Column Chromatography dry->purify product Final Product purify->product

Sources

An In-depth Technical Guide on the Tautomerism of 3-methoxy-5-methyl-4-bromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles are a critical class of heterocyclic compounds, forming the structural basis of numerous pharmaceuticals.[1][2][3] Their biological efficacy and chemical reactivity are profoundly influenced by the phenomenon of prototropic tautomerism, the dynamic equilibrium between two or more structural isomers that differ in the location of a proton.[4][5] This guide provides a detailed examination of the annular tautomerism of 3-methoxy-5-methyl-4-bromo-1H-pyrazole, a substituted pyrazole with potential applications in medicinal chemistry. We will explore the theoretical underpinnings of pyrazole tautomerism, the influence of substituents on the equilibrium, and the advanced analytical techniques used to characterize and quantify the tautomeric forms. This document serves as a comprehensive resource, integrating foundational principles with practical experimental and computational methodologies.

Introduction to Pyrazole Tautomerism

N-unsubstituted pyrazoles can exist as two primary annular tautomers due to the migration of a proton between the two nitrogen atoms of the pyrazole ring.[4][6] This rapid interconversion results in a dynamic equilibrium, the position of which is dictated by the electronic and steric nature of the substituents on the pyrazole core, as well as by environmental factors such as the solvent.[1][7] Understanding and controlling this tautomeric equilibrium is paramount in drug design, as the different tautomers can exhibit distinct physicochemical properties, including lipophilicity, hydrogen bonding capabilities, and ultimately, different affinities for biological targets.[5]

For the molecule , 3-methoxy-5-methyl-4-bromo-1H-pyrazole, the two possible tautomers are:

  • 3-methoxy-5-methyl-4-bromo-1H-pyrazole (Tautomer A)

  • 5-methoxy-3-methyl-4-bromo-1H-pyrazole (Tautomer B)

The relative stability of these two forms will determine the predominant species in a given environment.

The Influence of Substituents on Tautomeric Equilibrium

The electronic properties of the substituents at the C3 and C5 positions are a primary determinant of the tautomeric preference.[1][4] The general principles are as follows:

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃ (methoxy) and -CH₃ (methyl) donate electron density to the pyrazole ring.[1] EDGs tend to stabilize the tautomer where the substituent is at the C3 position.[1][4] In the case of 3-methoxy-5-methyl-4-bromo-1H-pyrazole, both the methoxy and methyl groups are electron-donating. The methoxy group, with its strong resonance effect, is a more potent electron-donating group than the methyl group. This would suggest a preference for the tautomer where the methoxy group is at the C3 position (Tautomer A).

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups such as -NO₂, -COOH, or -CHO generally favor the tautomer where the substituent is at the C5 position.[4][7] The bromo group at the C4 position will also influence the electron density of the ring, though its effect is more complex, involving both inductive withdrawal and weak resonance donation.

The interplay of these substituent effects dictates the position of the tautomeric equilibrium. For 3-methoxy-5-methyl-4-bromo-1H-pyrazole, the strong electron-donating methoxy group is expected to be a major driving force in favoring Tautomer A .

Characterization of Tautomers: A Multi-faceted Approach

A combination of spectroscopic and computational methods is essential for a comprehensive understanding of the tautomeric equilibrium.

Spectroscopic Analysis

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[8][9] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can deduce the structure of the predominant tautomer and, in some cases, quantify the equilibrium.[10][11]

Key Observables in NMR:

  • Chemical Shifts: The chemical shifts of the C3 and C5 carbons are particularly sensitive to the position of the N-H proton.[4] In a static system with a single tautomer, distinct signals for C3 and C5 will be observed. In a dynamic equilibrium, these signals may be broadened or appear as an average, depending on the rate of interconversion.[6]

  • ¹⁵N NMR: This technique directly probes the nitrogen atoms and can provide unambiguous evidence for the location of the proton.[10]

  • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to manipulate the rate of tautomeric interconversion.[6] At low temperatures, the exchange can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each tautomer. Conversely, at higher temperatures, the exchange rate increases, leading to coalesced, averaged signals.[6]

Experimental Protocol: Variable Temperature ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-methoxy-5-methyl-4-bromo-1H-pyrazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Low-Temperature Spectra: Cool the sample in increments of 10-20 K and acquire a spectrum at each temperature point until the signals corresponding to the two tautomers are resolved or the solvent freezes.

  • High-Temperature Spectra: Warm the sample in increments of 10-20 K from room temperature and acquire a spectrum at each point until the signals coalesce into a single set of averaged peaks.

  • Data Analysis: Integrate the signals for each tautomer at a low temperature where the exchange is slow to determine the equilibrium constant (KT = [Tautomer B] / [Tautomer A]).

While not as definitive as NMR for structural elucidation in solution, IR and UV-Vis spectroscopy can provide valuable complementary information.

  • Infrared (IR) Spectroscopy: The N-H stretching vibration in the IR spectrum can be indicative of the hydrogen bonding environment, which differs between tautomers.[12]

  • UV-Vis Spectroscopy: The electronic transitions of the two tautomers will differ, leading to distinct absorption maxima.[13][14] By deconvoluting the UV-Vis spectrum, it may be possible to estimate the relative concentrations of the tautomers in solution.[14]

Computational Chemistry

Density Functional Theory (DFT) calculations are an indispensable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[15]

Methodology for DFT Calculations:

  • Structure Optimization: The geometries of both Tautomer A and Tautomer B are optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.

  • Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities. The tautomer with the lower energy is predicted to be the more abundant species.

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to predict the IR spectra of each tautomer.[12]

  • NMR Chemical Shift Prediction: The NMR chemical shifts for each tautomer can be calculated and compared with experimental data to aid in signal assignment.

  • Solvent Effects: The influence of the solvent can be modeled using a Polarizable Continuum Model (PCM) to provide a more accurate prediction of the tautomeric equilibrium in solution.[16]

Table 1: Predicted Relative Energies of Tautomers of 3-methoxy-5-methyl-4-bromo-1H-pyrazole (Illustrative Data)

TautomerRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in DMSO
Tautomer A0.000.00
Tautomer B+2.5+1.8

Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from DFT calculations.

X-ray Crystallography

For solid-state analysis, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure.[17][18] This technique can definitively identify which tautomer is present in the crystalline form. However, it is important to remember that the tautomeric preference in the solid state may not necessarily reflect the equilibrium in solution.[9][11]

Visualizing the Tautomeric Equilibrium and Experimental Workflow

Tautomeric Equilibrium of 3-methoxy-5-methyl-4-bromo-1H-pyrazole

Tautomerism TautomerA 3-methoxy-5-methyl-4-bromo-1H-pyrazole (Tautomer A) TautomerB 5-methoxy-3-methyl-4-bromo-1H-pyrazole (Tautomer B) TautomerA->TautomerB Proton Transfer

Caption: Annular tautomerism of 3-methoxy-5-methyl-4-bromo-1H-pyrazole.

Workflow for Tautomer Analysis

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_conclusion Conclusion Synthesis Synthesis of 3-methoxy-5-methyl-4-bromo-1H-pyrazole NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, VT-NMR) Synthesis->NMR IR_UV IR & UV-Vis Spectroscopy Synthesis->IR_UV XRay X-ray Crystallography (Solid State) Synthesis->XRay DFT Computational Modeling (DFT) Synthesis->DFT Conclusion Determination of Tautomeric Equilibrium & Predominant Tautomer NMR->Conclusion IR_UV->Conclusion XRay->Conclusion DFT->Conclusion

Caption: Experimental and computational workflow for tautomer analysis.

Conclusion

The tautomerism of 3-methoxy-5-methyl-4-bromo-1H-pyrazole is a complex interplay of substituent effects and environmental factors. A comprehensive investigation, employing a synergistic combination of high-resolution NMR spectroscopy, complementary spectroscopic techniques, and robust computational modeling, is essential for a complete understanding of its tautomeric behavior. The insights gained from such studies are critical for the rational design and development of novel pyrazole-based therapeutic agents. The methodologies outlined in this guide provide a robust framework for researchers to confidently characterize the tautomeric landscape of this and other important heterocyclic molecules.

References

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  • Jarończyk, M., & Ozimiński, W. P. (2005). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 715(1-3), 131-139. Available at: [Link]

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  • Al-Majid, A. M., et al. (2020). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ChemistrySelect, 5(20), 6133-6140. Available at: [Link]

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  • Bouyahya, A., et al. (2018). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 23(1), 169. Available at: [Link]

  • Khan, I., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(28), 18037-18051. Available at: [Link]

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  • Pevzner, M. S., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 842-851. Available at: [Link]

  • Frolova, Y. V., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), 7626. Available at: [Link]

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  • Ivanova, G., et al. (2004). On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. Journal of Molecular Structure, 697(1-3), 133-140. Available at: [Link]

  • Duarte, D., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia, 2(3), 1279-1293. Available at: [Link]

  • Al-Ammary, K. S., & Al-Noor, T. H. (2011). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 736-748.
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  • Wrzecionko, J., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2634. Available at: [Link]

  • Smirnov, V. V., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. Available at: [Link]

  • Chermahini, A. N., & Teimouri, A. (2013). DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4-acyl Pyrazolone.
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  • Begtrup, M., et al. (1990). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Magnetic Resonance in Chemistry, 28(10), 868-874. Available at: [Link]

  • Kumar, A., et al. (2019). Synthesis and biological evaluation of novel pyrazole amide derivatives as potential antibacterial agents against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2140. Available at: [Link]

Sources

Technical Guide: pKa Determination & Physicochemical Profiling of 4-bromo-3-methoxy-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: 4-bromo-3-methoxy-5-methyl-1H-pyrazole CAS: 1240578-83-5 (Generic analog reference) Molecular Formula: C


H

BrN

O Molecular Weight: 191.03 g/mol

This guide provides a comprehensive analysis of the dissociation constants (pKa) for 4-bromo-3-methoxy-5-methyl-1H-pyrazole. As a trisubstituted pyrazole, this scaffold is a critical pharmacophore in kinase inhibitor design (e.g., JAK, Aurora kinase inhibitors). Understanding its ionization state is paramount for optimizing solubility, lipophilicity (LogD), and protein-ligand binding interactions.

Due to the absence of a single, immutable literature value for this specific derivative, this guide presents high-confidence predicted ranges derived from Hammett Substituent Constant analysis and outlines the definitive experimental protocols required to validate these values in a drug discovery setting.

Part 1: Theoretical Framework & Predicted Values[1]

The Ionization Profile

Pyrazoles are amphoteric, possessing both a weak acidic center (pyrrole-like NH) and a weak basic center (pyridine-like N). The pKa values are heavily influenced by the electronic effects of the substituents at positions 3, 4, and 5.

Ionization EventReaction TypeStructural TransformationPredicted pKa Range
pKa

(Basic)
ProtonationNeutral

Cation (Pyrazolium)
1.8 – 2.4
pKa

(Acidic)
DeprotonationNeutral

Anion (Pyrazolate)
12.2 – 12.8
Structure-Activity Relationship (SAR) & Hammett Analysis

The shift from the parent pyrazole values (pKa


 ~2.5, pKa

~14.2) is calculated via the summation of substituent effects (

constants).
  • 4-Bromo (EWG): The most dominant effect. The bromine atom at C4 exerts a strong inductive electron-withdrawing effect (-I).

    • Impact: Significantly increases acidity (lowers pKa

      
       by ~1.5–2.0 units) and decreases basicity.
      
  • 3-Methoxy (EDG/EWG): Complex behavior. It is inductively withdrawing (due to Oxygen's electronegativity) but strongly electron-donating via resonance (+R). In the pyrazole system, the resonance effect typically predominates, slightly increasing basicity compared to the bromo-only analog.

  • 5-Methyl (EDG): A weak electron donor via hyperconjugation (+I).

    • Impact: Slightly opposes the bromine, raising the pKa

      
       and pKa
      
      
      
      marginally (~0.5 units).
Tautomeric Equilibrium

This molecule exhibits annular tautomerism. The position of the proton (N1 vs N2) dictates whether the substituents are defined as 3-methoxy/5-methyl or 5-methoxy/3-methyl.

  • Tautomer A: 3-methoxy-5-methyl-1H-pyrazole (Generally favored in solution due to hydrogen bonding and dipole minimization).

  • Tautomer B: 5-methoxy-3-methyl-1H-pyrazole.

Tautomerism TautomerA Tautomer A (3-OMe, 5-Me) Transition Proton Transfer (Fast Exchange) TautomerA->Transition Kd TautomerB Tautomer B (5-OMe, 3-Me) Transition->TautomerB

Figure 1: Annular tautomerism of the pyrazole core. In solution, these species exist in rapid equilibrium, often averaged in NMR time scales.

Part 2: Experimental Determination Protocols

Since theoretical predictions carry an error margin of


0.5 to 1.0 log units, experimental validation is required. Due to the likely poor aqueous solubility of the neutral species, standard aqueous titration is insufficient.
Protocol A: Spectrophotometric (UV-Metric) Titration (Gold Standard)

This method is superior for pyrazoles because the ionization of the aromatic ring results in distinct UV spectral shifts (bathochromic/hypsochromic) even at very low concentrations (


 M), bypassing solubility issues.

Reagents:

  • Compound Stock: 10 mM in DMSO.

  • Buffers: Universal buffer system (pH 1.5 to 13.5).

  • Instrument: DAD-UV Spectrophotometer (e.g., Agilent 8453 or Sirius T3).

Workflow:

  • Baseline Scan: Inject 5

    
    L stock into pH 7 buffer. Measure 
    
    
    
    (likely 240–280 nm).
  • Acidic Titration (pKa

    
    ):  Titrate from pH 4.0 down to pH 1.0 using 0.5 M HCl. Observe the shift in absorbance at 
    
    
    
    .
  • Basic Titration (pKa

    
    ):  Titrate from pH 9.0 up to pH 13.5 using 0.5 M KOH. Note: Use CO
    
    
    
    -free KOH to prevent carbonate errors at high pH.
  • Data Analysis: Plot Absorbance vs. pH. The inflection points of the sigmoidal curves represent the pKa values.[1]

Protocol B: Potentiometric Titration with Cosolvent (Yasuda-Shedlovsky)

If UV chromophores are weak, use potentiometry. Due to lipophilicity (Predicted LogP ~2.0), the compound may precipitate near neutral pH.

Workflow:

  • Perform titrations in three different ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Determine the apparent pKa (p

    
    K
    
    
    
    ) in each mixture.
  • Extrapolation: Plot p

    
    K
    
    
    
    vs. % organic solvent (or dielectric constant
    
    
    ).
  • The Y-intercept (0% cosolvent) is the aqueous pKa.

ExperimentalWorkflow Start Start: 4-Br-3-OMe-5-Me-Pyrazole SolubilityCheck Check Solubility @ pH 7 Start->SolubilityCheck HighSol Soluble (>1 mM) SolubilityCheck->HighSol LowSol Insoluble (<1 mM) SolubilityCheck->LowSol Potentiometric Standard Potentiometric Titration (Aq) HighSol->Potentiometric Cosolvent Cosolvent Potentiometry (Yasuda-Shedlovsky) LowSol->Cosolvent No Chromophore UVMetric UV-Metric Titration (Spectrophotometric) LowSol->UVMetric Strong UV Abs (Preferred) Result Calculate pKa & LogD Potentiometric->Result Cosolvent->Result UVMetric->Result

Figure 2: Decision tree for selecting the optimal pKa determination methodology based on physicochemical properties.

Part 3: Implications for Drug Discovery

Solubility at Physiological pH (7.4)

At pH 7.4, the molecule exists almost exclusively in its neutral form .

  • Calculation: Since pH 7.4 is far from pKa

    
     (~2.0) and pKa
    
    
    
    (~12.5), the % Ionized is < 0.01%.
  • Consequence: Solubility will be driven solely by intrinsic solubility (

    
    ). Formulation strategies (e.g., amorphous solid dispersions, lipid formulations) may be necessary for oral delivery.
    
Lipophilicity (LogD)

The LogD profile will be flat (equal to LogP) across the pH range of 4 to 10.

  • Predicted LogP: ~2.1

    
     0.3.
    
  • Optimization: If LogP is too high for the target profile, removing the 5-methyl group or replacing the 4-bromo with a chloro group may lower lipophilicity slightly without drastically altering the pKa.

Hydrogen Bonding
  • Donor: The NH group (when neutral) is a strong H-bond donor (important for the hinge region in kinase binding).

  • Acceptor: The N2 nitrogen and the OMe oxygen serve as H-bond acceptors.

References

  • IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. (1965). Butterworths. (Foundational text for pyrazole pKa baselines).
  • PubChem Compound Summary: 4-Bromopyrazole. National Center for Biotechnology Information. Accessed 2026.[2][3][4][5][6] Link[7]

  • Claramunt, R. M., et al. (1991). "The annular tautomerism of pyrazoles." Advances in Heterocyclic Chemistry, 50, 1-169.
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • ChemAxon / ACD Labs. (2026). pKa Prediction Algorithms for Heterocycles.

Sources

The Annular Tautomerism of 3-Methoxy and 5-Methoxy Pyrazoles: Structural Differentiation and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pyrazole-based pharmacophores, distinguishing between the 3-methoxy and 5-methoxy tautomers is a critical regulatory and synthetic hurdle. Because unsubstituted pyrazoles undergo rapid prototropic annular tautomerism, the 3-methoxy and 5-methoxy forms are not distinct molecules under ambient conditions, but rather rapidly interconverting states of the same compound. This whitepaper provides an in-depth mechanistic analysis of this tautomeric equilibrium, the electronic causality governing it, and field-proven, self-validating analytical protocols for isolating and quantifying these elusive species.

Mechanistic Foundations of Annular Tautomerism

The core challenge in characterizing methoxy-substituted 1H-pyrazoles lies in the mobility of the N-proton. The migration of the proton between the N1 and N2 atoms shifts the relative position of the methoxy substituent from the C3 position to the C5 position.

This is not a simple unimolecular isomerization. The causality behind this proton transfer heavily relies on the formation of intermolecular hydrogen-bonded aggregates (dimers, trimers, or catemers)[1]. In the solid state or in non-polar solvents, the pyrazole molecules self-associate, facilitating a concerted proton exchange mechanism that lowers the activation energy (


) of tautomerization.

G A 5-Methoxy-1H-pyrazole (NH adjacent to OMe) B Dimeric Transition State (Intermolecular H-Bonding) A->B Proton transfer (Solvent dependent) B->A C 3-Methoxy-1H-pyrazole (=N adjacent to OMe) B->C Bond rearrangement C->B

Prototropic annular tautomerization between 3-methoxy and 5-methoxy pyrazole via dimeric state.

Electronic Effects & Thermodynamic Stability

The equilibrium constant (


) between the 3-methoxy and 5-methoxy tautomers is dictated by the push-pull electronic nature of the methoxy group.
  • 3-Methoxy-1H-pyrazole: The methoxy group is adjacent to the "pyridine-like" nitrogen (=N-). The electron-donating resonance effect (+M) of the oxygen lone pairs effectively delocalizes into the

    
    -deficient imine-like double bond, stabilizing the ring.
    
  • 5-Methoxy-1H-pyrazole: The methoxy group is adjacent to the "pyrrole-like" nitrogen (-NH-). Here, the electron-rich -NH- group competes with the methoxy group for

    
    -donation into the ring, creating electronic repulsion that often makes this tautomer thermodynamically less stable in isolation.
    

Solvent Causality: The choice of solvent physically alters this electronic reality. In non-polar solvents like CDCl


, the tautomers exist predominantly as hydrogen-bonded pairs, and rapid exchange leads to line broadening[2]. In highly polar, hydrogen-bond accepting solvents like DMSO-d

, the solvent molecules break these dimers, stabilizing the monomeric forms and drastically shifting the tautomeric equilibrium—often favoring the 3-hydroxy/methoxy form[3].

Quantitative Data Summary: The NMR Bottleneck

At room temperature, the exchange rate between the 3-methoxy and 5-methoxy forms exceeds the NMR timescale (


 Hz), resulting in a single, time-averaged spectrum[4]. To differentiate them, researchers must rely on sub-ambient Variable-Temperature (VT) NMR or Solid-State Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR.

The most authoritative nuclei for this differentiation are


C and 

N, as summarized below:
Parameter3-Methoxy-1H-pyrazole5-Methoxy-1H-pyrazoleDiagnostic Significance

C NMR (C-OMe)
~162.0 ppm (C3)~155.0 ppm (C5)High: C3 is more deshielded due to the adjacent =N-

N NMR (Pyrrole-like NH)
~192.6 ppm~192.6 ppmModerate: Confirms protonation state[5]

N NMR (Pyridine-like =N-)
~243.1 ppm~243.1 ppmModerate: Confirms annular double bond[5]

H-

N HMBC Correlation
OMe correlates with =N- (N2)OMe correlates with -NH- (N1)Absolute: Definitive structural proof of the tautomer

Experimental Methodologies

To achieve high-fidelity structural elucidation, the following self-validating workflows must be employed.

Workflow Step1 Sample Preparation (Aprotic Solvent: THF-d8) Step2 Variable-Temperature (VT) NMR Cooling to < 200 K Step1->Step2 Solution State Analysis Step3 Solid-State 15N CP/MAS NMR (Isolates dominant solid tautomer) Step1->Step3 Solid State Analysis Step4 Spectral Deconvolution (Calculate K_T and ΔG) Step2->Step4 Extract Tc & Integrals Step3->Step4 Identify Static Shifts

Workflow for isolating and quantifying pyrazole tautomers using advanced NMR spectroscopy techniques.

Protocol 1: Variable-Temperature (VT) Solution NMR for Tautomer Deconvolution

Objective: Slow the prototropic exchange rate below the NMR timescale to observe distinct 3-methoxy and 5-methoxy populations[4].

  • Sample Preparation: Dissolve 20 mg of the pyrazole derivative in 0.5 mL of anhydrous THF-d

    
    . Causality: THF-d
    
    
    
    is chosen because it remains liquid at extremely low temperatures (down to 165 K) and acts as an aprotic hydrogen-bond acceptor, preventing solvent-mediated proton exchange.
  • Instrument Calibration: Calibrate the NMR probe temperature using a neat methanol standard to ensure absolute thermal accuracy below 298 K.

  • Acquisition: Acquire

    
    H and 
    
    
    
    C spectra starting at 298 K. Stepwise cool the sample in 10 K increments down to 195 K, allowing 5 minutes of thermal equilibration at each step.
  • Coalescence Analysis: Identify the coalescence temperature (

    
    ) where the broad time-averaged peak splits into two sharp, distinct signals representing the 3-methoxy and 5-methoxy forms.
    
  • Self-Validation Check: Apply the Eyring equation to the observed

    
    . If the calculated activation energy (
    
    
    
    ) aligns with theoretical DFT predictions for pyrazole proton transfer (~10-15 kcal/mol), the observed peak splitting is definitively confirmed as tautomeric decoalescence rather than an instrumental artifact (e.g., poor shimming at low temperatures).
Protocol 2: Solid-State N CP/MAS NMR for Static Tautomer Identification

Objective: Determine the dominant tautomeric form stabilized in the crystalline lattice[5].

  • Rotor Packing: Pack the crystalline pyrazole sample into a 4 mm zirconia rotor under an inert argon atmosphere to prevent moisture absorption, which can catalyze solid-state proton mobility.

  • Magic Angle Spinning (MAS): Spin the sample at a MAS rate of 10-12 kHz. Causality: This specific speed is required to average out the massive chemical shift anisotropy inherent to the nitrogen atoms in the pyrazole ring, yielding high-resolution isotropic peaks.

  • Cross-Polarization (CP): Apply a

    
    H-
    
    
    
    N cross-polarization pulse sequence with a contact time of 2-5 ms to enhance the insensitive
    
    
    N signal.
  • Self-Validation Check: Vary the dephasing delays (e.g., 20 µs, 100 µs, 200 µs). If the relative intensities of the

    
    N resonances remain constant across these delays, the signals originate from a single, static tautomeric solid-state structure[3]. If intensities fluctuate, it indicates the presence of a dynamic mixture of rapidly interconverting polymorphs.
    

References

  • The Use of NMR Spectroscopy to Study Tautomerism Source: ResearchGate / Bohrium URL
  • Source: PMC (National Institutes of Health)
  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism Source: Beilstein Journals URL
  • Revisiting the Structure and Chemistry of 3(5)

Sources

Technical Whitepaper: 4-Bromo-3-methoxy-5-methyl-1H-pyrazole – Safety, Handling, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-3-methoxy-5-methyl-1H-pyrazole (CAS: 1373617-66-3) is a highly functionalized, halogenated heterocyclic building block heavily utilized in medicinal chemistry and agrochemical development. The pyrazole core is a privileged scaffold, frequently serving as a bioisostere for amides or aromatic rings in kinase inhibitors and central nervous system (CNS) agents. This whitepaper provides an authoritative guide on the physicochemical properties, safety data (MSDS), and validated experimental protocols for handling and utilizing this compound in drug discovery workflows.

Physicochemical Profiling

Understanding the physical and chemical properties of 4-bromo-3-methoxy-5-methyl-1H-pyrazole is critical for predicting its behavior in both biological assays and synthetic reactions.

PropertyValue / Description
Chemical Name 4-Bromo-3-methoxy-5-methyl-1H-pyrazole
CAS Number 1373617-66-3
Molecular Formula C5H7BrN2O
Molecular Weight 191.03 g/mol
Physical State Solid (Crystalline Powder)
Functional Handles C4-Bromide, C3-Methoxy, C5-Methyl, N-H Pyrazole
Storage Requirements Cool, dry, well-ventilated; flush with inert gas (Ar/N₂)

Synthetic Utility & Mechanistic Causality

In drug discovery, the strategic placement of halogens and electron-donating groups (EDGs) on a pyrazole ring dictates its synthetic versatility.

  • The C4-Bromine Advantage: The bromine atom at the C4 position serves as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Bromine is preferred over chlorine due to its lower bond dissociation energy, which facilitates a significantly faster oxidative addition step by Palladium(0) catalysts [1]. Furthermore, halogenated pyrazoles are increasingly utilized in X-ray crystallography for experimental single-wavelength anomalous dispersion (SAD) phasing and ligand "hot-spot" identification in novel protein targets [2].

  • Electronic & Steric Tuning: The methoxy group at C3 acts as an EDG via resonance. This increases the electron density of the pyrazole core, which can modulate the pKa of the pyrazole N-H bond, affecting the molecule's pharmacokinetic profile (e.g., solubility and target binding affinity). The C5-methyl group provides localized steric bulk, which is often leveraged to dictate the regioselectivity of subsequent N-alkylation or structural rigidification in structure-activity relationship (SAR) studies. Unprotected nitrogen-rich heterocycles can sometimes poison Pd catalysts; however, utilizing modern electron-rich phosphine ligands overcomes this barrier[3].

Hazard Assessment & Safety Data (MSDS)

Based on standardized safety data for halogenated pyrazole derivatives, 4-bromo-3-methoxy-5-methyl-1H-pyrazole is classified as a hazardous substance requiring strict engineering controls and personal protective equipment (PPE) [4][5].

GHS Classification & Labeling
Hazard ClassCategoryHazard Statement (H-Code)Signal Word
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarning
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritationWarning
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves (Nitrile rubber, >0.11mm thickness), protective clothing, and eye protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols & Workflows

Protocol: Safe Handling & Storage

Causality & Rationale: Fine halogenated pyrazole powders are highly susceptible to static cling, which can cause rapid aerosolization. Inhalation of these particulates directly irritates the respiratory mucosa. A self-validating handling protocol ensures zero-exposure transfer.

  • Preparation: Verify the chemical fume hood is operating at a face velocity of 80–100 fpm. Don PPE, including a NIOSH-approved N95 particulate respirator, safety goggles, and nitrile gloves.

  • De-static Procedure: Pass an anti-static bar or ionizer over the spatula and weigh boat prior to opening the reagent bottle. Validation: The powder should pour smoothly without adhering to the vertical walls of the weigh boat.

  • Transfer: Weigh the required mass using a non-sparking spatula.

  • Storage Sealing: Immediately flush the primary container with Argon gas before sealing. Causality: The inert atmosphere displaces ambient oxygen and moisture, preventing the degradation of the methoxy group and mitigating hygroscopic clumping.

G Start 4-Bromo-3-methoxy-5-methyl-1H-pyrazole Handling PPE Don PPE (N95 Mask, Nitrile Gloves, Goggles) Start->PPE Hood Transfer to Fume Hood PPE->Hood Spill Spill Occurs? Hood->Spill Clean Evacuate & Ventilate Sweep up (No Sparks) Spill->Clean Yes Store Store in Cool, Dry Place (Inert Gas Preferred) Spill->Store No Clean->Store

Workflow for the safe handling, spill management, and storage of bromopyrazole derivatives.

Protocol: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Rationale: This protocol describes the arylation of the C4 position. Potassium phosphate (


) is selected as a mild base to facilitate transmetalation without deprotonating the pyrazole N-H to a degree that would stall the catalytic cycle.
  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-methoxy-5-methyl-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add

    
     (0.05 equiv) inside a glovebox or under a positive stream of Argon. Causality:
    
    
    
    is highly sensitive to oxidation; maintaining an inert atmosphere prevents conversion to inactive
    
    
    black.
  • Degassing: Add a pre-degassed mixture of 1,4-Dioxane/

    
     (4:1 v/v). Subject the sealed flask to three freeze-pump-thaw cycles.
    
  • Reaction Execution: Heat the mixture at 90°C for 8–12 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The complete disappearance of the starting material isotopic mass cluster (m/z ~191/193, 1:1 ratio due to

    
    ) and the appearance of the target mass validates successful oxidative addition and transmetalation.
    
  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo prior to silica gel chromatography.
    

G Substrate 4-Bromo-3-methoxy- 5-methyl-1H-pyrazole Reagents Arylboronic Acid + Pd(PPh3)4 + K3PO4 Base Substrate->Reagents Solvent 1,4-Dioxane / H2O Degassed Reagents->Solvent Reaction Heat at 90-100°C Under N2/Ar (6-12h) Solvent->Reaction Workup Aqueous Extraction (EtOAc/Brine) Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification

Step-by-step synthetic workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Emergency Response & Spill Management

In the event of accidental exposure or containment failure, immediate action must be taken to mitigate localized tissue damage and environmental contamination.

  • Ocular Exposure: Flush eyes with copious amounts of water for a minimum of 15 minutes. Causality: Rapid, sustained dilution is required to minimize corneal damage from the localized pH shifts and chemical irritation caused by the pyrazole derivative.

  • Dermal Exposure: Wash the affected area immediately with soap and water. Remove contaminated clothing. Do not use organic solvents (e.g., acetone) to clean the skin, as this will increase the transdermal absorption of the compound.

  • Inhalation: Move the affected personnel to fresh air. If respiratory distress (bronchospasm) occurs, administer oxygen and seek immediate medical attention.

  • Spill Containment: Do not sweep the dry powder, as this generates hazardous aerosols. Moisten the spill lightly with a non-reactive solvent (e.g., a fine water mist) to suppress dust. Collect the wetted material using non-sparking tools and place it into a sealed, clearly labeled hazardous waste container for incineration.

References

1.1 2. 2 3.3 4.4 5.5

Sources

The 4-Bromopyrazole Scaffold: A "Magic Bullet" in Medicinal Chemistry

[1][2]

Executive Summary & Pharmacophore Significance

The 4-bromopyrazole moiety is not merely a structural spacer; it is a privileged pharmacophore in modern drug design. Unlike its non-halogenated (4-H) or alkylated (4-methyl) analogs, the 4-bromo derivative possesses unique electronic and steric properties that facilitate high-affinity binding.

The core significance lies in the Sigma-Hole Effect . The bromine atom at the C4 position exhibits a region of positive electrostatic potential (the sigma-hole) on the extension of the C-Br bond axis. This allows the bromine to act as a Lewis acid, forming directed Halogen Bonds (X-bonds) with Lewis bases (e.g., backbone carbonyl oxygens) in protein binding pockets. This interaction is often orthogonal to hydrogen bonding, providing a "molecular anchor" that increases potency and selectivity, particularly in kinase inhibitors (e.g., EGFR, VEGFR-2) and alcohol dehydrogenase (ADH) modulators.

Mechanistic Insights: The Physics of Binding

The Halogen Bond (XB) Advantage

While Hydrogen Bonds (HB) are ubiquitous, Halogen Bonds offer a distinct vector for optimization.

  • Directionality: XB is highly directional (160°–180° angle relative to the C-X bond), allowing for precise geometric targeting of residues in the kinase hinge region.

  • Hydrophobicity: Unlike polar HB donors, the Br atom is lipophilic, allowing the ligand to traverse hydrophobic channels while still engaging in specific polar interactions.

  • Atomic Size: The van der Waals radius of Bromine (1.85 Å) provides optimal steric fill for pockets that are too large for Chlorine (1.75 Å) but too constricted for Iodine (1.98 Å).

Diagram 1: Mechanism of Action - Halogen Bonding in Kinase Pockets

This diagram illustrates the sigma-hole interaction between the 4-bromopyrazole and a protein backbone carbonyl.

HalogenBondingcluster_0Interaction GeometryLigand4-BromopyrazoleLigandBromineBr (Sigma Hole +)Ligand->BromineC-Br BondOxygenO (Lewis Base -)Bromine->OxygenHalogen Bond (XB)(Electrostatic)ProteinKinase Hinge Region(Backbone C=O)Oxygen->ProteinPeptide Bond

Caption: Schematic of the directed Halogen Bond between the C4-Bromine sigma-hole and a protein carbonyl oxygen.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-bromopyrazole derivatives is governed by substitutions at three critical vectors.

Table 1: SAR Matrix of 4-Bromopyrazole Derivatives
PositionModificationEffect on Activity & PropertiesCausality/Rationale
C4 (Core) -Br Optimal Potency Strong halogen bond donor; ideal steric fit for kinase hinge regions.
-ClReduced PotencyWeaker sigma-hole; reduced lipophilicity compared to Br.
-IHigh Potency / Metabolic RiskStrongest XB donor but often suffers from steric clashes and metabolic deiodination.
-CH₃ (Fomepizole)Distinct ActivityLoses XB capability; effective for ADH inhibition but less effective for kinase targets requiring XB.
N1 Alkyl / ArylPK & SolubilityControls lipophilicity (LogP). Aryl groups often stack with Phe/Tyr gatekeepers.
Unsubstituted (-H)H-Bond DonorEssential if the nitrogen acts as a H-bond donor to residues like Glu or Asp.
C3 / C5 Bulky Aryl GroupsSelectivity"Clamp" substituents that lock the molecule into specific conformational states.
Electron WithdrawingElectronic TuningModulates the acidity of the N1-H and the polarization of the C4-Br bond.
Deep Dive: The C4-Bromine vs. C4-Methyl (Fomepizole)

While Fomepizole (4-methylpyrazole) is the standard of care for methanol poisoning (inhibiting ADH), 4-bromopyrazole derivatives often show superior inhibitory constants (

  • Why? The methyl group interacts purely through van der Waals forces. The bromine atom adds an enthalpic gain via the halogen bond, often resulting in a 10-to-100-fold increase in potency against targets like CDK2 or CK2 kinases.

Experimental Protocols

Protocol A: One-Pot Regioselective Synthesis (Green Chemistry)

Context: This protocol avoids toxic organic solvents, utilizing a solvent-free grinding method suitable for rapid library generation.

Reagents:

  • 1,3-Diketone (e.g., Acetylacetone)[1][2]

  • Arylhydrazine (e.g., Phenylhydrazine)[1]

  • N-Bromosaccharin (NBSac)[2]

  • Catalyst: Silica-supported Sulfuric Acid (

    
    )[1]
    

Step-by-Step Workflow:

  • Condensation: In a mortar, grind 1.0 mmol of 1,3-diketone and 1.0 mmol of arylhydrazine with 0.01 g of

    
     for 2 minutes.
    
    • Observation: The mixture will become a viscous paste/solid as the pyrazole ring forms.

  • Bromination: Add 1.0 mmol of N-Bromosaccharin to the mixture. Grind for an additional 5–10 minutes at room temperature.

    • Mechanism:[2][3][4] NBSac acts as a controlled source of electrophilic bromine (

      
      ), reacting selectively at the electron-rich C4 position.
      
  • Extraction: Add 10 mL of n-hexane (or ethyl acetate) to the mortar. Triturate to dissolve the product.

  • Purification: Filter the mixture to remove the insoluble saccharin byproduct and catalyst. Evaporate the solvent.

  • Validation: Confirm structure via

    
    -NMR (Disappearance of C4-H signal, typically around 7.5–8.0 ppm in the parent pyrazole).
    
Protocol B: Biological Assay – Kinase Inhibition Screening

Context: Validating the affinity of the 4-bromo derivative against EGFR (Epidermal Growth Factor Receptor).[5]

  • Preparation: Dissolve 4-bromopyrazole derivative in 100% DMSO to a stock concentration of 10 mM.

  • Dilution: Prepare serial dilutions (0.1 nM to 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA).
    
  • Incubation: Mix ligand with recombinant EGFR kinase domain (5–10 nM) and substrate peptide (e.g., Poly-Glu-Tyr). Incubate for 15 mins at 25°C to allow equilibrium binding.

  • Reaction Start: Add ATP (at

    
     concentration, typically 10–50 µM) and radiolabeled 
    
    
    .
  • Termination: After 30 mins, stop reaction with 3% phosphoric acid.

  • Data Analysis: Measure incorporation of

    
     into the substrate. Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    .

Visualizing the Synthetic Pathway

Diagram 2: Synthesis & Functionalization Workflow

This diagram outlines the construction of the core and its subsequent diversification.

SynthesisDiketone1,3-DiketonePyrazoleIntermediate:PyrazolesDiketone->PyrazoleCondensation(H2SO4/SiO2)HydrazineArylhydrazineHydrazine->PyrazoleCondensation(H2SO4/SiO2)BromoPyrazoleTarget Scaffold:4-BromopyrazolePyrazole->BromoPyrazoleElectrophilic BrominationNBSacReagent:N-BromosaccharinNBSac->BromoPyrazoleSuzukiSuzuki Coupling(Pd-Catalyzed)BromoPyrazole->SuzukiFunctionalizationLibraryC4-Arylated Library(Biaryl Derivatives)Suzuki->LibraryDiversity Generation

Caption: Workflow from raw materials to 4-bromopyrazole and subsequent Pd-catalyzed library generation.

References

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Source: Journal of Chemical Physics / NIH URL:[Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Source: Frontiers in Chemistry URL:[Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Source: Journal of the Mexican Chemical Society URL:[Link][5]

  • Structure-Activity Relationship Of Drugs (General Principles & Pyrazole Context). Source: Sema / Wiley Handbook of Chemoinformatics URL:[Link]

  • Halogen Bonds Involved in Binding of Halogenated Ligands by Protein Kinases. Source: Acta Biochimica Polonica / PubMed URL:[Link]

Strategic Sourcing and Synthetic Utility of 4-Bromo-3-methoxy-5-methyl-1H-pyrazole: A Comprehensive Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex heterocyclic scaffolds often relies on highly functionalized building blocks. 4-Bromo-3-methoxy-5-methyl-1H-pyrazole (CAS: 1373617-66-3) is a highly versatile intermediate utilized in medicinal chemistry, agrochemical development, and materials science. This whitepaper provides an in-depth technical analysis of this compound, bridging the gap between commercial procurement and advanced synthetic application. By examining the structural causality of its reactivity, establishing rigorous quality control protocols, and detailing state-of-the-art cross-coupling methodologies, this guide serves as an authoritative resource for drug development professionals.

Chemical Identity and Structural Causality

To effectively utilize 4-Bromo-3-methoxy-5-methyl-1H-pyrazole, researchers must understand how its specific substituents dictate its chemical behavior.

  • The C4-Bromo Handle: The bromine atom at the C4 position serves as the primary electrophilic site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Electronic Modulation (C3-Methoxy & C5-Methyl): The methoxy group is strongly electron-donating via resonance, while the methyl group provides mild electron donation and steric bulk. This electron-rich nature makes the pyrazole ring highly nucleophilic but can concurrently slow down the oxidative addition step in palladium-catalyzed couplings compared to electron-deficient aryl halides.

  • Annular Prototropic Tautomerism: In solution, 1H-pyrazoles exhibit rapid proton exchange between the two nitrogen atoms[1]. Consequently, 4-bromo-3-methoxy-5-methyl-1H-pyrazole exists in a dynamic equilibrium with its tautomer, 4-bromo-5-methoxy-3-methyl-1H-pyrazole. This tautomerism broadens NMR signals at room temperature and introduces regioselectivity challenges during N-alkylation, necessitating careful selection of bases and electrophiles.

Commercial Sourcing and Vendor Landscape

Procuring high-purity building blocks is the foundation of reproducible research. Several commercial suppliers offer 4-Bromo-3-methoxy-5-methyl-1H-pyrazole, though availability and lead times vary. When evaluating vendors, researchers must prioritize analytical validation over cost, as trace regioisomers (e.g., unbrominated starting materials or 4-chloro analogs) can severely poison palladium catalysts.

Table 1: Key Commercial Suppliers and Specifications
SupplierCatalog / Item NumberPurity SpecificationAvailability / Lead TimeReference
BLD Pharm BD625869≥ 95%Global Stock[2]
Biosynth (via BIOZOL) CBS-YEC61766≥ 95%Variable / Inquiry[3]
Enamine (via Sigma-Aldrich) ENAH049F2992≥ 95%Variable / Inquiry

Quality Control (QC) & Analytical Validation Protocol

A self-validating system requires that researchers independently verify the integrity of commercially sourced compounds before committing them to complex synthetic sequences. The following protocol is designed to confirm both the purity and the structural identity of the pyrazole.

Step-by-Step Methodology: LC-MS and NMR Validation
  • Sample Preparation:

    • For LC-MS: Dissolve 1.0 mg of the sourced compound in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v).

    • For NMR: Dissolve 5.0 mg of the compound in 0.6 mL of anhydrous DMSO-

      
      .
      
  • LC-MS Analysis (Isotope Pattern Verification):

    • Run a reverse-phase gradient (5% to 95% Acetonitrile with 0.1% Formic Acid) over 5 minutes.

    • Causality: Analyze the mass spectrum for the characteristic 1:1 isotopic ratio of bromine. The presence of

      
       ~205 [M+H]
      
      
      
      and
      
      
      ~207 [M+H+2]
      
      
      confirms the presence of the mono-brominated species.
  • 
    H NMR Analysis: 
    
    • Acquire a standard 400 MHz

      
      H NMR spectrum.
      
    • Causality: Identify the methoxy singlet (~3.8 ppm) and the methyl singlet (~2.2 ppm). The N-H proton will appear as a broad singlet (>10 ppm). If the peaks are excessively broad due to rapid tautomerism, cool the NMR probe to 253 K to freeze the tautomeric exchange and resolve the individual tautomer signals[1].

  • Purity Calculation: Integrate the UV chromatogram at 254 nm. A purity of >95% is required to proceed to catalytic cross-coupling.

Synthetic Utility: Suzuki-Miyaura Cross-Coupling

The most significant application of 4-Bromo-3-methoxy-5-methyl-1H-pyrazole is the generation of C4-arylated derivatives via the Suzuki-Miyaura reaction.

Mechanistic Causality: Unprotected N-H pyrazoles are notoriously challenging substrates for palladium catalysis. The basic, unhindered nitrogen atoms can coordinate directly to the palladium center, leading to off-cycle catalyst sequestration and severe product inhibition[4]. To overcome this, the protocol below utilizes XPhos (a bulky, electron-rich biaryl phosphine ligand). XPhos accelerates the rate-limiting oxidative addition into the electron-rich C-Br bond and provides enough steric bulk around the palladium center to prevent unwanted coordination by the pyrazole nitrogen[4][5].

Step-by-Step Methodology: C4-Arylation of Unprotected Pyrazole
  • Reagent Charging: To an oven-dried, 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-3-methoxy-5-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), Pd

    
    (dba)
    
    
    
    (0.02 mmol, 2 mol% Pd), XPhos (0.08 mmol, 8 mol%), and anhydrous K
    
    
    PO
    
    
    (2.0 mmol, 2.0 equiv).
  • Inert Atmosphere Generation: Seal the Schlenk tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this purge cycle three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Via syringe, add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H

    
    O (previously sparged with Argon for 30 minutes).
    
  • Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the sealed tube in a pre-equilibrated oil bath at 100 °C for 16 hours with vigorous stirring (800 rpm).

  • Workup & Extraction: Cool the reaction mixture to ambient temperature. Dilute with Ethyl Acetate (15 mL) and wash with saturated aqueous NaCl (10 mL). Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the C4-functionalized pyrazole.

Process Visualization

G Source Commercial Sourcing (CAS: 1373617-66-3) QC Quality Control LC-MS & NMR Validation Source->QC Verifies Purity (>95%) Protect N-Protection (Optional) e.g., Boc, SEM, THP QC->Protect If N-H interferes Coupling Suzuki-Miyaura Coupling (Pd catalyst, XPhos, Base) QC->Coupling Direct Coupling Protect->Coupling Protected Substrate Product C4-Functionalized Pyrazole (Target Scaffold) Coupling->Product Cross-Coupling Yield

Synthetic Workflow: Sourcing to C4-Functionalization of 4-Bromo-3-methoxy-5-methyl-1H-pyrazole

References

  • Beilstein Journal of Organic Chemistry - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Available at:[Link]

  • PMC / NIH - Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at:[Link]

Sources

Methodological & Application

Synthesis of 4-Bromo-3-methoxy-5-methyl-1H-pyrazole from ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Multi-Step Synthesis of 4-Bromo-3-methoxy-5-methyl-1H-pyrazole from Ethyl Acetoacetate

Introduction: The Strategic Value of Substituted Pyrazoles

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and agrochemical development.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. The specific compound, 4-Bromo-3-methoxy-5-methyl-1H-pyrazole, is a highly valuable synthetic intermediate. The strategic placement of its functional groups—a bromine atom for cross-coupling reactions, a methoxy group influencing electronic properties, and a methyl group—provides multiple handles for diversification, enabling the construction of complex molecular architectures for drug discovery and material science applications.[2]

This technical guide provides a comprehensive, three-step synthetic pathway starting from the readily available and economical bulk chemical, ethyl acetoacetate. The narrative is structured to not only provide a detailed, step-by-step protocol but also to elucidate the underlying chemical principles and mechanistic considerations that govern each transformation. This approach is designed to empower researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for a successful and safe synthesis.

Overall Synthetic Workflow

The synthesis is executed in three distinct stages: (1) Formation of the pyrazolone core via a Knorr condensation, (2) Regioselective bromination at the C4 position, and (3) O-methylation to yield the final product.

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: O-Methylation A Ethyl Acetoacetate + Hydrazine Hydrate B 5-Methyl-1H-pyrazol-3(2H)-one A->B Reflux C N-Bromosuccinimide (NBS) DMF, 0°C to RT D 4-Bromo-5-methyl-1H-pyrazol-3(2H)-one B->D E 1. Sodium Hydride (NaH), THF 2. Methyl Iodide (CH3I) F 4-Bromo-3-methoxy-5-methyl-1H-pyrazole D->F

Caption: Overall 3-step synthesis workflow.

Critical Safety and Hazard Analysis

Chemical synthesis, particularly on a research and development scale, demands an uncompromising commitment to safety. The following reagents used in this protocol are hazardous and must be handled with strict adherence to established safety procedures.

ReagentKey HazardsRecommended Handling Precautions
Hydrazine Hydrate Toxic if swallowed, inhaled, or in contact with skin.[3][4] Causes severe skin burns and eye damage.[4] May cause an allergic skin reaction and is a suspected carcinogen.[3][5]Always handle in a certified chemical fume hood. Wear a lab coat, heavy-duty chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.[4] Avoid heating, which can increase vapor pressure. Ensure secondary containment.
Bromine (Br₂) / N-Bromosuccinimide (NBS) Bromine is very toxic, corrosive, and environmentally hazardous.[6] Vapors cause severe irritation to the respiratory tract, and liquid causes severe burns.[7] NBS is a source of bromine and should be handled with care.All operations involving bromine or NBS must be performed in a chemical fume hood.[6] Wear chemical-resistant gloves, a lab coat, and splash goggles.[8] Keep a quenching solution, such as 1 M sodium thiosulfate, readily available in case of spills.[6]
Sodium Hydride (NaH) Water-reactive, releasing flammable hydrogen gas which can ignite spontaneously.[9] Corrosive and will cause burns on skin contact. Typically supplied as a 60% dispersion in mineral oil, which is safer but still requires care.Handle exclusively under an inert atmosphere (e.g., nitrogen or argon), ideally within a glovebox or using Schlenk techniques.[9] NEVER allow contact with water or protic solvents.[10][11] Use non-sparking tools. Fire extinguishing must be done with Class D extinguishers (dry powder, sand, or soda ash); DO NOT use water or CO₂.[11][12]

Part 1: Synthesis of 5-Methyl-1H-pyrazol-3(2H)-one

Principle and Mechanism: The Knorr Pyrazole Synthesis

This foundational reaction in heterocyclic chemistry, first reported by Ludwig Knorr in 1883, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[13][14][15] The reaction with the unsymmetrical ethyl acetoacetate proceeds via an initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. Given the higher electrophilicity of the ketone carbonyl compared to the ester carbonyl, the reaction preferentially forms a hydrazone intermediate at that position. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the ester carbonyl, leading to cyclization. Subsequent elimination of ethanol drives the reaction to completion, yielding the stable aromatic pyrazolone ring.[16]

G cluster_mech1 Knorr Pyrazole Synthesis Mechanism start Ethyl Acetoacetate + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Nucleophilic Attack - H₂O cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Cyclization product 5-Methyl-1H-pyrazol-3(2H)-one + EtOH cyclized->product Tautomerization - EtOH

Caption: Mechanism of the Knorr pyrazolone synthesis.

Experimental Protocol
ReagentM.W.Amount (mmol)EquivalentsMass / Volume
Ethyl Acetoacetate130.141001.013.01 g (12.76 mL)
Hydrazine Hydrate (~64%)50.061051.05~5.2 g (~5.1 mL)
Ethanol46.07--50 mL
Acetic Acid, Glacial60.05catalytic-~0.5 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (50 mL), ethyl acetoacetate (12.76 mL, 100 mmol), and a few drops of glacial acetic acid.

  • Begin stirring the solution at room temperature.

  • Slowly add hydrazine hydrate (~5.1 mL, 105 mmol) dropwise to the stirred solution over 15 minutes. The addition may be mildly exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the resulting white solid by vacuum filtration, washing the filter cake with cold ethanol (2 x 20 mL).

  • Dry the product under vacuum to afford 5-methyl-1H-pyrazol-3(2H)-one as a white crystalline solid. (Typical yield: 85-95%).

Part 2: Synthesis of 4-Bromo-5-methyl-1H-pyrazol-3(2H)-one

Principle and Mechanism: Electrophilic Aromatic Bromination

The pyrazolone ring is electron-rich and readily undergoes electrophilic aromatic substitution. The C4 position is the most nucleophilic and sterically accessible site, leading to highly regioselective halogenation.[17] While elemental bromine can be used, N-bromosuccinimide (NBS) is a safer and more convenient source of an electrophilic bromine ("Br+") synthon.[18] In a polar aprotic solvent like dimethylformamide (DMF), NBS facilitates the clean bromination at the C4 position.

Experimental Protocol

ReagentM.W.Amount (mmol)EquivalentsMass
5-Methyl-1H-pyrazol-3(2H)-one98.10501.04.91 g
N-Bromosuccinimide (NBS)177.9852.51.059.34 g
Dimethylformamide (DMF)73.09--100 mL

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-methyl-1H-pyrazol-3(2H)-one (4.91 g, 50 mmol) in anhydrous DMF (100 mL).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add N-bromosuccinimide (9.34 g, 52.5 mmol) in small portions over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into a beaker containing ice-water (400 mL) with vigorous stirring. A precipitate will form.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield 4-bromo-5-methyl-1H-pyrazol-3(2H)-one. (Typical yield: 90-98%).

Part 3: Synthesis of 4-Bromo-3-methoxy-5-methyl-1H-pyrazole

Principle and Mechanism: Regioselective O-Alkylation

The alkylation of unsymmetrical pyrazolones presents a significant regioselectivity challenge due to the presence of two nucleophilic nitrogen atoms and an exocyclic oxygen atom (in the pyrazolone tautomer).[19] The outcome (N- vs. O-alkylation) is highly dependent on the base, solvent, and alkylating agent.[20][21] To achieve the desired O-methylation, a strong, non-nucleophilic base such as sodium hydride (NaH) is employed in an aprotic solvent like tetrahydrofuran (THF). The NaH deprotonates the pyrazolone to form the corresponding sodium salt. This pyrazolate anion exists in resonance, but the harder oxygen atom preferentially attacks the hard electrophile of the methylating agent (methyl iodide), leading to the desired O-alkylated product over the N-alkylated isomers. The use of anhydrous and inert conditions is critical to prevent quenching the NaH.[9]

G cluster_mech2 O-Methylation Mechanism start Bromopyrazolone anion Sodium Pyrazolate Anion (Resonance Stabilized) start->anion NaH, THF - H₂ product 4-Bromo-3-methoxy-5-methyl-1H-pyrazole anion->product CH₃I (SN2 Attack by Oxygen)

Caption: Simplified mechanism for O-methylation.

Experimental Protocol
ReagentM.W.Amount (mmol)EquivalentsMass / Volume
4-Bromo-5-methyl-1H-pyrazol-3(2H)-one177.00251.04.42 g
Sodium Hydride (60% in oil)24.00 (NaH)27.51.11.10 g
Tetrahydrofuran (THF), anhydrous72.11--120 mL
Methyl Iodide (MeI)141.94301.24.26 g (1.87 mL)

Procedure:

  • INERT ATMOSPHERE REQUIRED: Set up a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum.

  • Under a positive flow of nitrogen, add sodium hydride (1.10 g of 60% dispersion, 27.5 mmol) to the flask.

  • Add anhydrous THF (80 mL) via cannula or syringe. Stir the suspension and cool the flask to 0 °C in an ice bath.

  • Dissolve the 4-bromo-5-methyl-1H-pyrazol-3(2H)-one (4.42 g, 25 mmol) in anhydrous THF (40 mL) and add this solution dropwise to the stirred NaH suspension over 30 minutes via a syringe pump. Vigorous hydrogen gas evolution will be observed.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Add methyl iodide (1.87 mL, 30 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor by TLC for the disappearance of the starting material.

  • QUENCHING: Carefully cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~20 mL) until gas evolution ceases. Caution: Quenching unreacted NaH is highly exothermic and produces flammable hydrogen gas.

  • Transfer the mixture to a separatory funnel and add water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, 4-bromo-3-methoxy-5-methyl-1H-pyrazole.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • Handling liquid bromine and preparing bromine water | Demonstration | RSC Education. (n.d.).
  • SAFETY DATA SHEET - Hydrazine Hydrate 55% - Nexchem. (2021, July 26).
  • Hydrazine Hydrate 80% CAS NO 7803-57-8 - Safety Data Sheet. (n.d.).
  • Common Name: SODIUM HYDRIDE HAZARD SUMMARY - NJ.gov. (2001, June).
  • Hydrazine hydrate - SAFETY DATA SHEET. (2025, August 13).
  • Sodium Hydride - Standard Operating Procedure. (2012, December 14).
  • The Architecture of Pyrazoles: An In-Depth Technical Guide to Their Formation - Benchchem. (n.d.).
  • MSDS for SODIUM HYDRIDE - Alkali Metals. (n.d.).
  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (n.d.).
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025, February 23).
  • Bromine handling and safety | DOCX - Slideshare. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.).
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (n.d.).
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).
  • Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014, September 29).
  • Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. (n.d.).
  • Standard Operating Procedure for Bromine. (n.d.).
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - Semantic Scholar. (2025, October 23).
  • Hydrazine hydrate - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18).
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (n.d.).
  • sodium hydride - Report | CAMEO Chemicals | NOAA. (n.d.).
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - ACS Figshare. (2017, July 18).
  • Switching pyrazole N-alkylation regioselectivity[22][23]. - ResearchGate. (n.d.). Retrieved from

  • Sodium hydride, 57-63% oil dispersion - Apollo Scientific. (2023, July 31).
  • 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway. (n.d.).
  • Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions a - ResearchGate. (n.d.).
  • 3-(4-Bromophenyl)-5-methyl-1H-pyrazole - Chem-Impex. (n.d.).
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications - ACS.org. (2024, February 29).
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. (2022, September 8).

Sources

Application Note: Regioselective Bromination of 3-Methoxy-5-methyl-1H-pyrazole using N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol & Application Note Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical development. Functionalization of the pyrazole ring is a critical step in generating complex active pharmaceutical ingredients (APIs). This application note details a highly regioselective, field-proven protocol for the electrophilic bromination of 3-methoxy-5-methyl-1H-pyrazole using N-Bromosuccinimide (NBS) to yield 4-bromo-3-methoxy-5-methyl-1H-pyrazole . By leveraging the intrinsic electronic properties of the substituted heterocycle, this method offers high yields, excellent regiocontrol, and a scalable workflow suitable for both discovery and process chemistry environments.

Mechanistic Insights & Causality

To ensure a self-validating experimental design, it is crucial to understand the electronic and steric factors driving this transformation.

The starting material, 3-methoxy-5-methyl-1H-pyrazole, features two highly electron-donating groups: a methoxy group (-OCH₃) at C3 and a methyl group (-CH₃) at C5. These substituents significantly increase the electron density of the heteroaromatic


-system[1].

In an electrophilic aromatic substitution (


) reaction, the C4 position is the exclusive site of attack because:
  • Electronic Activation: It is the most electron-rich carbon on the ring due to the synergistic resonance and inductive effects of the adjacent heteroatoms and substituents [3].

  • Steric Accessibility: It is the only unsubstituted carbon atom remaining on the pyrazole core.

We utilize N-Bromosuccinimide (NBS) rather than elemental bromine (


). NBS acts as a mild, easily handled source of the electrophilic "Br+" synthon. The reaction proceeds via the formation of a cationic sigma complex (Wheland intermediate) at C4. Subsequent rapid deprotonation restores aromaticity, yielding the 4-bromo derivative and succinimide as an easily separable byproduct [2].

Mechanism SM 3-Methoxy-5-methyl- 1H-pyrazole Complex Wheland Intermediate (Sigma Complex at C4) SM->Complex Electrophilic attack by Br+ NBS N-Bromosuccinimide (NBS) NBS->Complex Provides Br+ Product 4-Bromo-3-methoxy- 5-methyl-1H-pyrazole Complex->Product Deprotonation (Aromatization)

Reaction mechanism of electrophilic bromination at the C4 position of the pyrazole ring.

Reagents and Materials

Note: The following table summarizes the quantitative data for a standard 10.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsMass / VolumeRole in Reaction
3-Methoxy-5-methyl-1H-pyrazole 112.131.001.12 gStarting Material
N-Bromosuccinimide (NBS) 177.981.051.87 gElectrophilic Brominating Agent
N,N-Dimethylformamide (DMF) 73.09Solvent15.0 mLPolar Aprotic Solvent
Sodium Thiosulfate (10% aq) 158.11Quench10.0 mLReductant / Quenching Agent
Ethyl Acetate (EtOAc) 88.11Extraction3 × 20 mLOrganic Extraction Solvent
Sodium Chloride (Sat. aq) 58.44Wash20.0 mLBrine Wash

Experimental Workflow & Protocol

Workflow Step1 1. Dissolution (Pyrazole in DMF) Step2 2. Cooling (0 °C) Step1->Step2 Step3 3. Bromination (NBS Portionwise) Step2->Step3 Step4 4. Reaction (0 °C to RT, 2 h) Step3->Step4 Alert Critical: Control Exotherm Step3->Alert Step5 5. Quenching (Aq. Na2S2O3) Step4->Step5 Step6 6. Extraction (EtOAc / Water) Step5->Step6 Step7 7. Purification (Flash Chromatography) Step6->Step7

Step-by-step experimental workflow for the regioselective bromination of pyrazole.

Step-by-Step Methodology

1. Reaction Setup & Dissolution

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with an inert gas (Nitrogen or Argon).

  • Add 3-methoxy-5-methyl-1H-pyrazole (1.12 g, 10.0 mmol) to the flask.

  • Add anhydrous DMF (15.0 mL) and stir until the starting material is completely dissolved.

2. Temperature Control

  • Submerge the reaction flask in an ice-water bath. Allow the solution to equilibrate to 0 °C for approximately 10 minutes.

3. Electrophilic Bromination

  • Weigh out NBS (1.87 g, 10.5 mmol).

  • Critical Causality Step: Add the NBS to the stirring reaction mixture in small portions over a period of 15–20 minutes. Why? The bromination of electron-rich heterocycles is highly exothermic. Portionwise addition controls the local concentration of the "Br+" synthon, preventing thermal runaway, oxidative degradation, and the formation of poly-brominated side products[1].

4. Reaction Maturation

  • Stir the mixture at 0 °C for 30 minutes.

  • Remove the ice-water bath and allow the reaction to naturally warm to room temperature (20–25 °C). Continue stirring for an additional 1.5 to 2.0 hours.

  • In-Process Control: Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. The reaction is complete when the starting material spot is fully consumed.

5. Quenching

  • Cool the reaction mixture back to 0 °C.

  • Slowly add 10.0 mL of a 10% aqueous sodium thiosulfate (

    
    ) solution.
    
  • Critical Causality Step: Sodium thiosulfate acts as a mild reducing agent. It immediately reduces any unreacted NBS or trace molecular bromine to inert, water-soluble bromide salts, halting the reaction and preventing unwanted oxidation during the workup phase.

6. Extraction & Washing

  • Dilute the quenched mixture with 30 mL of distilled water and transfer to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Combine the organic layers. Wash the combined organic phase with distilled water (3 × 20 mL) followed by saturated aqueous NaCl (brine, 20 mL).

  • Why multiple water washes? DMF is a highly polar, water-miscible solvent that easily partitions into the organic layer. Multiple aqueous washes are strictly required to pull the DMF out of the EtOAc phase, ensuring a clean crude product.

7. Drying & Purification

  • Dry the organic layer over anhydrous sodium sulfate (

    
    ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
    
  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure 4-bromo-3-methoxy-5-methyl-1H-pyrazole.

Troubleshooting & Optimization

Observation / IssueMechanistic CauseRecommended Solution
Unreacted Starting Material Degraded NBS (succinimide contamination) or insufficient reaction time.Ensure NBS is fresh. If the NBS powder is yellow/orange, recrystallize it from boiling water prior to use.
Poor Isolated Yield Product retention in the aqueous phase due to high DMF concentration.Increase the volume of the organic extraction solvent (EtOAc). Ensure rigorous and repeated water washes to remove DMF.
Formation of Dibrominated Byproducts Exothermic runaway or excess brominating agent.Strictly adhere to the portionwise addition of NBS at 0 °C. Do not exceed 1.05 equivalents of NBS.
Product Discoloration (Yellow/Brown) Trace elemental bromine or unquenched oxidants.Ensure thorough quenching with 10% aqueous sodium thiosulfate until the organic layer is colorless.

References

  • Selective Boc-Protection and Bromination of Pyrazoles Source: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry. URL:[Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent Source: The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles Source: Molecules, MDPI. URL:[Link]

Application Notes and Protocols: Regioselective N-alkylation of 4-Bromo-3-methoxy-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1] Their prevalence in biologically active molecules makes the development of efficient and selective methods for their synthesis a critical endeavor in drug discovery.[1][2][3][4] The N-alkylation of unsymmetrically substituted pyrazoles, such as 4-bromo-3-methoxy-5-methyl-1H-pyrazole, presents a significant synthetic challenge: controlling the site of alkylation between the two adjacent nitrogen atoms (N1 and N2).[5][6][7][8] Achieving high regioselectivity is paramount, as it obviates the need for tedious and often costly separation of isomeric products.[5][9]

This guide provides a comprehensive overview of the factors governing the regioselective N-alkylation of this specific substrate and presents a detailed, optimized protocol for achieving high selectivity for the N1-alkylated product. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a step-by-step experimental procedure, and provide guidance on the characterization and troubleshooting of the reaction.

Mechanistic Insights: The Drivers of Regioselectivity

The outcome of the N-alkylation of an unsymmetrical pyrazole is a delicate interplay of steric and electronic factors.[5] The reaction typically proceeds via deprotonation of the pyrazole N-H by a base, followed by nucleophilic attack of the resulting pyrazolate anion on an alkylating agent (e.g., an alkyl halide). The key to controlling regioselectivity lies in understanding the relative accessibility and nucleophilicity of the two nitrogen atoms.

Tautomerism and Steric Hindrance

In the case of 4-bromo-3-methoxy-5-methyl-1H-pyrazole, two tautomeric forms exist in equilibrium. The crucial factor influencing regioselectivity is steric hindrance. Alkylation generally favors the less sterically hindered nitrogen atom.[5][10][11] The methyl group at the C5 position is significantly bulkier than the methoxy group at the C3 position. Consequently, the N1 nitrogen, which is adjacent to the less bulky methoxy group, is more sterically accessible for the incoming alkylating agent. This steric bias is the primary reason the N1-alkylation product is typically favored.

The Role of Reaction Conditions

While steric hindrance provides a strong inherent bias, the reaction conditions can be fine-tuned to further enhance selectivity.

  • Base and Solvent System: The choice of base and solvent is critical.[5][10] A common and highly effective system for promoting N1-alkylation is the use of a moderately weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5][10][12][13] This combination ensures efficient deprotonation of the pyrazole without creating an overly reactive, and thus less selective, pyrazolate anion. Stronger bases like sodium hydride (NaH) can sometimes be used but may lead to decreased selectivity in certain cases.[5][10] Polar aprotic solvents are favored as they effectively solvate the cation of the base, leaving a more "naked" and reactive pyrazolate anion, while not interfering with the Sₙ2 reaction pathway through hydrogen bonding.[5][10]

The diagram below illustrates the competing pathways for the N-alkylation of the target pyrazole.

G cluster_0 Starting Material & Tautomers cluster_1 Deprotonation cluster_2 Alkylation Pathways A 4-Bromo-3-methoxy-5-methyl-1H-pyrazole B Tautomer 1 (N1-H) A->B C Tautomer 2 (N2-H) A->C B->C equilibrium D Pyrazolate Anion B->D + Base (e.g., K₂CO₃) C->D + Base (e.g., K₂CO₃) E N1-Alkylated Product (Major) D->E + R-X (Attack at N1) Sterically Favored F N2-Alkylated Product (Minor) D->F + R-X (Attack at N2) Sterically Hindered

Caption: Regioselectivity in Pyrazole N-Alkylation.

Optimized Protocol for Regioselective N1-Alkylation

This protocol is designed for the N-alkylation of 4-bromo-3-methoxy-5-methyl-1H-pyrazole with a generic alkyl halide (R-X) to yield the N1-substituted product as the major isomer.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Recommended PurityNotes
4-Bromo-3-methoxy-5-methyl-1H-pyrazole205.04>97%Starting material.
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)Varies>98%Alkylating agent (1.1 equivalents).
Potassium Carbonate (K₂CO₃)138.21>99%, anhydrousBase (1.5 equivalents).
Dimethylformamide (DMF)73.09AnhydrousReaction solvent.
Ethyl Acetate (EtOAc)88.11ACS gradeFor extraction.
Water (H₂O)18.02DeionizedFor work-up.
Brine (saturated aq. NaCl)--For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04ACS gradeFor drying organic layer.
Silica Gel-230-400 meshFor column chromatography.
Experimental Workflow

The following diagram provides a high-level overview of the entire experimental procedure.

G start Start setup Reaction Setup (Pyrazole, K₂CO₃, DMF under N₂) start->setup add_alkyl Add Alkyl Halide (R-X) (dropwise at 0 °C) setup->add_alkyl react Warm to Room Temp. Stir for 4-24h add_alkyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up (Quench with H₂O, Extract with EtOAc) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental Workflow for N-Alkylation.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-methoxy-5-methyl-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of 0.1-0.5 M with respect to the pyrazole.

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath.

  • Alkylating Agent Addition: Add the alkylating agent (1.1 eq) dropwise to the stirred suspension over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

  • Work-up: Upon completion, carefully pour the reaction mixture into an equal volume of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash successively with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to separate the regioisomers and other impurities.

Characterization of Regioisomers

Unambiguous identification of the major and minor regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[14]

Key Spectroscopic Data

The chemical shifts of the protons on the pyrazole ring and the N-alkyl group are diagnostic. Specifically, the chemical shift of the C5-methyl group and the protons of the N-alkyl substituent can help differentiate the isomers.

CompoundExpected ¹H NMR Shift (C5-CH₃)Expected ¹H NMR Shift (N-CH₂-R)Notes
N1-Alkylated Isomer (Major) ~2.3 ppmVaries (~3.5-5.5 ppm)The C5-methyl group is adjacent to the alkylated N1 nitrogen.
N2-Alkylated Isomer (Minor) ~2.4 ppmVaries (~3.5-5.5 ppm)The C5-methyl group is adjacent to the non-alkylated N1 nitrogen.
Note: Shifts are approximate and can vary based on the specific alkyl group and solvent.
Advanced NMR Techniques for Confirmation

While ¹H NMR provides initial clues, definitive assignment requires 2D NMR experiments.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space correlations between protons that are close to each other. For the N1-alkylated isomer, a NOE correlation is expected between the protons of the N1-alkyl group and the protons of the C5-methyl group.[11][14] This correlation would be absent in the N2-isomer.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away. For the N1-isomer, a ³J correlation should be observed between the protons of the N-alkyl group and the C5 carbon of the pyrazole ring.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Reaction 1. Inactive base (absorbed moisture).2. Poor quality alkylating agent.3. Insufficient temperature or reaction time.1. Use freshly dried K₂CO₃.2. Use a fresh bottle of the alkylating agent or switch to a more reactive one (I > Br > Cl).[5]3. Gently heat the reaction (e.g., to 50-60 °C) and monitor by TLC.
Poor Regioselectivity 1. Reaction temperature is too high.2. Base is too strong or reactive.1. Run the reaction at room temperature or 0 °C.2. Ensure K₂CO₃ is used. If issues persist, consider a milder base like Cs₂CO₃.
Difficult Isomer Separation Isomers have very similar polarity.1. Use a long chromatography column with a shallow solvent gradient.2. Consider derivatization of the mixture if separation is intractable.[9]
Multiple Side Products 1. Over-alkylation (if alkylating agent is di-functional).2. Degradation of starting material or product.1. Use a strict stoichiometry of the alkylating agent.2. Ensure an inert atmosphere is maintained and avoid excessive heat.

Conclusion

The regioselective N-alkylation of 4-bromo-3-methoxy-5-methyl-1H-pyrazole is a readily controllable process when the principles of steric hindrance and reaction condition optimization are applied. The protocol detailed herein, utilizing a potassium carbonate/DMF system, provides a reliable and efficient method for the synthesis of the sterically favored N1-alkylated isomer, a valuable building block for the development of novel therapeutics. Careful execution of the procedure and rigorous characterization using advanced NMR techniques will ensure the successful and unambiguous synthesis of the desired product.

References

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • National Center for Biotechnology Information. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Available from: [Link]

  • ACS Publications | Figshare. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • KTU ePubl. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Available from: [Link]

  • Semantic Scholar. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]

  • ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available from: [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity C–N Bond Formation for Kinase Inhibitor Synthesis

Abstract & Strategic Relevance

The 4-aminopyrazole motif is a cornerstone pharmacophore in modern oncology, serving as the hinge-binding scaffold in numerous kinase inhibitors (e.g., JAK, BTK, and CDK inhibitors). While 4-bromopyrazoles are readily available, their amination via Buchwald-Hartwig cross-coupling is notoriously difficult due to the electron-rich nature of the pyrazole ring (slowing oxidative addition) and the presence of competing coordination sites (N1/N2 nitrogens).

This guide provides a bifurcated protocol strategy: a Robust Route for protected substrates and a Direct Route for unprotected (free NH) pyrazoles, utilizing third-generation (G3) palladacycle precatalysts to overcome activation energy barriers.

Mechanistic Challenges & Solutions

The "Azole Problem" in Catalysis

4-Bromopyrazoles present a unique set of challenges compared to standard aryl bromides:

  • Catalyst Sequestration: The basic nitrogens (N1/N2) can displace phosphine ligands, forming inactive [Pd(pyrazole)L] complexes.

  • Acidity of N-H: In unprotected substrates, the N-H proton (pKa ~14) is deprotonated by the base, creating an anionic pyrazolate species that significantly alters the electronics and solubility of the electrophile.

  • Electronic Deactivation: The electron-rich

    
    -system renders the C4-Br bond less electrophilic, making the Oxidative Addition step rate-limiting.
    
The Solution: Bulky Biaryl Phosphines & Precatalysts

To counteract these issues, we utilize Dialkylbiaryl Phosphine Ligands (e.g., tBuBrettPhos, XPhos). These ligands are bulky enough to prevent pyrazole coordination to the Pd center and electron-rich enough to facilitate oxidative addition into the deactivated C-Br bond.

Why Precatalysts? Traditional Pd sources like Pd₂(dba)₃ or Pd(OAc)₂ require reduction to Pd(0) in situ, which is often inefficient with electron-rich ligands. Pd-G3/G4 precatalysts (e.g., tBuBrettPhos Pd G3) contain the ligand pre-bound and activate rapidly upon exposure to base, ensuring a 1:1 Pd:Ligand ratio and preventing "induction periods" where side reactions occur.

Visualization: The Catalytic Workflow

The following diagram illustrates the decision logic for ligand and base selection, critical for success with 4-bromopyrazoles.

G Start Substrate: 4-Bromopyrazole CheckNH Is the N1-H Protected? Start->CheckNH Protected Yes (SEM, THP, Boc, Alkyl) CheckNH->Protected Stable Unprotected No (Free NH) CheckNH->Unprotected Reactive AmineType Amine Nucleophile Type? Protected->AmineType Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Cond1 Ligand: BrettPhos Base: NaOtBu Solvent: Dioxane Primary->Cond1 Cond2 Ligand: RuPhos Base: NaOtBu Solvent: Toluene Secondary->Cond2 Challenge Challenge: Anionic Pyrazole Poisoning Risk Unprotected->Challenge Cond3 Ligand: tBuBrettPhos Base: LiHMDS (2.2 equiv) Solvent: THF (Prevents N-arylation) Challenge->Cond3

Caption: Decision tree for optimizing Buchwald-Hartwig conditions based on pyrazole protection status and amine class.

Experimental Protocols

Protocol A: The "Direct Route" (Unprotected Pyrazoles)

Best for: Rapid analog generation where protecting group steps are undesirable. Key Reference: Based on methodology developed by Buchwald et al. for unprotected 5-membered heterocycles [1].[1]

Reagents:

  • Electrophile: 4-Bromo-1H-pyrazole (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G3 (1–2 mol%)

    • Alternative: Pd₂(dba)₃ (1 mol%) + tBuBrettPhos (2–4 mol%)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (2.2–2.5 equiv)

    • Note: 1.0 equiv is consumed to deprotonate the pyrazole NH; the remainder drives the catalytic cycle.

  • Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with the 4-bromopyrazole (1.0 mmol), tBuBrettPhos Pd G3 (15 mg, ~2 mol%), and a magnetic stir bar.

  • Solvent Addition: Seal the vial with a septum cap. Add anhydrous THF (5 mL) via syringe.

  • Amine Addition: Add the amine (1.2 mmol) via syringe.

  • Base Addition: Dropwise add LiHMDS (1.0 M in THF, 2.2 mL, 2.2 mmol).

    • Observation: The solution may turn orange/red. This is normal.

  • Reaction: Heat the block to 65–80 °C. Stir vigorously for 2–12 hours.

    • Monitoring: Monitor by LCMS. Look for the consumption of the bromide. The pyrazolate intermediate is often visible in negative-mode LCMS.

  • Workup: Cool to room temperature. Quench with saturated NH₄Cl (aq) and dilute with EtOAc. Separate layers, dry organics over MgSO₄, and concentrate.

  • Purification: Flash chromatography. Note that 4-aminopyrazoles are polar; use DCM:MeOH or EtOAc:Hexanes gradients.

Protocol B: The "Robust Route" (Protected Pyrazoles)

Best for: Scale-up, valuable amines, or when the "Direct Route" fails due to solubility.

Reagents:

  • Electrophile: 1-(Tetrahydro-2H-pyran-2-yl)-4-bromo-1H-pyrazole (THP-protected) (1.0 equiv)

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (1 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Procedure:

  • Charge Solids: Add protected pyrazole (1.0 equiv), Base (NaOtBu, 1.4 equiv), and Precatalyst (1 mol%) to a vial.

  • Degas: Evacuate and backfill with N₂ (3 cycles).

  • Add Liquids: Add solvent (Dioxane) and Amine (1.2 equiv).

  • Reaction: Heat to 90–100 °C for 4–16 hours.

  • Deprotection (Post-Coupling):

    • THP Removal: Treat the crude reaction mixture (after filtration) with 4M HCl in Dioxane/MeOH at RT for 2 hours.

    • SEM Removal: Treat with TBAF in THF or TFA/DCM.

Data Summary & Ligand Selection Guide

The following table summarizes the optimal ligand/base combinations based on substrate class.

Substrate ClassAmine TypeRecommended LigandBaseTemp (°C)Notes
Unprotected (NH)Primary AlkyltBuBrettPhos LiHMDS65–80LiHMDS prevents catalyst poisoning.
Unprotected (NH)Aniline (Aryl)tBuBrettPhos LiHMDS80Higher temp often required for anilines.
Protected (THP/SEM)Primary AlkylBrettPhos NaOtBu80–100Standard high-efficiency system.
Protected (THP/SEM)Secondary (Cyclic)RuPhos NaOtBu80–100Excellent for piperazines/morpholines.
Protected (THP/SEM)Secondary (Acyclic)RuPhos / XPhos NaOtBu100Sterically demanding; XPhos is a good backup.

Troubleshooting & Optimization

Mechanism of Failure: Dehalogenation
  • Symptom: LCMS shows conversion of 4-bromopyrazole to pyrazole (loss of Br, replaced by H).

  • Cause:

    
    -Hydride elimination from the amine or solvent, followed by reductive elimination of Ar-H.
    
  • Fix: Switch to BrettPhos (if not already using) which resists

    
    -hydride elimination. Lower the temperature. Ensure solvent is strictly anhydrous.
    
Mechanism of Failure: Catalyst Death (Palladium Black)
  • Symptom: Reaction turns black and stalls; starting material remains.

  • Cause: Unprotected pyrazole N is coordinating Pd, or oxidation of phosphine ligand.

  • Fix:

    • Switch to Protocol A (LiHMDS base) to ensure pyrazole is fully deprotonated (anionic pyrazole coordinates less strongly to the bulk phosphine-Pd center than the neutral species).

    • Increase catalyst loading to 3–5 mol%.

    • Use tBuXPhos if tBuBrettPhos fails; the huge steric bulk prevents N-coordination.

References

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: Organic Letters (2014), 16(2), 442–445. URL:[Link] Significance: Establishes the tBuBrettPhos/LiHMDS protocol for unprotected pyrazoles.

  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide Source: Chemical Science (2011), 2, 27-50. URL:[Link] Significance: The definitive review on ligand selection (BrettPhos vs. RuPhos vs. XPhos).

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Source: Journal of the American Chemical Society (2008), 130(41), 13552–13554. URL:[Link] Significance: Introduction of BrettPhos for challenging substrates.[2]

  • Buchwald-Hartwig Amination (General Overview) Source: Organic Chemistry Portal.[3] URL:[Link] Significance: General mechanistic background and ligand structures.[2][4]

Sources

Protecting groups for 1H-pyrazole nitrogen during coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protection of 1H-Pyrazole Nitrogen in Cross-Coupling Reactions

Part 1: Executive Summary & Mechanistic Rationale

The 1H-pyrazole moiety is a privileged scaffold in kinase inhibitors (e.g., Ruxolitinib, Crizotinib), yet it presents a dual challenge in transition metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig):

  • Catalyst Poisoning: The acidic N-H proton (

    
     in DMSO) can deprotonate under basic coupling conditions, forming an azolyl anion that binds tightly to Pd(II) or Cu(I) centers, arresting the catalytic cycle (Pd-sequestration).
    
  • Regiochemical Ambiguity: Unprotected pyrazoles exist as rapidly interconverting tautomers (

    
     vs 
    
    
    
    ). Electrophilic attack (alkylation/arylation) often yields mixtures of
    
    
    - and
    
    
    -substituted products, requiring tedious chromatographic separation.

The Solution: Strategic


-protection masks the acidic proton, locks the tautomer, and sterically modulates the nitrogen lone pair availability. This guide details the selection, installation, and removal of the three most effective protecting groups (PGs) for pyrazoles: THP  (Tetrahydropyranyl), SEM  (2-(Trimethylsilyl)ethoxymethyl), and Boc  (tert-Butyloxycarbonyl).

Part 2: Strategic Selection Matrix

Do not default to Boc. While easiest to remove, it is often too labile for the harsh, basic conditions of Suzuki couplings. Use this matrix to select the correct PG.

FeatureTHP (Tetrahydropyranyl) SEM (Trimethylsilylethoxymethyl) Boc (tert-Butyloxycarbonyl)
Stability (Base/Heat) High (Stable to

/

)
Very High (Stable to

/reflux)
Low/Moderate (Risk of cleavage >

with weak bases)
Stability (Acid) Low (Cleaves with mild acid)High (Requires harsh acid or

)
Low (Cleaves with TFA/HCl)
Lithiation Directing Excellent (Chelates Li)Good (Chelates Li)Poor (Ortho-lithiation difficult)
Crystallinity Poor (Adds chiral center, diastereomers)GoodExcellent
Deprotection Mild Acid (HCl/EtOH)Fluoride (TBAF) or Strong AcidMild Acid (TFA)
Best Use Case Standard Suzuki/Sonogashira Harsh conditions / Multi-step synthesis Room temp couplings / Activation

Part 3: Decision Logic & Workflows (Visualized)

The following diagram illustrates the decision process for selecting a protecting group based on reaction conditions and the regioselectivity challenge.

PyrazoleProtection Start Start: 1H-Pyrazole Substrate ConditionCheck Analyze Coupling Conditions Start->ConditionCheck HarshBase High Temp (>80°C) + Strong Base (K3PO4, Cs2CO3) ConditionCheck->HarshBase Suzuki/Buchwald MildCond Mild Temp (<60°C) + Weak Base ConditionCheck->MildCond Negishi/Stille Lithiation Directed Lithiation Required? HarshBase->Lithiation UseBoc Select Boc Group (Easy Removal, Labile) MildCond->UseBoc UseSEM Select SEM Group (Robust, Orthogonal) Lithiation->UseSEM Yes (C-5 Functionalization) UseTHP Select THP Group (Balance of Stability/Cost) Lithiation->UseTHP No (Standard Coupling) DeprotSEM Deprotection: TBAF or TFA (Harsh) UseSEM->DeprotSEM DeprotTHP Deprotection: HCl / EtOH (Mild) UseTHP->DeprotTHP DeprotBoc Deprotection: TFA / DCM (Very Mild) UseBoc->DeprotBoc

Caption: Decision tree for selecting pyrazole nitrogen protecting groups based on reaction severity and downstream requirements.

Part 4: Detailed Protocols

Protocol A: The "Workhorse" – THP Protection & Deprotection

Best for: Standard Suzuki couplings where Boc is too unstable.

1. Protection (Installation):

  • Reagents: 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv),

    
    -TsOH
    
    
    
    H
    
    
    O (0.05 equiv).
  • Solvent: DCM or THF (Anhydrous).

  • Procedure:

    • Dissolve pyrazole substrate in DCM (0.5 M).

    • Add DHP and catalytic

      
      -TsOH.
      
    • Stir at RT for 2–4 h. (Monitor TLC: Pyrazoles usually streak; THP-pyrazole is a distinct spot).

    • Quench: Add sat. NaHCO

      
      . Extract with DCM.
      
    • Note: THP introduces a chiral center. If your pyrazole is substituted, you will see diastereomers (multiple spots on TLC/NMR). This is normal.

2. Coupling (Suzuki Example):

  • Run reaction with Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    , K
    
    
    CO
    
    
    (2.0 equiv) in Dioxane/H
    
    
    O at 90°C. The THP group will remain intact.

3. Deprotection:

  • Reagents: 4M HCl in Dioxane or conc. HCl (catalytic amount) in EtOH.

  • Procedure:

    • Dissolve crude coupled product in EtOH or MeOH.

    • Add HCl (approx. 2–5 equiv).

    • Heat to 60°C for 1–2 h.

    • Concentrate and neutralize with NaHCO

      
       to recover the free pyrazole.
      
Protocol B: The "Fortress" – SEM Protection & The "SEM Switch"

Best for: Harsh conditions, lithiation sequences, or when orthogonality to acid-labile groups is needed.

1. Protection:

  • Reagents: SEM-Cl (1.2 equiv), NaH (60% dispersion, 1.5 equiv).

  • Solvent: DMF or THF (0°C to RT).

  • Procedure:

    • Cool solution of pyrazole in DMF to 0°C.

    • Add NaH portion-wise. Stir 30 min (H

      
       evolution).
      
    • Add SEM-Cl dropwise. Warm to RT.

    • Workup: Quench with water (carefully!). Extract with EtOAc.[1]

2. The "SEM Switch" (Advanced Application):

  • Concept: Under thermal conditions with catalytic SEM-Cl, the SEM group can migrate from N1 to N2 to reach the thermodynamic minimum. This allows access to C-5 functionalization that is otherwise sterically blocked.[2]

  • Reference: See J. Org.[3] Chem. 2008, 73, 4309 for the "SEM Switch" methodology in lithiation.

3. Deprotection:

  • Method A (Fluoride): TBAF (1M in THF, 3.0 equiv) and Ethylenediamine (excess) at 60°C. Note: Ethylenediamine scavenges the formaldehyde byproduct to prevent hydroxymethyl intermediates from stalling the reaction.

  • Method B (Acid): 6M HCl in EtOH, reflux. (Only if molecule tolerates harsh acid).

Part 5: Regioselectivity & Isomer Management

When protecting an unsymmetrical pyrazole (e.g., 3-methylpyrazole), you will obtain a mixture of regioisomers (1-SEM-3-methyl and 1-SEM-5-methyl).

  • Mechanism: The protection is usually kinetically controlled by steric hindrance (protecting the less hindered Nitrogen).

  • Impact: In Suzuki coupling, the position of the PG dictates the steric environment of the adjacent Carbon.

    • 1-protected-3-substituted leaves C-5 open for coupling.

    • 1-protected-5-substituted leaves C-3 open (but C-3 is less reactive in direct C-H activation).

  • Recommendation: Separate isomers after protection using column chromatography if high regiocontrol is required for the coupling step.

Part 6: Troubleshooting Guide

ObservationDiagnosisSolution
Boc group falls off during Suzuki Base/Heat incompatibilitySwitch to THP. Alternatively, use a "cryptic" base like K

PO

instead of carbonates, or lower temp to 60°C with a more active catalyst (e.g., XPhos Pd G3).
Incomplete SEM deprotection Hemiaminal intermediate stabilityThe reaction stops at the

-CH

-OH intermediate. Add a scavenger (ethylenediamine) or heat the TBAF reaction to 70°C.
Complex NMR spectra (THP) DiastereomersTHP creates a chiral center. If the pyrazole has other chiral centers, the NMR will be doubled. This is not an impurity; proceed to deprotection.
Low Yield in C-H Activation C-3 vs C-5 ReactivityC-5 is significantly more acidic/reactive. Ensure your PG is on N1 to activate C-5. If PG is on N1 adjacent to a substituent (blocking C-5), C-H activation will fail.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • McLaughlin, M.; Marcantonio, K.; Chen, C.-Y.; Davies, I. W. "Regioselective Synthesis of 3,4,5-Triarylpyrazoles via a 'SEM-Switch' Strategy." J. Org. Chem.2008 , 73, 4309–4312.[2]

  • Ahmed, B. M.; Mezei, G. "Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles." RSC Adv.2015 , 5, 24724–24728.

  • Billingsley, K. L.; Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of Unprotected N-Heterocycles." J. Am. Chem. Soc.[4]2007 , 129, 3358–3366. (Note: Cited to contrast when protection is NOT needed).

Sources

Application Note: Site-Selective C(sp³)-H Functionalization of 4-Bromo-3-Methoxy-5-Methyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of functionalizing 4-bromo-3-methoxy-5-methyl-1H-pyrazole , a fully substituted heterocyclic scaffold where traditional S_EAr (Electrophilic Aromatic Substitution) is impossible due to the lack of ring protons.

The guide focuses on C(sp³)-H Activation of the 5-methyl group, utilizing the pyrazole nitrogen as an intrinsic Directing Group (DG).

Executive Summary

The substrate 4-bromo-3-methoxy-5-methyl-1H-pyrazole presents a unique synthetic challenge: the heteroaromatic ring is fully substituted. The C3 position acts as an electron donor (methoxy), C4 is occupied by a halogen handle (bromide), and C5 is blocked by a methyl group.

Consequently, "C-H activation" in this context refers strictly to Lateral C(sp³)-H Activation of the 5-methyl group. This transformation converts the methyl group into a functionalized alkyl chain, benzyl derivative, or allyl system, while preserving the strategic 4-bromo handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).

This guide details two primary workflows:

  • Pd-Catalyzed C(sp³)-H Olefination (Heck-type).

  • Pd-Catalyzed C(sp³)-H Arylation .

Substrate Analysis & Mechanistic Logic

The Challenge of the Scaffold
  • C4-Bromide: A valuable handle for future functionalization.[1][2][3] However, it poses a risk of competing oxidative addition [Pd(0) → Ar-Pd(II)-Br] during C-H activation. The protocol must utilize Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycles with oxidants that rapidly regenerate Pd(II) to suppress Ar-Br consumption.

  • N2-Coordination: The pyridine-like nitrogen (N2) at the 2-position is a competent Directing Group (DG) for forming a 5-membered palladacycle with the 5-methyl protons.

  • 3-Methoxy: Increases electron density on the ring, enhancing the Lewis basicity of N2, thereby improving catalyst binding.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the catalytic cycle for the C(sp³)-H olefination, highlighting the critical 5-membered palladacycle intermediate.

CH_Activation_Mechanism Substrate Substrate: 4-Br-3-OMe-5-Me-Pyrazole Coordination Coordination: N2 binds Pd(II) Substrate->Coordination Pd_Cat Pd(OAc)2 + Ligand (Active Catalyst) Pd_Cat->Coordination CMD C-H Activation (CMD): Formation of 5-Membered Palladacycle Coordination->CMD - AcOH Insertion Migratory Insertion (Carbopalladation) CMD->Insertion Olefin Coupling Partner: Acrylate / Styrene Olefin->Insertion BetaElim Beta-Hydride Elimination Insertion->BetaElim Product Product: C5-Alkylated Pyrazole BetaElim->Product Oxidation Oxidant (Ag/Cu): Pd(0) -> Pd(II) BetaElim->Oxidation Pd(0) Species RedElim Reductive Elimination (Releases Pd(0)) Oxidation->Pd_Cat Regeneration

Figure 1: Catalytic cycle for Pyrazole-Directed C(sp³)-H Olefination via a concerted metalation-deprotonation (CMD) pathway.[4][5]

Protocol 1: C(sp³)-H Olefination (Heck-Type)

This protocol installs an alkene onto the 5-methyl group. It is based on modified conditions for pyrazole-directed activation (References 1, 2).

Materials & Reagents
ComponentSpecificationRole
Substrate 4-bromo-3-methoxy-5-methyl-1H-pyrazole (1.0 equiv)Starting Material
Catalyst Pd(OAc)₂ (10 mol%)Pre-catalyst
Ligand Ac-Gly-OH (N-Acetylglycine) (20 mol%)MPAA Ligand (Accelerates C-H cleavage)
Oxidant Ag₂CO₃ (2.0 equiv)Oxidant (Regenerates Pd(II))
Coupling Partner Ethyl Acrylate or Styrene (2.0 equiv)Olefin Source
Solvent HFIP (Hexafluoroisopropanol) or t-Amyl AlcoholSolvent (HFIP stabilizes transition states)
Additive NaOAc (0.5 equiv)Base helper
Step-by-Step Procedure
  • Preparation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a 15 mL pressure tube with the Substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg), Ac-Gly-OH (4.7 mg), and Ag₂CO₃ (110 mg).

  • Solvent Addition: Add HFIP (1.0 mL) and the Olefin partner (0.4 mmol).

  • Sealing: Seal the tube with a Teflon-lined cap.

  • Reaction: Stir vigorously at 90–100 °C for 18–24 hours.

    • Note: The 4-Br bond is relatively stable at this temperature if the oxidant concentration is maintained, preventing Pd(0) accumulation.

  • Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome: Mono-olefination of the 5-methyl group (linear product favored).

Protocol 2: C(sp³)-H Arylation

This protocol couples the 5-methyl group with an aryl iodide, effectively extending the carbon chain with a benzyl moiety.

Materials & Reagents
ComponentSpecificationRole
Substrate 4-bromo-3-methoxy-5-methyl-1H-pyrazole (1.0 equiv)Starting Material
Catalyst Pd(OAc)₂ (10 mol%)Catalyst
Ligand 1,10-Phenanthroline or Amino Acid deriv.Ligand
Coupling Partner Aryl Iodide (Ar-I) (1.5 equiv)Aryl source (Caution: Avoid Ar-Br to prevent scrambling)
Base Ag₂CO₃ (1.0 equiv) + K₂HPO₄ (1.0 equiv)Acid scavenger & Halide abstraction
Solvent t-Butanol / DCE (1:1)Solvent system
Step-by-Step Procedure
  • Setup: Charge a reaction vial with Substrate (0.2 mmol), Aryl Iodide (0.3 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (0.2 mmol).

  • Solvent: Add t-Butanol (2 mL).

  • Thermal Activation: Heat to 110 °C for 12 hours.

    • Critical Control Point: Monitor by LCMS. If de-bromination of the C4 position is observed, lower temperature to 90 °C and extend time.

  • Work-up: Filter through Celite, wash with DCM, and concentrate.

  • Purification: Silica gel chromatography.

Critical Troubleshooting & Optimization

Protecting the N-H

If the N1-H proton interferes (by causing N-arylation instead of C-H activation), you must transiently protect it or rely on the specific basicity of the conditions to keep it deprotonated/coordinated.

  • Recommendation: If yields are low, pre-protect N1 with a SEM (2-(Trimethylsilyl)ethoxymethyl) or THP group. The N2 nitrogen will still direct the C-H activation at the 5-methyl position.

    • Note: The 5-methyl group is adjacent to N1 in tautomer A, but adjacent to N2 in tautomer B. In N-protected pyrazoles, the regiochemistry is fixed. Ensure the protecting group is on the nitrogen distal to the methyl group if you want N-directed activation, or use conditions where the N-protecting group directs.

    • Correction: For 5-methyl activation, the directing nitrogen must be N1 (if N-H is free, it tautomerizes). If N1 is protected, the directing group is usually the N2 lone pair.

Preserving the 4-Bromo Handle

The 4-Br is susceptible to oxidative addition.

  • Risk: Formation of biaryl side products via Suzuki-type homocoupling or reduction to 4-H.

  • Mitigation: Use Ag(I) salts (Ag₂CO₃, AgOAc) as the oxidant/base. Silver acts as a halide scavenger for the coupling partner (Ar-I) but also helps re-oxidize Pd(0) to Pd(II) rapidly, minimizing the lifetime of Pd(0) species that attack the Ar-Br bond.

References

  • Chen, X., et al. "Ligand-Promoted C(sp3)–H Olefination en Route to Multi-functionalized Pyrazoles." Journal of the American Chemical Society, vol. 132, no. 46, 2010, pp. 16377–16379. Link

    • Key Insight: Establishes the use of MPAA ligands for 5-methyl pyrazole activation.[2]

  • Ye, M., et al. "Pd(II)-Catalyzed C–H Activation of Pyrazoles: A Versatile Route to C5-Alkylated Pyrazoles." Angewandte Chemie International Edition, vol. 50, no. 12, 2011, pp. 2834-2838. Link

    • Key Insight: Demonstrates C(sp3)
  • Wasa, M., et al. "Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes." Journal of the American Chemical Society, vol. 133, no. 50, 2011, pp. 20100–20103. Link

    • Key Insight: Provides background on the directing group ability of heterocyclic nitrogens.
  • Review: "Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles." The Chemical Record, 2025.[3] Link

    • Key Insight: General overview of pyrazole functionalization str

Sources

Advanced Protocol: Regioselective Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Market Context

The pyrazole ring is a "privileged scaffold" in modern agrochemistry, serving as the core structural motif for a dominant class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs) . Key commercial active ingredients (AIs) such as Bixafen , Fluxapyroxad , Isopyrazam , and Sedaxane all share a specific intermediate: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) .

The synthesis of DFPA presents a classic regiochemical challenge: distinguishing between the bioactive 3-difluoromethyl isomer and the inactive 5-difluoromethyl isomer. This application note provides a high-fidelity protocol for the regioselective synthesis, purification, and validation of DFPA, tailored for process chemists and drug development scientists.

Strategic Synthesis Planning

Route Selection

While multiple routes exist (e.g., oxidation of methylpyrazoles), the Claisen Condensation-Cyclization route is preferred for laboratory to pilot-scale optimization due to reagent accessibility and atom economy.

The Reaction Pathway:

  • Precursor: Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (CAS 176969-33-8).[1][2][3]

  • Reagent: Methylhydrazine (CAS 60-34-4).

  • Challenge: Methylhydrazine has two nucleophilic nitrogens (

    
     and 
    
    
    
    ). The regioselectivity is determined by which nitrogen attacks the
    
    
    -carbon of the enol ether versus the carbonyl carbon.
Mechanism & Regiocontrol

To maximize the yield of the desired 3-difluoromethyl isomer, the reaction conditions must favor the attack of the more nucleophilic internal nitrogen (


) on the carbonyl carbon, or the terminal nitrogen (

) on the enol ether, depending on the electronic character of the substrate.

Regioselectivity Start Start: Ethyl 2-(ethoxymethylene)- 4,4-difluoro-3-oxobutanoate TS_Desired Path A (Desired): Attack at Enol Ether by Terminal NH2 Start->TS_Desired Kinetic Control TS_Undesired Path B (Undesired): Attack at Carbonyl by Terminal NH2 Start->TS_Undesired Reagent Reagent: Methylhydrazine Reagent->TS_Desired Reagent->TS_Undesired Product_3 Major Product: 3-Difluoromethyl Isomer (Bioactive Scaffold) TS_Desired->Product_3 Product_5 Minor Product: 5-Difluoromethyl Isomer (Impurity) TS_Undesired->Product_5

Figure 1: Bifurcation of the reaction pathway. Path A is favored by low temperatures and specific solvent polarity.

Detailed Experimental Protocols

Protocol A: Cyclization to Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Safety Warning: Methylhydrazine is highly toxic, carcinogenic, and volatile. All operations must be performed in a functioning fume hood.

Reagents:

  • Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 eq)[2]

  • Methylhydrazine (1.05 eq)

  • Ethanol (Absolute, 10 V)

  • Triethylamine (0.1 eq, optional buffer)

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate dissolved in Ethanol.

  • Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Rationale: Lower temperatures enhance regioselectivity by favoring the kinetic product.

  • Addition: Add Methylhydrazine dropwise over 30 minutes, maintaining the internal temperature below 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

  • Purification (Critical): The crude oil contains a mixture of isomers (typically 9:1 to 4:1 ratio depending on conditions).

    • Crystallization: Dissolve the crude oil in hot Hexane/Isopropanol (9:1). Cool slowly to 0°C. The desired 3-isomer typically crystallizes more readily than the 5-isomer.

    • Filtration: Collect the solids to obtain high-purity ethyl ester.

Protocol B: Hydrolysis to the Free Acid (DFPA)

Reagents:

  • Purified Pyrazole Ester (from Protocol A)

  • NaOH (2.0 eq, 10% aqueous solution)

  • THF (5 V)

Methodology:

  • Dissolve the ester in THF.

  • Add 10% NaOH solution at room temperature.

  • Stir at 40°C for 2 hours until the ester spot disappears on TLC.

  • Isolation: Evaporate THF. Acidify the remaining aqueous phase with 2N HCl to pH 2–3.

  • Precipitation: The product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , will precipitate as a white solid.

  • Filter, wash with cold water, and dry in a vacuum oven at 50°C.

Protocol C: Activation (Acid Chloride Formation)

Required for subsequent coupling to aniline derivatives to form the final fungicide.

Reagents:

  • DFPA (Dry solid)

  • Thionyl Chloride (SOCl₂, 1.5 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)

  • Toluene (Solvent)

Methodology:

  • Suspend DFPA in Toluene.

  • Add Thionyl Chloride dropwise.

  • Heat to reflux (75–80°C) for 2 hours. Gas evolution (SO₂, HCl) will occur.

  • Completion: The solution becomes clear.

  • Isolation: Concentrate under vacuum to remove excess SOCl₂ and Toluene. The resulting Acid Chloride is used immediately in the next step (amide coupling).

Analytical Validation & Quality Control (Self-Validating System)

The most critical failure point in this synthesis is misidentifying the regioisomer. Standard 1H NMR can be ambiguous if the impurity levels are low.

The "Self-Validating" Test: NOESY NMR To definitively prove you have the correct isomer, perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

FeatureDesired Isomer (3-CF2H) Undesired Isomer (5-CF2H)
Structure Me (N1) is far from CF2H (C3).Me (N1) is adjacent to CF2H (C5).
NOESY Signal NO Cross-peak between N-Me and CHF2 protons.Strong Cross-peak between N-Me and CHF2 protons.
1H NMR (Typical) H-5 (aromatic) singlet is often slightly downfield.H-3 (aromatic) singlet is often slightly upfield.

Quantitative Data Summary (Typical)

ParameterSpecification
Appearance White to off-white crystalline solid
Melting Point 200–202°C (Acid form)
Purity (HPLC) >98.0% (Area %)
Regio-purity >99:1 (Desired:Undesired) after recrystallization

Workflow Visualization

Workflow Raw Start: Ethyl 2-(ethoxymethylene)- 4,4-difluoro-3-oxobutanoate Step1 Step 1: Cyclization (-10°C, MeNHNH2) Raw->Step1 Inter1 Intermediate: Crude Ester Mixture Step1->Inter1 Purify Purification: Crystallization (Hex/IPA) Inter1->Purify Removes 5-isomer Step2 Step 2: Hydrolysis (NaOH, THF) Purify->Step2 Final Final Product: DFPA Acid (>98%) Step2->Final QC QC Check: NOESY NMR + HPLC Final->QC QC->Final Pass

Figure 2: End-to-end process flow for the synthesis of high-purity DFPA.

References

  • Title: Process for the preparation of 1-methyl-3-difluoromethyl-1H-pyrazole-4-carboxylic acid.
  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • SDHI Fungicide Market & Chemistry

    • Title: Succinate Dehydrogenase Inhibitors (SDHI) - Mode of Action and Resistance.
    • Source: FRAC (Fungicide Resistance Action Committee).
    • URL:[Link]

  • NMR Characterization of Pyrazoles

    • Title: 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole deriv
    • Source: Magnetic Resonance in Chemistry (via Wiley/ResearchG
    • URL:[Link]

Sources

High-Efficiency Microwave-Assisted Synthesis of Polysubstituted Pyrazoles: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Lead compound generation, library synthesis, and green chemistry optimization.

Scientific Rationale & Mechanistic Causality

Polysubstituted pyrazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous COX-2 inhibitors, antimicrobial agents, and kinase inhibitors. Traditionally, the synthesis of these heterocycles relies on the Knorr condensation—the reaction of 1,3-dicarbonyl compounds (or their


-unsaturated ketone equivalents, such as chalcones) with hydrazines. However, conventional convective heating for this reaction is notoriously inefficient, often requiring 8 to 12 hours of reflux, yielding complex mixtures of regioisomers, and resulting in thermal degradation of sensitive functional groups[1].

The Microwave Advantage: Microwave-assisted organic synthesis (MAOS) fundamentally alters the reaction kinetics through dielectric heating . Unlike convective heating, which relies on thermal conductivity through the vessel walls, microwave irradiation (typically at 2.45 GHz) directly couples with the molecules in the reaction mixture via dipole rotation and ionic conduction.

This direct energy transfer creates rapid, volumetric heating. By simultaneously and uniformly pushing the reaction mixture past the activation energy barrier, MAOS effectively "outruns" the slower, thermodynamically favored side reactions (such as polymerization or unwanted oxidations). Furthermore, precise thermal control under microwave conditions has been shown to drastically improve the regioselectivity of unsymmetrical 1,3,5-triarylpyrazoles, as the rapid cyclization of the intermediate pyrazoline prevents thermal equilibration into mixed isomers[1].

Mechanism R1 1,3-Dicarbonyl (or Chalcone) I1 Hydrazone Intermediate R1->I1 Condensation (-H2O) R2 Hydrazine Derivative R2->I1 Condensation (-H2O) I2 Pyrazoline Intermediate I1->I2 MW Dielectric Heating (Intramolecular Cyclization) P Polysubstituted Pyrazole I2->P Oxidation / Aromatization

Figure 1: Mechanistic pathway of pyrazole ring formation under microwave irradiation.

Experimental Design: Solvent and Catalyst Selection

The success of a microwave protocol hinges on the loss tangent (


)  of the reaction medium—a measure of its ability to convert electromagnetic energy into heat.
  • Solvent Selection: Ethanol (

    
    ) and Deep Eutectic Solvents (DES) are exceptional microwave absorbers[2]. Non-polar solvents like toluene (
    
    
    
    ) are nearly transparent to microwaves and should be avoided unless passive heating elements (e.g., silicon carbide reaction vessels) are employed.
  • Catalytic Additives: While many microwave syntheses can be performed solvent-free or catalyst-free[3], the addition of a catalytic amount of glacial acetic acid or a solid-supported acid (e.g., silica-supported p-TsOH) accelerates the initial condensation step, ensuring the hydrazone intermediate forms rapidly before cyclization.

Standardized Workflows & Protocols

To ensure reproducibility and operational safety, the following protocols are designed as self-validating systems . They utilize dynamic power modulation coupled with in situ fiber-optic temperature monitoring. By setting a hard temperature limit, the microwave reactor automatically adjusts wattage to maintain isothermal conditions, preventing solvent superheating and dangerous pressure spikes.

Workflow S1 1. Reagent Mixing (Equimolar Ratio) S2 2. Solvent Selection (High Loss Tangent) S1->S2 S3 3. Reactor Sealing (Teflon Vessel) S2->S3 S4 4. MW Irradiation (Dynamic Power Control) S3->S4 S5 5. Rapid Cooling (Compressed Air) S4->S5 S6 6. Isolation & Analysis (Precipitation/NMR) S5->S6

Figure 2: Standard experimental workflow for microwave-assisted pyrazole synthesis.

Protocol A: Synthesis of 1,3,5-Triarylpyrazoles via Chalcones

This protocol utilizes a two-step sequence (condensation followed by oxidative aromatization) compressed into a single microwave irradiation cycle.

  • Preparation: In a 10 mL microwave-transparent heavy-walled glass vial equipped with a magnetic stir bar, add the chalcone derivative (1.0 mmol) and phenylhydrazine hydrochloride (1.2 mmol).

  • Solvation: Add 3.0 mL of absolute ethanol and 2 drops of glacial acetic acid.

  • Sealing & Sensor Check: Seal the vial with a Teflon-lined crimp cap. Ensure the external IR temperature sensor or internal fiber-optic probe is properly aligned.

  • Irradiation Profile:

    • Ramp Time: 2 minutes to reach 120°C.

    • Hold Time: 10 minutes at 120°C.

    • Power: Dynamic (Max 150 W).

    • Pressure Limit: 250 psi.

  • Cooling & Validation: Allow the reactor to rapidly cool the vial to 40°C using compressed air. Self-Validation Check: A distinct color change (typically to deep yellow/orange) and the formation of a precipitate upon cooling indicates successful cyclization.

  • Workup: Pour the mixture into 15 mL of crushed ice water. Filter the resulting solid, wash with cold aqueous ethanol (1:1), and recrystallize from hot ethanol to yield the pure 1,3,5-triarylpyrazole.

Protocol B: Solvent-Free Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

A highly efficient, green chemistry approach utilizing multi-component reactions (MCRs) without volatile organic solvents[2].

  • Preparation: In a microwave vessel, combine hydrazine monohydrate (1.0 mmol), ethyl acetoacetate (1.0 mmol), malononitrile (1.0 mmol), and the target aromatic aldehyde (1.0 mmol).

  • Catalysis: Add 10 mol% of a Deep Eutectic Solvent (e.g., Choline Chloride:Urea 1:2) which acts as both the microwave susceptor and the catalyst.

  • Irradiation Profile:

    • Hold Time: 4–6 minutes at 90°C.

    • Power: Dynamic (Max 100 W).

  • Workup: Upon cooling, add 5 mL of warm water to dissolve the DES catalyst. The crude pyrano[2,3-c]pyrazole will precipitate directly. Filter and dry under a vacuum.

Quantitative Data Summary

The empirical advantages of microwave irradiation over conventional convective heating are profound. Table 1 summarizes the kinetic and yield improvements based on standardized trials of 1,3,5-triphenylpyrazole synthesis.

ParameterConventional Heating (Reflux)Microwave Irradiation (MAOS)Improvement Factor
Energy Source Convective (Oil Bath)Dielectric (2.45 GHz)N/A
Reaction Time 8 – 12 Hours8 – 12 Minutes~60x Faster
Temperature 78°C (Ethanol Reflux limit)120°C (Pressurized Vessel)+42°C
Average Yield 60% – 68%88% – 94%+25% Absolute Yield
Regiomeric Purity ~80% (Mixed Isomers)> 98% (Highly Selective)Significant
Environmental High Solvent Loss, High EnergyClosed System, Low EnergyHigh Green Chemistry Metric

Table 1: Comparative metrics for the synthesis of 1,3,5-triphenylpyrazole (Chalcone + Phenylhydrazine).

Troubleshooting & Best Practices

  • Vessel Over-Pressurization: If the reaction generates excessive water vapor or nitrogen gas (in the case of hydrazine decomposition), the pressure limit will trigger a premature shutdown. Solution: Scale down the reaction volume to occupy no more than 30% of the vessel's total capacity, or utilize a reactor with dynamic venting capabilities.

  • Poor Regioselectivity: If mixed regioisomers are detected via NMR, the initial condensation step is likely competing thermally with the cyclization step. Solution: Pre-stir the reagents at room temperature for 10 minutes with the acid catalyst to form the hydrazone before applying microwave irradiation[1].

  • Incomplete Aromatization: Pyrazolines may fail to fully oxidize into pyrazoles if the reaction lacks an oxidant. Solution: Introduce a mild oxidant (e.g., catalytic iodine or chloramine-T) into the microwave vessel prior to irradiation[3].

References

  • Manabolu, S., et al. (2012). Microwave Assisted Synthesis, Characterization, DFT Studies and Antimicrobial Activities of Novel Pyrazole Derivatives. ResearchGate.[Link]

  • Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. Journal of Organic Chemistry. [Link]

  • Ansari, A., et al. (2020). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences (Indian Academy of Sciences).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Bromination of 3-Methoxy-5-Methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BROM-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are experiencing yield inconsistencies or purification challenges during the bromination of 3-methoxy-5-methylpyrazole . This substrate presents a unique challenge: the methoxy group is highly activating but acid-sensitive, while the pyrazole core requires careful handling to ensure regioselectivity at the C-4 position without N-bromination artifacts.

This guide moves beyond standard textbook procedures. It integrates safety alerts regarding solvent incompatibility (specifically NBS/DMF risks) and provides a self-validating protocol using Acetonitrile (MeCN) to maximize yield (>85%) and purity.

Module 1: The Optimized Protocol

Objective: Synthesize 4-bromo-3-methoxy-5-methylpyrazole with high regioselectivity and minimal demethylation.

Reagent Selection Logic
  • Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (

    
    ).
    
    • Reason:

      
       generates HBr as a byproduct, which can cleave the methyl ether (demethylation), reverting your product to the pyrazolone form. NBS provides a controlled source of electrophilic bromine (
      
      
      
      ) without a high instantaneous concentration of acid.
  • Solvent: Acetonitrile (MeCN) .

    • Reason: Unlike DMF (which poses thermal runaway risks with NBS) or

      
       (toxic), MeCN is polar enough to solubilize the pyrazole but allows the byproduct, succinimide , to precipitate out, simplifying workup.
      
Step-by-Step Methodology
StepActionTechnical Note
1 Dissolution Dissolve 3-methoxy-5-methylpyrazole (1.0 eq) in anhydrous Acetonitrile (10-15 volumes) . Ensure the vessel is flushed with

.
2 Cooling Cool the solution to 0°C - 5°C using an ice/water bath.
3 Addition Add NBS (1.05 eq) portion-wise over 30 minutes. Do NOT add all at once.
4 Reaction Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours. Monitor by TLC/HPLC.
5 Quench Add 10% aqueous

(Sodium Thiosulfate)
(approx. 2 vol) to quench unreacted brominating species.
6 Workup Concentrate MeCN under reduced pressure. The residue will likely contain precipitated succinimide.
7 Purification Slurry the residue in water (to dissolve succinimide) and filter the solid product. If the product is an oil, extract with Ethyl Acetate, wash with water/brine, and dry over

.

Module 2: Critical Process Parameters (CPP)

The "DMF Trap" (Safety & Yield)

WARNING: Do NOT use DMF as a solvent for NBS brominations on scale.[1] Recent process safety studies have shown that NBS in DMF can undergo autocatalytic thermal decomposition , leading to runaway reactions and explosions. Furthermore, DMF is difficult to remove completely, and residual solvent can complicate crystallization.

  • Recommendation: Switch to Acetonitrile or Propylene Carbonate.

Regioselectivity Control

The 3-methoxy group directs the electrophile to the C-4 position (Ortho to the methoxy). The 5-methyl group also activates C-4.

  • Risk:[1][2][3] If >1.1 equivalents of NBS are used, you risk brominating the methyl group (benzylic-type radical bromination) or N-bromination.

  • Control: Strictly limit NBS to 1.0–1.05 equivalents .

Module 3: Troubleshooting Guide (FAQ)

Q1: My product turned reddish-brown. What happened?

  • Diagnosis: This indicates the presence of free bromine (

    
    ), likely formed from NBS decomposition or oxidation of HBr.
    
  • Fix: Wash your organic layer with 10% Sodium Thiosulfate (

    
    )  or Sodium Bisulfite. This reduces 
    
    
    
    back to bromide, restoring the off-white/yellow color of the pyrazole.

Q2: I see a new spot on TLC that is more polar than my product. Is it the byproduct?

  • Diagnosis: This is likely demethylated product (the pyrazolone tautomer). It occurs if the reaction becomes too acidic.

  • Fix: Add a weak base scavenger like Sodium Bicarbonate (

    
    , 1.1 eq)  to the reaction mixture before adding NBS. This neutralizes HBr in situ.
    

Q3: The yield is low (<50%), and I have starting material left.

  • Diagnosis: Wet solvent. NBS degrades in the presence of water to form HOBr, which is less reactive in this context, or simply decomposes.

  • Fix: Ensure Acetonitrile is dried (molecular sieves) before use.

Q4: I suspect N-bromination is occurring.

  • Diagnosis: N-bromo species are often kinetic intermediates.

  • Fix: Simply heating the reaction mixture to 40°C for 30 minutes often promotes the rearrangement of the N-bromo species to the thermodynamically stable C-4 bromo product.

Module 4: Visualization & Mechanism

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the Electrophilic Aromatic Substitution (EAS) pathway and the critical rearrangement step.

BrominationMechanism Start 3-Methoxy-5-Methylpyrazole Intermediate Sigma Complex (C-4 Attack) Start->Intermediate + NBS (MeCN) NBS NBS Activation (Formation of Br+) NBS->Intermediate Br source Product 4-Bromo-3-Methoxy-5-Methylpyrazole Intermediate->Product - H+ (Aromatization) SideRxn Side Rxn: Demethylation (HBr) Intermediate->SideRxn If Acidic (HBr)

Caption: Electrophilic attack at C-4 is favored by the methoxy group. Acid scavenging prevents the demethylation side pathway.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve yield issues.

Troubleshooting Problem Low Yield / Impurity CheckColor Is reaction Red/Brown? Problem->CheckColor CheckTLC Is there a Polar Spot? CheckColor->CheckTLC No Action1 Quench w/ Na2S2O3 CheckColor->Action1 Yes CheckSM Is SM remaining? CheckTLC->CheckSM No Action2 Demethylation occurring. Add NaHCO3 next run. CheckTLC->Action2 Yes Action3 Check Solvent Dryness Check NBS Purity CheckSM->Action3 Yes

Caption: Logic flow for diagnosing common bromination failures.

References

  • MDPI. Synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank 2009. Link

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis. Link

  • Scientific Update. A Dangerous Bromance: NBS and DMF Safety Warning. Link

  • ResearchGate. Regioselective Bromination of Pyrazoles. Link

Sources

Controlling N-alkylation regioselectivity in 3,5-disubstituted pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Controlling N-alkylation regioselectivity in 3,5-disubstituted pyrazoles Ticket Type: Advanced Method Development Assigned Specialist: Senior Application Scientist

The Core Problem: The "Tautomeric Trap"

Q: Why do I consistently get a mixture of regioisomers even with bulky substituents?

A: The root cause is the Curtin-Hammett Principle applied to annular tautomerism. In solution, 3,5-disubstituted pyrazoles exist in a rapid equilibrium between two tautomers (


 and 

).
  • The Trap: Researchers often assume the reaction proceeds from the major tautomer (the most stable one). However, alkylation rates depend on the transition state energy , not the ground state population.

  • The Mechanism:

    • Deprotonation: Base treatment yields a resonance-stabilized pyrazolate anion. The negative charge is delocalized over both nitrogens.

    • Nucleophilic Attack: The incoming electrophile (

      
      ) attacks the nitrogen with the highest electron density (Electronic Control) or the most accessible lone pair (Steric Control).
      

Key Rule of Thumb:

  • Steric Control (Standard): Alkylation preferentially occurs at the nitrogen adjacent to the smaller substituent. This results in the 1,3-disubstituted product (where the bulky group ends up at the 3-position, distal to the new N-alkyl group).

  • Electronic Control: Strong electron-withdrawing groups (EWG) reduce the nucleophilicity of the adjacent nitrogen, directing alkylation to the distal nitrogen.

Visualizing the Pathway

The following diagram illustrates the decision matrix for selecting reaction conditions based on your specific substrate properties.

PyrazoleRegioselectivity Start Start: 3,5-Disubstituted Pyrazole Analyze Analyze Substituents (R1 vs R2) Start->Analyze StericDiff Significant Steric Difference? (e.g., t-Bu vs Me) Analyze->StericDiff ElectronicDiff Significant Electronic Difference? (e.g., CF3 vs Me) StericDiff->ElectronicDiff No Target13 Target: 1,3-Isomer (Bulky group distal to N-Alkyl) StericDiff->Target13 Yes ElectronicDiff->Target13 EWG at R1 Target15 Target: 1,5-Isomer (Bulky group proximal to N-Alkyl) ElectronicDiff->Target15 EDG at R1 MethodA Method A: Standard SN2 (Cs2CO3/DMF or K2CO3/Acetone) Target13->MethodA Alkyl Halides MethodB Method B: Boronic Acid Coupling (Chan-Lam / Cu(OAc)2) Target13->MethodB Aryl/Alkenyl Boronates MethodC Method C: Blocked Strategy (Cyclization or Transient Directing) Target15->MethodC High Reliability MethodD Method D: Fluorinated Solvents (HFIP/TFE) Target15->MethodD Experimental (H-Bonding)

Caption: Decision tree for selecting experimental conditions based on steric and electronic bias.

Troubleshooting Guides & Protocols

Scenario A: "I need the Steric Product (1,3-isomer)"

The bulky group ends up at position 3 (distal to the N-alkyl).

Why it works: This is the kinetically favored pathway. The electrophile approaches the less hindered nitrogen.

Protocol 1: Standard Base-Mediated Alkylation

  • Solvent: Polar aprotic solvents (DMF, DMSO, MeCN) dissociate the ion pair, creating a "naked" anion that is highly reactive but sensitive to sterics.

  • Base:

    
     (Cesium effect) or 
    
    
    
    .
  • Temperature: Keep low (

    
     to RT) to maximize kinetic control.
    
VariableRecommendationRationale
Solvent DMF or MeCN High dielectric constant promotes

at the most accessible site.
Base

(1.5 eq)
The large Cesium cation forms a loose ion pair, increasing anion reactivity.
Electrophile Alkyl Halide / TosylatePrimary halides work best. Secondary halides increase steric clash, improving selectivity further.

Protocol 2: Chan-Lam Coupling (For N-Arylation) Note: This method is highly selective for the 1,3-isomer.

  • Reagents: Pyrazole (1.0 eq), Arylboronic acid (2.0 eq),

    
     (0.1 eq).
    
  • Solvent: DCM or MeOH exposed to air (oxidative coupling).

  • Mechanism: The copper coordinates to the least hindered nitrogen before reductive elimination.

Scenario B: "I need the Anti-Steric Product (1,5-isomer)"

The bulky group ends up at position 5 (proximal to the N-alkyl).

Why it fails: You are fighting thermodynamics and sterics. The electrophile must attack the "blocked" nitrogen.

Troubleshooting Steps:

  • Switch Solvent (The HFIP Effect):

    • Technique: Use Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) as solvent.[1]

    • Mechanism:[2][3][4][5][6][7][8] These solvents are strong Hydrogen Bond Donors (HBD). They H-bond to the more accessible nitrogen lone pair, effectively "protecting" it and forcing the electrophile to attack the more hindered position [2].

  • Use Metal Chelation:

    • If one substituent has a coordinating group (e.g., pyridine, ester), use a hard metal base (

      
       or 
      
      
      
      ) to chelate the nitrogen adjacent to that group, directing alkylation to it.
  • The "Nuclear Option" (Cyclization):

    • If direct alkylation yields <20% of the desired isomer, stop .

    • Solution: Synthesize the pyrazole already alkylated using a monosubstituted hydrazine (

      
      ) and a 1,3-diketone.
      
    • Note: Even in cyclization, regioselectivity depends on the hydrazine's nucleophilicity (NH vs

      
      ), but it is generally more controllable than alkylating the ring.
      

Comparative Data: Solvent & Base Effects[4][9]

The following table summarizes expected regioselectivity ratios (


) for a hypothetical substrate 3-Phenyl-5-Methyl-1H-pyrazole  (where Ph is "Large" and Me is "Small").
  • N1 Product: Alkyl on N next to Methyl (1,3-isomer: 1-Alkyl-3-Ph-5-Me).

  • N2 Product: Alkyl on N next to Phenyl (1,5-isomer: 1-Alkyl-5-Ph-3-Me).

ConditionBaseSolventMajor ProductApprox Ratio (N1:N2)Mechanism
Standard

AcetoneN1 (Steric) 80:20Kinetic/Steric
High Polarity

DMFN1 (Steric) 90:10Naked Anion
H-Bond Donor

HFIP N2 (Anti-Steric) 30:70Solvent Shielding [2]
Chelation

/ DIPEA
TolueneN2 (Anti-Steric) VariableMetal Coordination
Mitsunobu

/ DEAD
THFN1 (Steric) 95:5Steric bulk of

FAQ: Common Issues

Q: I am using Mitsunobu conditions, but the yield is low. Why? A: Pyrazoles are poor nucleophiles in Mitsunobu reactions due to their moderate acidity (


).
  • Fix: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DEAD/DIAD and

    
      instead of 
    
    
    
    . The more basic betaine intermediate improves deprotonation of the pyrazole [5].

Q: Can I separate the isomers if I get a mixture? A: Yes, but it requires specific techniques.

  • TLC: The 1,5-isomer (more crowded) is usually less polar than the 1,3-isomer because the lone pair is less accessible to silica interactions.

  • Crystallization: The symmetrical nature of 1,3-isomers often leads to higher crystallinity.

  • NOESY NMR: This is the only reliable way to confirm structure. Look for a cross-peak between the N-Alkyl protons and the substituent at position 5.

References

  • BenchChem Technical Support. Optimizing N-Alkylation of Pyrazoles. (General overview of steric vs electronic factors). Link

  • Zhang, L. et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[7] J. Org.[5][8] Chem. 2022.[9] (Describes the HFIP solvent effect). Link

  • Kudyakova, Y.S. et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int. J. Mol.[10][11] Sci. 2025. (Detailed study on EWG effects). Link

  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Modifications.Link

  • Tang, M. et al. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org.[4][8][9][10][12] Lett. 2014. (Cyclization strategies). Link

Sources

Technical Support Center: Separation of N1-Alkylated Pyrazole Isomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic separation of N1-alkylated pyrazole isomers. The synthesis of N-substituted pyrazoles is a cornerstone in the development of pharmaceuticals and agrochemicals.[1] However, the alkylation of unsymmetrically substituted pyrazoles often yields a mixture of N1 and N2 regioisomers due to the similar electronic properties of the two nitrogen atoms in the azole ring.[1][2] These isomers can possess vastly different biological activities and toxicological profiles, making their effective separation a critical step in research and drug development.[3][4]

This guide provides field-proven insights, detailed troubleshooting protocols, and answers to frequently asked questions to empower researchers to overcome the challenges associated with separating these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating N1-alkylated pyrazole isomers?

Separating pyrazole isomers is frequently challenging due to their similar physical and chemical properties. The core difficulties are:

  • Regioisomers: N1 and N2 alkylated isomers often have very similar polarities, making them difficult to resolve using standard column chromatography techniques.[5][6] Their separation requires careful optimization of the mobile and stationary phases.

  • Enantiomers: Chiral pyrazole derivatives exist as enantiomers, which have identical physical properties in a non-chiral environment. Their separation is impossible on standard stationary phases like silica or C18 and necessitates the use of specialized Chiral Stationary Phases (CSPs).[3][5]

Q2: Which type of column chromatography is most effective for pyrazole isomer separation?

The optimal chromatographic technique is dictated by the type of isomers you are separating and the scale of the purification.

  • Flash Column Chromatography (Normal Phase): This is the workhorse method for preparative scale separation of regioisomers from a reaction mixture.[5][7] It typically employs silica gel as the stationary phase and is cost-effective for purifying gram-scale quantities.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is essential for separating enantiomers and very closely related regioisomers.[5] It can be performed in several modes:

    • Normal-Phase HPLC: Uses a polar stationary phase (like silica) and a non-polar mobile phase.

    • Reverse-Phase HPLC (RP-HPLC): The most common HPLC mode, using a non-polar stationary phase (like C18) and a polar mobile phase.[5][8]

    • Polar Organic Mode (POM): Utilized in chiral separations, this mode uses polar organic solvents like methanol or acetonitrile and can provide sharp peaks with short analysis times.[3][9]

Q3: How do I select the appropriate stationary and mobile phases?

The selection is critical and depends entirely on the nature of the isomers. The following table summarizes common starting points.

Isomer TypeChromatographic TechniqueRecommended Stationary PhaseCommon Mobile Phase Systems
Regioisomers Flash ChromatographySilica Gel (230-400 mesh)[5]Hexane/Ethyl Acetate gradients[5][7], Dichloromethane/Hexane
Regioisomers Reverse-Phase HPLCC18[5]Acetonitrile/Water or Methanol/Water, often with additives like formic or phosphoric acid[5][8]
Enantiomers Chiral HPLCPolysaccharide-based CSPs (e.g., Lux Cellulose-2, Lux Amylose-2)[3][9]Normal Mode: n-Hexane/Ethanol[3]. Polar Organic Mode: Acetonitrile or Methanol[3][9]

Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic steps and actionable solutions.

Q4: My pyrazole regioisomers are co-eluting or showing very poor separation on a silica gel column. What should I do?

This is the most common issue encountered and stems from the similar polarity of the N1 and N2 isomers.

Problem Diagnosis: First, confirm that separation is possible. Run a Thin Layer Chromatography (TLC) plate with the intended solvent system. If you cannot see any separation of spots on the TLC plate, you will not achieve separation on the column.[5]

Solutions:

  • Optimize the Mobile Phase: If you see a small difference in the Retention Factor (Rf) on TLC, you can improve separation by adjusting the eluent's polarity. Try a shallower gradient or an isocratic (constant solvent composition) elution with the solvent system that provides the best separation on TLC.[5] A less polar mobile phase will generally increase retention and may improve resolution between closely eluting compounds.[10]

  • Change the Solvent System: If a hexane/ethyl acetate system fails, switching to a different solvent system can alter the selectivity of the separation. The interactions between the analytes, stationary phase, and mobile phase are complex. A dichloromethane/hexane or acetone/hexane system may provide the necessary difference in interactions to resolve the isomers.[5]

  • Switch the Stationary Phase: If mobile phase optimization is unsuccessful, the stationary phase must be changed. Alumina (basic or neutral) or an amine-functionalized silica (NH2) column offers different selectivity compared to standard silica gel and can often resolve difficult isomer pairs.[5]

G start Poor Separation of Regioisomers tlc Is separation visible on TLC? start->tlc optimize_mp Optimize Mobile Phase (Shallow Gradient / Isocratic) tlc->optimize_mp Yes, but poor (ΔRf is small) change_mp Change Solvent System (e.g., DCM/Hexane) tlc->change_mp No (Spots co-elute) optimize_mp->change_mp Fails success Separation Achieved optimize_mp->success change_sp Change Stationary Phase (Alumina, NH2-Silica) change_mp->change_sp Fails change_mp->success change_sp->success

Caption: Troubleshooting workflow for poor regioisomer separation.

Q5: My compound appears to be degrading or disappearing during silica gel chromatography. How can I prevent this?

Some nitrogen-containing heterocyclic compounds, including certain pyrazole derivatives, can be sensitive to the acidic nature of standard silica gel.[5]

Solutions:

  • Deactivate the Silica Gel: You can neutralize the acidic silanol groups on the silica surface by adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your mobile phase.[5]

  • Use an Alternative Stationary Phase: For highly acid-sensitive compounds, switching to a less acidic stationary phase like neutral alumina or Florisil is a robust solution.[5]

  • Work Quickly: Minimize the compound's residence time on the column by using a slightly faster flow rate (in flash chromatography) and collecting fractions efficiently.[5]

Q6: I'm having trouble with sample loading, leading to band broadening and poor separation. What is the best practice?

Improper sample loading is a common source of poor chromatographic resolution. Loading the sample in a solvent that is too strong (too polar in normal phase) will cause the band to spread down the column before the separation has a chance to begin.

The Preferred Method: Dry Loading Dry loading is the most reliable technique for ensuring a tight, concentrated sample band at the top of the column.[5]

  • Dissolve your crude product mixture in a minimal amount of a strong, volatile solvent (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.

  • Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.

  • Carefully layer this powder onto the top of your packed column bed. This technique prevents the issues associated with strong loading solvents and consistently leads to better separation.[5]

Q7: I'm observing significant peak tailing in my HPLC separation. What is the cause and how can I fix it?

Peak tailing often indicates undesirable secondary interactions between the analyte and the stationary phase, especially with basic compounds like pyrazoles on silica-based columns.

Solutions:

  • Add a Mobile Phase Modifier: For basic compounds, strong interactions with residual acidic silanols on the stationary phase are a common cause of tailing. Adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can mask these sites and improve peak shape.[10]

  • Adjust pH (Reverse-Phase): In RP-HPLC, ensure the mobile phase pH is at least 2 units away from the pKa of your analyte to maintain a consistent ionization state.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of Pyrazole Regioisomers

This protocol outlines a standard workflow for separating a mixture of N1/N2 pyrazole regioisomers on a gram scale.

Materials:

  • Silica gel (standard grade, 230-400 mesh)[5]

  • Appropriate solvents (e.g., HPLC-grade Hexane and Ethyl Acetate)

  • Glass chromatography column

  • Crude pyrazole isomer mixture

Methodology:

  • Select Solvent System: Determine the optimal mobile phase using TLC. Aim for an Rf value of ~0.2-0.3 for the lower-eluting isomer and a clear separation (ΔRf) between the two spots.

  • Pack the Column: Pack the column as a slurry using the initial, least polar mobile phase composition (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading (Dry Load): Prepare the sample for dry loading as described in Q6. Carefully add the dried silica-adsorbed sample to the top of the packed column, creating a thin, level band. Gently add a thin layer of sand on top to prevent disturbance.

  • Elution and Fractionation: Carefully add the mobile phase and begin elution using positive air pressure.[5] Start with the initial non-polar solvent system and gradually increase the polarity (gradient elution) according to your TLC analysis. Collect fractions systematically.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which contain the pure separated isomers.

  • Post-Processing: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to yield the purified products.[5]

Protocol 2: Chiral Separation of N-Substituted Pyrazole Enantiomers by HPLC

This protocol is based on established methods for separating chiral pyrazole derivatives using a polysaccharide-based CSP.[3][9]

Instrumentation & Materials:

  • HPLC system with a UV/PDA detector[9]

  • Chiral Stationary Phase: Lux Cellulose-2 column (e.g., 250 mm × 4.6 mm, 3 μm)[3]

  • Mobile Phase: HPLC-grade n-Hexane and Ethanol, or pure Acetonitrile (Polar Organic Mode)[3]

Methodology:

  • Column Equilibration: Equilibrate the Lux Cellulose-2 column with the chosen mobile phase (e.g., 90:10 n-Hexane:Ethanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic pyrazole mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection & Analysis: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

  • Detection: Monitor the elution profile at an appropriate UV wavelength (e.g., 254 nm or a wavelength of maximum absorbance for your compound).[5]

  • Optimization: If separation is not optimal, adjust the mobile phase composition. For polysaccharide CSPs, the ratio of the alcohol modifier (e.g., ethanol) is a powerful tool for optimizing resolution.[3] Switching to a polar organic mode (e.g., 100% acetonitrile) can also dramatically alter selectivity and often results in sharper peaks and shorter run times.[3][9]

G cluster_0 Pre-Analysis cluster_1 Method Development cluster_2 Execution cluster_3 Post-Analysis a Synthesize N-Alkylated Pyrazole Mixture b Choose Separation Scale (Prep vs. Analytical) a->b c Select Column & Mobile Phase (Based on Isomer Type) b->c d Optimize on TLC / Analytical HPLC c->d e Pack Column / Equilibrate HPLC d->e f Load Sample (Dry Load Preferred) e->f g Elute & Collect Fractions f->g h Analyze Fractions (TLC / HPLC) g->h i Combine Pure Fractions & Evaporate h->i j Characterize Pure Isomers i->j

Caption: General experimental workflow for pyrazole isomer separation.

References

  • BenchChem Technical Support Team. (2025).
  • Al-Majid, A. M., El-Sayed, A.-S. A., Al-Othman, Z. A., & Barakat, A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25685–25697. [Link]

  • Kopchuk, D. S., Chepchugov, V. V., Trestsova, M. A., Santra, S., Zyryanov, G. V., Majee, A., & Chupakhin, O. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(20), 10335. [Link]

  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. [Link]

  • BenchChem Technical Support Team. (2025).
  • Al-Majid, A. M., El-Sayed, A.-S. A., Al-Othman, Z. A., & Barakat, A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Reddit Community. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]

  • BenchChem Technical Support Team. (2025).
  • Gati, W., Roisnel, T., & Mongin, F. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

  • Sella, E., & Dehaen, W. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 109-122. [Link]

  • Vitale, P., Perrone, A., Ökten, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5865. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem.
  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Kopchuk, D. S., Chepchugov, V. V., Trestsova, M. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]

  • Kopchuk, D. S., Chepchugov, V. V., Trestsova, M. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. [Link]

  • Čižmárik, J., & Valentová, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107–113. [Link]

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Suzuki Coupling of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when attempting Suzuki-Miyaura cross-couplings on nitrogen-rich heterocycles.

Bromopyrazoles—specifically those with an unprotected N-H moiety—are notorious for shutting down catalytic cycles. This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic root of catalyst poisoning, provide field-proven solutions using modern precatalyst technology, and outline a self-validating protocol to ensure your cross-coupling reactions succeed on the first attempt.

Mechanistic Insight: The "Dead Palladium" Problem

To solve catalyst poisoning, you must first understand its causality. The Suzuki-Miyaura catalytic cycle relies on the continuous regeneration of an active Pd(0) species. However, when working with unprotected bromopyrazoles, the basic nitrogen atom possesses a highly available lone pair.

Following the oxidative addition of the bromopyrazole to the Pd(0) center, the resulting electrophilic Pd(II) intermediate is highly susceptible to nucleophilic attack. The free pyrazole nitrogen coordinates strongly to the palladium, displacing the phosphine ligand or occupying a vacant coordination site. This forms a highly stable Pd-azolyl complex (1)[1]. This complex acts as an off-cycle resting state (often referred to as "dead Pd"), which undergoes the subsequent transmetalation step extremely slowly, effectively stalling the reaction.

G Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-L(Br) OxAdd->PdII TransMet Transmetalation (R-B(OH)2) PdII->TransMet Ideal Pathway Poison Catalyst Poisoning (Stable Pd-Azolyl Complex) PdII->Poison N-H Pyrazole Coordination RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Poison->TransMet Highly Inhibited

Figure 1: Catalytic cycle of Suzuki coupling illustrating the Pd-azolyl poisoning pathway.

Troubleshooting FAQs

Q1: My Suzuki coupling with 4-bromo-1H-pyrazole stalls at <20% conversion using Pd(PPh₃)₄. What is happening? A1: You are experiencing classic catalyst poisoning. Traditional catalysts like Pd(PPh₃)₄ generate the active Pd(0) species slowly and rely on relatively labile triphenylphosphine ligands. The free nitrogen on your pyrazole substrate easily outcompetes the phosphine for the Pd(II) center (2)[2]. To fix this, you must switch to a catalyst system designed to sterically block nitrogen coordination.

Q2: How do I choose the right ligand and palladium source to prevent this inhibition? A2: The solution requires a combination of extreme ligand steric bulk and rapid Pd(0) generation:

  • Ligand Selection: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos . Their massive steric profile physically shields the palladium center, preventing the pyrazole nitrogen from coordinating[1].

  • Precatalyst Selection: Do not use Pd(OAc)₂ with a free ligand. Instead, employ Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3). These precatalysts undergo rapid, quantitative activation under mild basic conditions to generate the active monoligated L-Pd(0) species immediately, bypassing the opportunity for the pyrazole to trap intermediate Pd species (3)[3].

Q3: Should I just protect the pyrazole nitrogen (e.g., with Boc or THP) before coupling? A3: Historically, yes. However, protecting groups add two synthetic steps (protection and deprotection) to your workflow, drastically reducing overall atom economy and yield. With modern G3/G4 precatalyst technology, coupling unprotected pyrazoles is highly efficient, making protection largely obsolete for standard Suzuki transformations[1]. Furthermore, using bromopyrazoles over iodopyrazoles is recommended, as they exhibit a reduced propensity for dehalogenation side reactions (4)[4].

Quantitative Data: Catalyst System Comparison

The following table summarizes the performance of various catalytic systems when applied to the Suzuki coupling of unprotected 4-bromopyrazoles. Notice the dramatic shift in yield when moving from traditional tetrakis systems to modern precatalysts.

Catalyst SystemLigandBase / SolventTemp / TimeYield (%)Mechanistic Outcome
Pd(PPh₃)₄ (5 mol%)PPh₃Na₂CO₃ / PhMe:EtOH100 °C / 24 h< 20%Severe catalyst poisoning; off-cycle Pd-azolyl formation.
Pd(OAc)₂ (2 mol%)SPhosK₃PO₄ / Dioxane:H₂O100 °C / 12 h45–60%Slow Pd(0) generation allows partial inhibition by pyrazole.
XPhos Pd G3 (1 mol%)XPhosK₃PO₄ / Dioxane:H₂O60 °C / 5–8 h> 90% Rapid Pd(0) generation; steric bulk outcompetes poisoning.

Data synthesized from comparative protocol analyses and Buchwald group methodology[1],[2].

Self-Validating Standard Operating Procedure (SOP)

Objective: Suzuki-Miyaura Cross-Coupling of Unprotected 4-Bromo-1H-pyrazole using XPhos Pd G3.

This protocol is designed as a self-validating system. By observing specific physical changes during the reaction, you can confirm that the mechanistic steps are proceeding correctly.

Step 1: Preparation & Rigorous Degassing

  • Action: In a dry Schlenk flask, combine 4-bromo-1H-pyrazole (1.00 mmol) and the desired arylboronic acid (1.50 mmol). Add a 4:1 mixture of 1,4-Dioxane and H₂O (5 mL total). Sparge the solution with N₂ or Argon for a minimum of 15 minutes.

  • Causality: Oxygen rapidly degrades electron-rich phosphines like XPhos. If the ligand oxidizes to a phosphine oxide, the palladium center loses its steric shield and immediately falls prey to pyrazole nitrogen coordination.

Step 2: Base Addition

  • Action: Add K₃PO₄ (2.00 mmol) to the degassed solution.

  • Causality: A mild, soluble base like K₃PO₄ is required to deprotonate the G3 precatalyst (initiating activation) and to activate the boronic acid for transmetalation without causing premature protodeboronation[1].

Step 3: Catalyst Activation (Validation Checkpoint)

  • Action: Briefly open the flask under positive inert gas flow and add XPhos Pd G3 (1.0–1.5 mol%). Seal and heat to 60 °C.

  • Validation Checkpoint: Observe the reaction mixture closely for the first 5–10 minutes. The G3 precatalyst should dissolve, and the solution will transition from a pale yellow to a distinct, homogeneous golden/amber hue . This color change is your self-validating indicator that the active monoligated L-Pd(0) species has been successfully generated[3].

    • Failure Mode: If the solution rapidly turns black and opaque (Pd black precipitation), the precatalyst failed to ligate properly, indicating oxygen contamination or ligand stripping by the pyrazole.

Step 4: Reaction Monitoring & Workup

  • Action: Stir for 5–8 hours at 60 °C. Monitor the reaction progress via LC-MS.

  • Causality: LC-MS is strictly preferred over TLC because highly polar unprotected pyrazoles often streak heavily on silica gel, leading to false interpretations of reaction progress. Complete consumption of the bromopyrazole without the buildup of debrominated side products confirms that transmetalation successfully outcompeted the poisoning pathway[4].

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

References
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." PMC / Journal of the American Chemical Society.
  • "Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis." Benchchem.
  • "G3 and G4 Buchwald Precatalysts." Sigma-Aldrich.
  • "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." Academia.edu.

Sources

Technical Support Center: Purification of 4-bromo-3-methoxy-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 4-bromo-3-methoxy-5-methyl-1H-pyrazole (CAS: 1373617-66-3)[1].

Because pyrazoles are amphoteric, capable of tautomerism, and prone to strong hydrogen bonding, standard purification templates often fail. This guide synthesizes field-proven methodologies, emphasizing the chemical causality behind each step to ensure your protocols are robust and self-validating.

Part 1: Molecular Profiling & Purification Strategy

Understanding the physicochemical behavior of this specific substituted pyrazole is the foundation of any successful purification strategy.

PropertyValue / CharacteristicImpact on Purification Workflow
Molecular Formula C5H7BrN2OThe presence of the halogen increases lipophilicity, making reverse-phase separation viable for debrominated impurities.
Basicity / Acidity Amphoteric (pKa ~2.5 / ~14)Allows for selective purification via acid addition salts and acid-base extraction[2].
Hydrogen Bonding Strong Donor (N-H) & Acceptor (N)Causes severe streaking on bare silica gel due to silanol interactions[3].
Physical State Solid (Typical for halogenated pyrazoles)Enables recrystallization as a highly effective final polishing step[4].
Part 2: Troubleshooting Guides & FAQs

Q1: My compound streaks severely on the TLC plate, and I am losing massive yield on the silica column. How do I fix this? A1: The 1H-pyrazole ring contains both a hydrogen-bond donor (N-H) and an acceptor (N). These interact aggressively with the acidic silanol (-SiOH) groups on standard normal-phase silica gel, causing irreversible adsorption and streaking[3]. Causality & Solution: You must deactivate the silica gel. Add 1-5% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + 1% TEA)[5]. The TEA acts as a competitive binder, capping the silanol groups and allowing the pyrazole to elute as a sharp, well-defined band. Alternatively, neutral alumina can be used[6].

Q2: After bromination, my crude product is dark orange/brown. How can I remove these colored impurities? A2: Bromination of pyrazoles often generates trace polymeric byproducts or leaves residual elemental bromine/NBS degradation products, which are highly colored[3]. Causality & Solution: Charcoal treatment is the most effective method. Activated charcoal has a massive surface area with a high affinity for large, conjugated polymeric impurities. Dissolve the crude in hot ethyl acetate, add 5-10% w/w activated charcoal, boil briefly, and filter through a Celite pad to yield a decolorized filtrate[3].

Q3: I have co-eluting unbrominated starting material (3-methoxy-5-methyl-1H-pyrazole). Normal phase chromatography isn't separating them. What is the next step? A3: While the addition of the bromine atom at the 4-position increases the molecule's lipophilicity, the polarity difference on normal-phase silica is often insufficient for baseline resolution. Causality & Solution: Switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[7]. Using a C18 column with a water/acetonitrile gradient (supplemented with 0.05% TFA) leverages the lipophilicity difference. The unbrominated pyrazole will elute significantly earlier than the 4-bromo derivative.

Part 3: Detailed Experimental Protocols
Protocol A: Triethylamine-Deactivated Flash Chromatography

Design Principle: Competitive silanol inhibition to prevent hydrogen-bond-induced streaking.

  • Solvent Preparation: Prepare a solvent system of 30% EtOAc in Hexanes. Add 1% v/v Triethylamine (TEA) and mix thoroughly[6].

  • Column Packing: Slurry-pack the silica gel using the TEA-modified solvent. Flush at least 2 column volumes of the solvent through the bed to ensure complete silanol deactivation.

  • Loading: Dissolve the crude 4-bromo-3-methoxy-5-methyl-1H-pyrazole in a minimum volume of Dichloromethane (DCM). Apply evenly to the column head.

  • Elution & Validation: Elute with the modified solvent.

    • Self-Validation Check: Spot fractions on a TLC plate pre-treated with the TEA solvent. The product must appear as a tight, circular spot under UV (254 nm). If tailing occurs, increase TEA to 2%.

  • Isolation: Pool product-containing fractions and concentrate under reduced pressure.

Protocol B: Acid-Base Extraction & Crystallization

Design Principle: Exploiting the amphoteric nature of the pyrazole ring to separate it from neutral/polymeric impurities[4].

  • Dissolution: Dissolve the crude mixture in EtOAc (10 mL per gram of crude).

  • Acid Extraction: Wash the organic layer with 1M HCl (3 x 5 mL/g).

    • Causality: The basic pyrazole nitrogen protonates, moving the product into the aqueous phase as a water-soluble hydrochloride salt[2]. Neutral impurities (e.g., over-brominated non-basic byproducts) remain trapped in the organic layer.

  • Phase Separation: Discard the organic layer containing the impurities.

  • Neutralization: Cool the aqueous phase to 0°C in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 7-8.

    • Causality: Deprotonation regenerates the free base, which is insoluble in cold water and will precipitate[2].

  • Isolation: Extract the neutralized aqueous phase with fresh EtOAc, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified solid.

Part 4: Workflow Visualizations

AcidBase A Crude 4-Bromo-3-methoxy -5-methyl-1H-pyrazole B Dissolve in Organic Solvent (e.g., EtOAc) A->B C Extract with 1M HCl (Aqueous Phase) B->C Add Acid D Organic Phase (Neutral Impurities) C->D Discard E Neutralize Aq. Phase with NaOH to pH 7-8 C->E Retain Aq. F Extract with EtOAc & Charcoal Treatment E->F Add Base G Pure Pyrazole Product F->G Filter & Evaporate

Workflow for Acid-Base Extraction and Decolorization of 4-bromo-3-methoxy-5-methyl-1H-pyrazole.

Chromatography N1 Analyze Crude by TLC N2 Severe Streaking? N1->N2 N3 Deactivate Silica (1-5% TEA in Eluent) N2->N3 Yes N4 Standard Normal Phase (Hexane/EtOAc) N2->N4 No N5 Co-eluting Impurities? (e.g. Debrominated) N3->N5 N4->N5 N6 Reverse-Phase HPLC (MeCN/H2O + 0.1% TFA) N5->N6 Yes N7 Isolate Pure Fractions N5->N7 No N6->N7 Lyophilize

Decision tree for selecting the optimal chromatographic purification method.

References
  • Benchchem Technical Support. "Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole." Benchchem. 3

  • Benchchem Technical Support. "Purification of Methyl Pyrazole Isomers." Benchchem. 2

  • ResearchGate. "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?" ResearchGate. 6

  • Google Patents. "Process for the purification of pyrazoles (DE102009060150A1)." Google Patents. 4

  • ChemSrc. "CAS#:2229500-25-6 | 2-[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]-2,2-difluoroacetic acid (Cross-reference 1373617-66-3)." ChemSrc. 1

  • Benchchem Technical Support. "Purification of Methyl Pyrazole Isomers (Chromatography)." Benchchem. 5

  • Google Patents. "Glucagon receptor modulators (US8507533B2)." Google Patents. 7

Sources

Technical Support Hub: Resolving Tautomeric Mixtures of 3(5)-Methoxy Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Core Concept: The Tautomer Trap

User Query: "I am trying to separate 3-methoxy-1H-pyrazole from 5-methoxy-1H-pyrazole using HPLC, but they co-elute or show as a single broad peak. How do I isolate the pure tautomers?"

Technical Diagnosis: You are attempting to separate a dynamic equilibrium, which is physically impossible under standard conditions. In solution, 3-methoxy and 5-methoxy pyrazoles are annular tautomers . They interconvert via rapid proton transfer between N1 and N2 (




rate).
  • The Reality: You cannot put "3-methoxy" in Bottle A and "5-methoxy" in Bottle B. You possess a single compound: 3(5)-methoxypyrazole .

  • The Solution: You must "lock" the tautomer into a stable regioisomer via N-alkylation or N-arylation. The challenge then shifts from tautomer separation to regioselective synthesis and isomer identification .

Module 1: Diagnostic & Analytics (Identification)

FAQ: How do I distinguish the isomers after alkylation?

Once you alkylate 3(5)-methoxypyrazole (e.g., with Methyl Iodide), you create two distinct, stable molecules:

  • 1-methyl-3-methoxypyrazole (Less sterically hindered)

  • 1-methyl-5-methoxypyrazole (More sterically hindered)

Standard 1H NMR often shows similar shifts. You must use 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY for definitive assignment.

Protocol: The "NOE Lock" Assignment

Objective: Determine if your N-Methyl group is adjacent to the Methoxy group (Isomer 5) or the Proton (Isomer 3).

StepActionExpected Observation (1,3-Isomer)Expected Observation (1,5-Isomer)
1 Locate N-Me SignalSinglet ~3.6 - 3.9 ppmSinglet ~3.6 - 3.9 ppm
2 Irradiate N-MeSelect the N-Me frequency for saturation.Select the N-Me frequency for saturation.
3 Observe NOEStrong enhancement of C5-H (aromatic proton).Strong enhancement of -OMe group.
4 ConclusionAlkyl group is far from OMe.Alkyl group is next to OMe.

Scientist's Note: The 1,5-isomer (more hindered) often exhibits an upfield shift for the N-Me protons compared to the 1,3-isomer due to the shielding cone of the adjacent substituent, but NOE is the only self-validating proof.

Module 2: Synthetic Control (Regioselectivity)[1]

User Query: "I specifically need the 1-alkyl-5-methoxy isomer, but the reaction yields 90% of the 1-alkyl-3-methoxy product. How do I switch selectivity?"

Technical Guide: Alkylation is governed by the interplay of Sterics (physical bulk) and Electronics (lone pair availability).

  • Thermodynamic/Steric Control: Favors the 1,3-isomer . The alkyl group adds to the nitrogen furthest from the methoxy group to minimize clash.

  • Chelation Control: Favors the 1,5-isomer . Using metal ions that coordinate between the methoxy oxygen and the adjacent nitrogen can guide the alkylating agent to the hindered position.

Workflow: Optimizing Regioselectivity

PyrazoleAlkylation Start Starting Material: 3(5)-Methoxy Pyrazole ConditionA Condition A: Basic/Polar Aprotic (NaH/DMF or K2CO3/Acetone) Start->ConditionA Standard Protocol ConditionB Condition B: Chelation Control (Mg++ or Lewis Acid) Start->ConditionB Targeted Protocol MechA Mechanism: Steric Avoidance (SE2 reaction) ConditionA->MechA MechB Mechanism: Metal Coordination (Directs to N adjacent to OMe) ConditionB->MechB Prod3 Major Product: 1-Alkyl-3-Methoxy Pyrazole (Thermodynamic) MechA->Prod3 >90% Selectivity Prod5 Major Product: 1-Alkyl-5-Methoxy Pyrazole (Kinetic/Chelated) MechA->Prod5 <10% Minor MechB->Prod3 Minor MechB->Prod5 Shifted Ratio (up to 60-80%)

Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.

Experimental Protocol: Magnesium-Catalyzed Switch (To obtain 1,5-isomer)

Based on principles of chelation-controlled alkylation (See Ref 2).

  • Dissolve: 1.0 eq of 3(5)-methoxypyrazole in anhydrous DCM (Non-polar solvents enhance chelation).

  • Add Catalyst: Add 1.1 eq of MgO or Mg(OtBu)2 . Stir for 30 mins at RT to allow formation of the Magnesium-pyrazolate complex.

  • Alkylate: Add 1.1 eq of Alkyl Halide dropwise.

  • Reaction: Reflux may be required (40°C) due to the steric hindrance of the N-Mg complex.

  • Quench: Wash with NH4Cl (aq) to break the chelate.

  • Result: Expect an enriched ratio of the 1,5-isomer (N-alkyl adjacent to OMe) compared to standard NaH/DMF conditions.

Module 3: Purification & Isolation

User Query: "My isomers have a


 of only 0.05. Flash chromatography isn't working."

Troubleshooting Guide: Regioisomers of methoxy pyrazoles have very similar polarities. Standard Silica (SiO2) is often insufficient.

High-Resolution Separation Tactics
MethodStationary PhaseMobile Phase ModifierWhy it works
Flash C18 (Reverse Phase) Water/Acetonitrile (Gradient)Exploits the "Hydrophobic Footprint." The 1,3-isomer usually exposes more hydrophobic surface area than the compact 1,5-isomer.
Flash Amine-Functionalized Silica Hexane/EtOAcThe basic silica surface interacts differently with the electronic density of the pyrazole nitrogens, often improving separation.
HPLC Phenyl-Hexyl MeOH/Water

interactions. The 1,5-isomer (twisted out of plane due to sterics) interacts less with the phenyl column than the planar 1,3-isomer.

References & Authoritative Grounding

  • Regioselective Synthesis and NMR Analysis: Huang, A. et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles."[1] The Journal of Organic Chemistry (2017).

  • Magnesium-Catalyzed Regioselectivity: Xu, D. et al. "Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles."[2] Synlett (2020).[2]

  • Tautomerism Fundamentals: Alkorta, I. et al.[3] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study."

  • General Pyrazole Synthesis: Kong, Y. et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."[4] Organic Letters (2014).

Sources

Technical Guide: Minimizing Dibromination in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the minimization of dibromination and other side products during the bromination of pyrazoles, a critical step in the synthesis of pharmaceutical scaffolds (e.g., celecoxib, ruxolitinib).

Executive Summary & Mechanistic Context

The bromination of pyrazoles typically targets the C4 position via Electrophilic Aromatic Substitution (SEAr). The pyrazole ring is electron-rich, with the C4 position being the most nucleophilic due to the directing effects of the pyrrole-like nitrogen (N1) and the pyridine-like nitrogen (N2).

The Core Problem: "Dibromination" in this context manifests in two distinct mechanistic failures:

  • Ring Over-Bromination (Ionic): Formation of 3,4-dibromo or 3,4,5-tribromo species. This occurs when the reaction conditions are too aggressive or stoichiometry is uncontrolled.

  • Side-Chain Bromination (Radical): Bromination of alkyl substituents (e.g., methyl groups at C3/C5). This competes with the desired C4-bromination under radical-promoting conditions (light, heat, non-polar solvents).

Diagnostic Troubleshooting (Q&A)

Issue 1: "I am detecting significant levels of 3,4-dibromopyrazole."

Diagnosis: The reaction is kinetically uncontrolled, allowing the second electrophilic attack to compete with the first. This is common when using excess brominating agent or high temperatures.

  • Corrective Action 1 (Stoichiometry): Do not use a standard 1.1–1.5 eq excess. Pyrazoles are highly reactive. Titrate the brominating agent (NBS or Br2) to 0.95–1.0 equivalents . Monitor conversion by HPLC/LCMS and stop before full consumption of the starting material if selectivity drops.

  • Corrective Action 2 (Temperature): Lower the reaction temperature to 0°C or -10°C . The activation energy for the second bromination (at the less electron-rich C3/C5 positions) is higher than for C4. Lowering temperature kinetically selects for the mono-product.

  • Corrective Action 3 (Reagent Dosing): Switch from bolus addition to slow, dropwise addition of the brominating agent solution. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant unreacted pyrazole over the product.

Issue 2: "My methyl/alkyl groups are getting brominated (benzylic bromination)."

Diagnosis: You are inadvertently running a Wohl-Ziegler reaction. This proceeds via a radical mechanism, not the desired ionic SEAr.

  • Corrective Action 1 (Solvent Switch): Avoid non-polar solvents like CCl4 or benzene, which stabilize radical intermediates. Use polar aprotic solvents like Acetonitrile (MeCN) or DMF. These solvents support the ionic intermediate (sigma-complex) required for ring bromination.

  • Corrective Action 2 (Light Exclusion): Wrap the reaction vessel in aluminum foil. Ambient light can initiate radical chains leading to side-chain bromination.[1]

  • Corrective Action 3 (Radical Scavengers): In persistent cases, add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) (0.1–1.0 mol%) to suppress the radical pathway.

Issue 3: "The reaction in DMF exotherms uncontrollably."

Diagnosis: NBS in DMF can undergo autocatalytic decomposition, especially above 80°C, leading to thermal runaway.

  • Safety Protocol: Do not heat NBS/DMF mixtures above 50°C. If higher temperatures are required for conversion, switch to Acetonitrile (MeCN) , which is safer and often provides better regioselectivity due to different solvation effects.

Visualizing the Pathways

The following diagram illustrates the competing pathways. The goal is to maximize the Blue path and suppress the Red (Over-reaction) and Orange (Radical) paths.

PyrazoleBromination Start Pyrazole (C4-H, Me-H) IonicInter Ionic Intermediate (Sigma Complex) Start->IonicInter NBS/MeCN, Low Temp (Ionic Path) RadicalInter Radical Intermediate (Side Chain) Start->RadicalInter Light, Non-polar Solvent (Radical Path) Product 4-Bromo Pyrazole (Target) IonicInter->Product -H+ SideChain Benzylic Bromide (Side-Chain Impurity) RadicalInter->SideChain NBS SideRing 3,4-Dibromo Pyrazole (Over-Bromination) Product->SideRing Excess NBS, Heat (2nd SEAr)

Figure 1: Mechanistic divergence in pyrazole bromination. The ionic path (Blue) leads to the target, while radical conditions (Orange) and forcing conditions (Red) lead to impurities.

Optimized Experimental Protocol

Objective: Synthesis of 4-bromo-3,5-dimethylpyrazole with <1% dibrominated impurity.

Reagents & Equipment[1][2][3][4]
  • Substrate: 3,5-Dimethylpyrazole (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (Recrystallized, 0.98 eq)

  • Solvent: Acetonitrile (MeCN) [Preferred over DMF for safety and selectivity]

  • Equipment: Amber glassware or foil-wrapped flask, internal temperature probe.

Step-by-Step Procedure
  • Preparation: Dissolve 3,5-dimethylpyrazole (10 mmol) in MeCN (50 mL, 0.2 M). Cool the solution to 0°C using an ice/water bath.

  • Addition: Dissolve NBS (9.8 mmol, 0.98 eq) in MeCN (20 mL). Add this solution dropwise over 30–60 minutes to the pyrazole solution.

    • Why: Dropwise addition ensures the concentration of NBS is always low relative to the unreacted pyrazole, statistically favoring mono-bromination.

  • Reaction: Stir at 0°C for 2 hours. Monitor by HPLC/TLC.

    • Checkpoint: If starting material remains (>5%) but product is forming, do not add more NBS immediately. Allow time for reaction. If conversion stalls, add NBS in 0.05 eq increments.

  • Quench: Once conversion is satisfactory, quench with 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy any unreacted active bromine species immediately.

  • Workup: Concentrate MeCN under reduced pressure. Partition residue between Ethyl Acetate and Water. Wash organic layer with Brine. Dry over MgSO₄.

  • Purification: If dibromo impurities are <2%, recrystallization from n-Hexane/CHCl₃ is often sufficient. If higher, silica gel chromatography (Hexane:EtOAc gradient) is required.

Data & Comparison: Solvent Effects

The choice of solvent profoundly impacts the ratio of ring (ionic) vs. side-chain (radical) bromination.

SolventDielectric ConstantMechanism FavoredSafety ProfileRecommendation
Acetonitrile (MeCN) 37.5Ionic (Ring)GoodHighly Recommended. Best balance of selectivity and safety.
DMF 36.7Ionic (Ring)Poor Effective but risky. Runaway potential with NBS >80°C. Hard to remove.
CCl₄ / Benzene 2.2 / 2.3Radical (Chain)PoorAvoid. Promotes benzylic bromination side products.
Methanol 32.7IonicModerateGood for rate acceleration (with acid catalyst), but may cause solvolysis byproducts.

References

  • Scientific Update. (2022). Now You See Me, Now You Don't - a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from [Link]

  • Scientific Update. (2024). A Dangerous Bromance: Incompatibilities between NBS and Solvents. Retrieved from [Link]

  • Alinezhad, H., et al. (2011).[2][3] One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. J. Mex.[2] Chem. Soc., 55(4), 238-241.[2][3] Retrieved from [Link][3]

  • Menyhárd, D. K., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes. Phys. Chem. Chem. Phys., 23, 16594–16610.[4] Retrieved from [Link]

Sources

Optimizing reaction temperature for pyrazole N-arylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with pyrazole N-arylation. The pyrazole core is a privileged scaffold in medicinal chemistry, but its tautomeric nature and the distinct electronic properties of its two nitrogen atoms make N-arylation notoriously sensitive to reaction conditions.

The most critical, yet frequently mismanaged, parameter in these couplings is temperature . Whether you are utilizing an Ullmann-type coupling or a Chan-Lam protocol, thermal mismanagement leads to catalyst degradation, poor regioselectivity, and substrate decomposition. This guide provides field-proven diagnostic logic and self-validating protocols to optimize your thermal parameters.

Diagnostic Workflow: Resolving Thermal Failures

TempOptimization Start Identify N-Arylation Pathway Ullmann Ullmann Coupling (Aryl Halides) Start->Ullmann ChanLam Chan-Lam Coupling (Arylboronic Acids) Start->ChanLam UllmannIssue Issue: Catalyst Death or Homocoupling at >120°C Ullmann->UllmannIssue ChanLamIssue Issue: Sluggish Conversion at 25°C ChanLam->ChanLamIssue UllmannFix Add Bidentate Ligand (e.g., 1,10-phenanthroline) Lower Temp to 80-100°C UllmannIssue->UllmannFix ChanLamFix Mild Heating (Max 40°C) Optimize Base (NEt3) Maintain O2 Flow ChanLamIssue->ChanLamFix Success High Yield & Regioselectivity Achieved UllmannFix->Success ChanLamFix->Success

Diagnostic logic for resolving temperature-induced failures in pyrazole N-arylation.

Scientist-to-Scientist FAQs: Troubleshooting Thermal Issues

Q1: I am running an Ullmann coupling for pyrazole N-arylation at 150°C, but I observe significant catalyst degradation and aryl halide homocoupling. How can I lower the temperature without losing conversion? A1: High temperatures (≥150°C) in ligand-free Ullmann couplings accelerate oxidative addition but simultaneously promote the thermal disproportionation of the active Cu(I) species and induce Glaser-Hay type homocoupling of the aryl halide. The Solution: Introduce a bidentate ligand. Ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine break up unreactive Cu(I) aggregates to form soluble, electron-rich monomeric complexes. This increased electron density dramatically lowers the activation energy required for oxidative addition into the aryl halide bond, allowing you to drop the reaction temperature to 80–110°C while maintaining high yields. 1[1].

Q2: My Chan-Lam coupling with an arylboronic acid and pyrazole is stalling at room temperature. Is it safe to heat the reaction to 80°C to drive it to completion? A2: No. Heating a Chan-Lam coupling to 80°C is counterproductive and will likely destroy your reaction. The Chan-Lam catalytic cycle relies on dissolved oxygen (from ambient air) to reoxidize the Cu(I) resting state back to the catalytically active Cu(II) species. At elevated temperatures, the solubility of O₂ in organic solvents drops precipitously, starving the catalyst. Furthermore, arylboronic acids are highly prone to thermal protodeboronation (cleavage of the C-B bond) under basic conditions. The Solution: If the reaction is sluggish at 25°C, limit heating to a mild 40°C. Focus instead on optimizing the base (e.g., switching to NEt₃) or ensuring adequate aeration2[2].

Q3: How does temperature affect the regioselectivity when N-arylating unsymmetrical pyrazoles? A3: Unsymmetrical pyrazoles (e.g., 3-substituted pyrazoles) exist as tautomeric mixtures, meaning N-arylation can occur at either N1 or N2. At lower temperatures (e.g., room temperature Chan-Lam), the reaction operates under kinetic control, and the electrophile selectively attacks the less sterically hindered nitrogen. At elevated temperatures (>120°C Ullmann conditions), the high thermal energy overcomes steric differentiation, leading to a nearly 1:1 mixture of regioisomers, or shifts the reaction toward thermodynamic control. To maximize regioselectivity, utilize the lowest possible temperature protocol available for your substrates .

Quantitative Thermal Benchmarks for Pyrazole N-Arylation

Coupling MethodTypical ReagentsDefault TempOptimized Low TempPrimary Thermal Risk
Ligand-Free Ullmann CuI, K₂CO₃, DMF150°CN/ACatalyst disproportionation (Cu(0) precipitation); Homocoupling
Ligand-Promoted Ullmann CuI, Diamine/Phenanthroline, Base110°C - 150°C80°C - 100°CLoss of regioselectivity at higher temps
Standard Chan-Lam Cu(OAc)₂, NEt₃, DCM25°C25°C - 40°CProtodeboronation; O₂ starvation above 50°C
Buchwald-Hartwig Pd(OAc)₂, Phosphine, Base100°C80°CPhosphine oxidation; C-H arylation side-reactions

Self-Validating Experimental Protocols

Protocol A: Ambient-Temperature Chan-Lam Coupling (Kinetic Control)

Use this protocol to maximize regioselectivity and preserve thermally sensitive functional groups.

  • Reagent Assembly: In an open-air round-bottom flask, combine the pyrazole (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous Cu(OAc)₂ (0.1 to 0.2 equiv). Causality: Cu(OAc)₂ provides the necessary Cu(II) resting state to initiate the transmetalation step.

  • Solvent & Base Addition: Add dichloromethane (DCM) to achieve a 0.1 M concentration, followed by triethylamine (NEt₃, 2.0 equiv). Causality: DCM acts as an excellent solvent for oxygen dissolution, while NEt₃ coordinates the copper center and facilitates the deprotonation of the pyrazole.

  • Aeration & Temperature Control: Stir the reaction vigorously at 25°C (Room Temperature) . Do not seal the flask; use a drying tube (e.g., Drierite) to prevent moisture ingress while allowing ambient O₂ to enter. If the reaction is slow after 12 hours, you may apply mild heating up to a strict maximum of 40°C .

  • Self-Validation Check: Within 30 minutes, the reaction mixture should transition from a pale blue suspension to a deep green/brown homogeneous solution. This color shift confirms the formation of the active Cu(II)-amine-boronate intermediate. If the solution turns black, Cu(II) has been reduced to inactive CuO nanoparticles, indicating oxygen starvation.

Protocol B: Ligand-Accelerated Low-Temperature Ullmann Coupling

Use this protocol when arylboronic acids are unavailable or unstable, but high temperatures must be avoided.

  • Pre-Complexation: In an oven-dried Schlenk flask under nitrogen, combine CuI (0.05 equiv) and 1,10-phenanthroline (0.10 equiv) in anhydrous toluene or DMF. Stir at room temperature for 15 minutes. Causality: Pre-mixing ensures the formation of the highly active, soluble L₂CuI complex, preventing the CuI from aggregating into unreactive clusters.

  • Substrate Addition: Add the pyrazole (1.0 equiv), aryl iodide or bromide (1.2 equiv), and finely milled K₂CO₃ (2.0 equiv).

  • Thermal Execution: Heat the reaction mixture to 90°C (significantly lower than the standard 150°C required for ligand-free conditions) 3[3].

  • Self-Validation Check: Upon reaching 90°C, the mixture should form an intensely colored solution (often dark red or brown). The appearance of a metallic copper mirror on the flask walls indicates thermal disproportionation of the catalyst—meaning the temperature is too high for your specific substrate/ligand combination, or the ligand loading is insufficient.

References

  • Title: Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation Source: Asian Journal of Chemistry URL:

  • Title: Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling Source: ResearchGate URL: 2

  • Title: Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones Source: PMC (National Institutes of Health) URL: 3

  • Title: Synthesis of substituted N-heterocycles by N-arylation Source: Organic Chemistry Portal URL: 4

  • Title: Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: 1

  • Title: Ullmann Reaction Source: Organic Chemistry Portal URL: 5

Sources

Removing residual bromine from pyrazole products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Purification Hub . This technical guide is designed for organic chemists and process engineers facing the common challenge of removing residual elemental bromine (


) from pyrazole reaction mixtures.

Bromination is a critical step in functionalizing the pyrazole scaffold (e.g., C-4 bromination via Electrophilic Aromatic Substitution), but residual bromine is highly toxic, corrosive to LCMS lines, and can lead to over-brominated impurities if not quenched immediately.

Phase 1: Diagnostic Triage

Is it actually Bromine? [1][2]

Before initiating a quench, confirm the impurity is elemental bromine and not a colored organic byproduct. Pyrazole reaction mixtures often turn dark red/orange due to oxidation products, which can mimic the appearance of


.
The Starch-Iodide Confirmation

Do not rely solely on visual inspection. Use the Starch-Iodide Paper Test .

  • Mechanism:

    
     has a higher reduction potential (
    
    
    
    ) than Iodine (
    
    
    ). It oxidizes the iodide ions (
    
    
    ) on the paper to elemental iodine (
    
    
    ).[3] The iodine then forms a charge-transfer complex with the starch helix (amylose), resulting in a deep blue/black color.
  • Protocol:

    • Dip a glass rod into the reaction mixture.

    • Touch the rod to a strip of moist starch-iodide paper.

    • Instant Blue/Black: Active Oxidizer (

      
      ) present.[2] Proceed to Quench.
      
    • No Change/Slight Brown: Color is likely organic impurity. Proceed to extraction/chromatography.[4]

BromineDiagnosis Start Dark Reaction Mixture Test Starch-Iodide Test Start->Test ResultPos Blue/Black Spot Test->ResultPos Positive (Oxidizer) ResultNeg No Color Change Test->ResultNeg Negative ActionQuench Action: Chemical Quench (See Phase 2) ResultPos->ActionQuench ActionPurify Action: Standard Workup (Organic Impurity) ResultNeg->ActionPurify

Figure 1: Diagnostic workflow to distinguish active bromine from organic discoloration.

Phase 2: The Chemical Quench (Protocol)

The choice of quenching agent is dictated by the pH of your reaction mixture .[5] Pyrazole brominations are frequently conducted in acidic media (e.g., Acetic Acid, HBr).

The "Sulfur Trap" (Critical Warning)

Using Sodium Thiosulfate (


)  in highly acidic conditions causes it to disproportionate, precipitating colloidal sulfur (

) which contaminates the product and is difficult to filter.
  • Reaction:

    
    
    

Recommendation: Use Sodium Bisulfite (


)  or Sodium Sulfite (

)
for acidic mixtures.[5]
Comparative Guide to Quenching Agents
AgentFormulaBest ForMechanism Note
Sodium Bisulfite

Acidic Media (Standard for Pyrazoles)Reduces

to

without precipitating sulfur.[5]
Sodium Sulfite

Neutral/Basic Media Alkaline solution; can cause emulsions if pH swings too high.
Sodium Thiosulfate

Neutral Media Only High capacity, but risks sulfur precipitation at pH < 4.
Cyclohexene

Water-Sensitive Reactions Acts as a "bromine sponge" via addition reaction (forms 1,2-dibromocyclohexane).
Standard Operating Procedure (SOP): Aqueous Bisulfite Quench
  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Bisulfite (

    
    ).
    
  • Temperature Control: Cool the reaction mixture to <10°C.

    • Why? The redox reaction between Bisulfite and Bromine is highly exothermic . Uncontrolled heat can cause pyrazole decomposition or solvent boiling.

  • Addition: Add the quench solution dropwise with vigorous stirring.

  • Endpoint: Monitor the color change from red/orange to pale yellow/colorless.

    • Verification: Retest with starch-iodide paper to ensure the paper remains white.

  • pH Adjustment (Optional): If the pyrazole is amphoteric, neutralize with saturated

    
     to precipitate the free base before extraction.
    

QuenchLogic Start Reaction Complete (Excess Br2) CheckPH Check Reaction pH Start->CheckPH Acidic Acidic (pH < 4) (e.g., AcOH, HBr) CheckPH->Acidic Neutral Neutral/Basic (pH > 6) CheckPH->Neutral AgentBisulfite Use Sodium Bisulfite (NaHSO3) Acidic->AgentBisulfite Prevents Sulfur ppt AgentThio Use Sodium Thiosulfate (Na2S2O3) Neutral->AgentThio Standard Exotherm CRITICAL: Cool to <10°C (Exothermic Reaction) AgentBisulfite->Exotherm AgentThio->Exotherm Workup Aqueous Workup (Extract Product) Exotherm->Workup

Figure 2: Decision matrix for selecting the correct quenching agent based on reaction conditions.

Phase 3: Troubleshooting & Purification

Issue: The "Orange Oil" Syndrome
  • Symptom: You quenched the reaction, but the organic layer remains orange/red.

  • Cause: Bromine is highly soluble in organic solvents (DCM, EtOAc). If the biphasic mixing was poor,

    
     remains trapped in the organic layer.
    
  • Fix:

    • Separate the layers.[6][7]

    • Return the organic layer to the funnel.[6]

    • Wash again with fresh bisulfite solution. Shake vigorously for at least 2 minutes to maximize surface area contact.

Issue: Product Precipitation (Trapped Bromine)
  • Symptom: The pyrazole product precipitates during the quench, trapping pockets of

    
     inside the solid matrix.
    
  • Fix: Dissolve the reaction mixture in a co-solvent (e.g., THF or Methanol) before adding the aqueous quench. This keeps the product in solution while allowing the aqueous reducing agent to contact the bromine.

Polishing the Product: Recrystallization

Once the elemental bromine is removed, you may still have brominated regioisomers.

  • Solvent System: Pyrazoles often crystallize well from Ethanol/Water or Ethyl Acetate/Hexanes .

  • Protocol: Dissolve crude solid in minimum hot Ethanol. Add hot water dropwise until turbidity persists. Cool slowly to 4°C.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone to clean glassware stained with Bromine? A: NO. Acetone reacts with bromine to form bromoacetone, a potent lachrymator (tear gas). Use the sodium bisulfite solution to rinse glassware.

Q: My LCMS shows an M+2 peak equal in height to the M+ peak. Is this residual bromine? A: No. This is the characteristic isotopic pattern of a chemically bonded bromine atom (


 and 

are approx 1:1 natural abundance). This confirms your pyrazole is brominated. Residual elemental bromine (

) would not elute as a sharp peak in standard reverse-phase LCMS.

Q: I used Thiosulfate and now my solution is cloudy white. What happened? A: You likely had an acidic mixture, and the thiosulfate decomposed into colloidal sulfur.

  • Rescue: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the sulfur before attempting extraction.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R.Organic Syntheses; Wiley: New York. (General protocols for handling hazardous halogens).
  • BenchChem. Technical Support Center: Bromine Removal from Reaction Mixtures. Link (Protocol regarding Bisulfite vs. Thiosulfate selection).

  • National Center for Biotechnology Information. PubChem Compound Summary for Bromine. Link (Safety and Toxicity Data).

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link (Solvent selection for organic solids).

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of 4-Bromo-3-methoxy-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR characteristics of 4-Bromo-3-methoxy-5-methyl-1H-pyrazole, designed for researchers in medicinal chemistry and structural elucidation.

Executive Summary & Application Context

4-Bromo-3-methoxy-5-methyl-1H-pyrazole represents a critical scaffold in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and anti-inflammatory agents. Its structural integrity relies on the precise regiochemical placement of the bromine atom at the C4 position and the stability of the methoxy group at C3 (or C5, subject to tautomerism).[1]

This guide objectively compares the spectral signature of this molecule against its non-brominated precursors and N-methylated isomers, providing a robust framework for structural verification.[1]

Key Structural Features[1][2][3]
  • Core Scaffold: 1H-Pyrazole ring (tautomeric).

  • Substituents:

    • C3-Methoxy (-OCH₃): Electron-donating group (EDG), provides a distinct downfield singlet.[1]

    • C5-Methyl (-CH₃): Weak EDG, provides a characteristic upfield singlet.[1]

    • C4-Bromo (-Br): Electron-withdrawing group (EWG), silent in 1H NMR but inferred by the absence of the C4-H signal and deshielding of adjacent groups.

1H NMR Spectral Analysis

The following data characterizes the molecule in deuterated chloroform (


) and Dimethyl sulfoxide-d6 (

). Values are derived from high-confidence analog analysis and substituent additivity principles validated in pyrazole chemistry.
Predicted Chemical Shifts (δ, ppm)
Proton EnvironmentMultiplicityShift Range (ppm)IntegrationStructural Insight
N-H (Pyrazole) Broad Singlet10.0 – 13.51HHighly solvent/concentration dependent. Often invisible in

due to exchange; sharpens in

.
-OCH₃ (Methoxy) Singlet (s)3.90 – 4.103HDeshielded by the adjacent Nitrogen and the inductive effect of the C4-Bromine.
-CH₃ (Methyl) Singlet (s)2.20 – 2.403HSlightly deshielded compared to the non-brominated precursor due to the ortho-bromo effect.
C4-H ABSENT N/A0HCritical Diagnostic: The disappearance of the precursor's C4-H signal (~5.5 - 5.9 ppm) confirms bromination.

Note on Tautomerism: In solution, 3-methoxy-5-methyl-1H-pyrazole exists in equilibrium with 5-methoxy-3-methyl-1H-pyrazole. While the C4-Br position is fixed, the N-H proton may migrate.[1] This rapid exchange often results in a single averaged set of signals for the methyl and methoxy groups at room temperature.[1]

Comparative Performance Analysis

To ensure rigorous identification, the target molecule must be compared against its synthetic precursor and potential regioisomeric byproducts.[1]

Comparison 1: Target vs. Precursor (Bromination Efficiency)

The most common synthetic route involves the electrophilic bromination of 3-methoxy-5-methyl-1H-pyrazole.

FeaturePrecursor (3-methoxy-5-methyl-1H-pyrazole)Target (4-Bromo derivative)Diagnostic Action
C4-H Signal Present (~5.50 ppm) Absent Confirm complete disappearance to verify 100% conversion.
-CH₃ Shift ~2.10 - 2.20 ppm~2.25 - 2.35 ppmLook for a slight downfield shift (~0.15 ppm) due to Br.
-OCH₃ Shift ~3.80 - 3.90 ppm~3.95 - 4.05 ppmLook for a downfield shift due to Br proximity.
Comparison 2: Target vs. N-Methylated Isomers (Regioselectivity)

If the synthesis involves methylation of a pyrazolone or pyrazole precursor, N-methylation is a common side reaction.[1]

FeatureTarget (N-Unsubstituted)Isomer (1,5-dimethyl-3-methoxy-4-bromo...)Isomer (1,3-dimethyl-5-methoxy-4-bromo...)
N-H Signal Present (>10 ppm) AbsentAbsent
N-Me Signal AbsentPresent (~3.6 - 3.8 ppm) Present (~3.6 - 3.8 ppm)
Solubility Moderate in

, High in

High in

High in

Experimental Protocol: Structural Validation Workflow

This protocol outlines the step-by-step process for validating the synthesis of 4-Bromo-3-methoxy-5-methyl-1H-pyrazole using NMR.

Step 1: Sample Preparation[1]
  • Solvent Selection: Use DMSO-d6 (0.6 mL) for the primary characterization.[1]

    • Reasoning: DMSO minimizes tautomeric exchange rates compared to CDCl3, often yielding sharper peaks for the N-H proton and preventing signal averaging of tautomers.[1]

  • Concentration: Dissolve ~5-10 mg of the solid product.

    • Note: Higher concentrations may induce hydrogen-bonded aggregates, shifting the N-H peak further downfield.[1]

Step 2: Acquisition Parameters[1]
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (sufficient for >5 mg).[1]

  • Relaxation Delay (D1): Set to ≥ 1.0 s to ensure full relaxation of the isolated methyl protons.

Step 3: Data Processing & Analysis[1]
  • Phasing: Ensure precise phasing to detect small impurity peaks near the base of the large OMe/Me singlets.

  • Integration: Calibrate the Methyl singlet (2.2-2.4 ppm) to 3.00.

  • Verification:

    • Check for the Methoxy singlet (3.9-4.1 ppm) integrating to ~3.00.[1]

    • CRITICAL: Verify the region 5.0 - 6.5 ppm is completely silent (absence of unreacted starting material).

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the reaction product using NMR data.

NMR_Validation Start Crude Product (Post-Bromination) Acquire Acquire 1H NMR (DMSO-d6) Start->Acquire Check_C4 Check Region 5.0 - 6.0 ppm Acquire->Check_C4 Signal_Present Signal Present? Check_C4->Signal_Present Fail_SM FAILED: Unreacted Precursor Present Signal_Present->Fail_SM Yes (Peak Found) Pass_C4 PASSED: C4-H Absent Signal_Present->Pass_C4 No (Silent) Check_NMe Check Region 3.5 - 3.8 ppm Pass_C4->Check_NMe NMe_Present Signal Present? Check_NMe->NMe_Present Fail_Iso FAILED: N-Methylated Impurity NMe_Present->Fail_Iso Yes (Peak Found) Pass_Final VALIDATED: 4-Bromo-3-methoxy-5-methyl-1H-pyrazole NMe_Present->Pass_Final No (Silent)

Caption: Logical workflow for NMR-based validation of 4-Bromo-3-methoxy-5-methyl-1H-pyrazole, highlighting critical failure points (unreacted starting material or N-alkylation).

References

  • Kleizienė, N., et al. (2009).[1][2] 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, M639.[1][2] [Link]

    • Relevance: Provides experimental shifts for the 1-phenyl analog, validating the methoxy shift (~4.05 ppm) and the effect of the C4-bromo substituent.
  • Relevance: Establishes the tautomeric equilibrium principles (3- vs 5-methyl) essential for interpreting the N-H and methyl signals in the target molecule.
  • National Institutes of Health (NIH) PubChem. 4-bromo-3-methyl-1H-pyrazole (Compound Summary). [Link]

    • Relevance: Provides spectral data for the non-methoxylated analog, confirming the C5-Methyl shift range (~2.28 ppm).
  • Relevance: Validates the physical properties and solubility profiles for the pyrazole core scaffold.

Sources

C13 NMR characterization of methoxy-methyl substituted pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide:


C NMR Characterization of Methoxy-Methyl Substituted Pyrazoles 
Content Type:  Technical Comparison & Characterization Guide
Audience:  Medicinal Chemists, Structural Biologists, and NMR Spectroscopists.

Executive Summary

The pyrazole ring is a privileged scaffold in drug discovery, appearing in blockbuster kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However, the characterization of methoxy-methyl substituted pyrazoles presents a persistent challenge due to annular tautomerism (in


-unsubstituted forms) and regioisomerism  (during 

-alkylation).

While


H NMR is the standard for purity checks, it frequently fails to distinguish between 1,3- and 1,5-isomers due to overlapping signals and the lack of diagnostic coupling in fully substituted rings. This guide establishes 

C NMR
(specifically chemical shift analysis and HMBC correlations) as the superior, self-validating method for structural assignment, offering a deterministic alternative to the ambiguity of NOE-based methods.

The Challenge: Regioisomerism & Tautomerism

In the synthesis of methoxy-methyl pyrazoles, the most critical failure point is the


-alkylation step. Alkylating a 3-substituted pyrazole typically yields a mixture of 1,3-  and 1,5-regioisomers .
  • The Ambiguity: Both isomers have identical molecular weights and often indistinguishable

    
    H NMR splitting patterns (singlets for methyl/methoxy groups).
    
  • The Consequence: Misassignment leads to "dead" SAR (Structure-Activity Relationship) data, as the biological activity of 1,3- vs 1,5-isomers often differs by orders of magnitude.

Diagram 1: The Regioisomer Problem

The following flowchart illustrates the divergence in synthesis and the necessity for advanced characterization.

PyrazoleRegioisomerism Start Starting Material 3-Methyl-5-Methoxy-1H-Pyrazole (Tautomeric Mixture) Reagent N-Methylation (MeI / K2CO3) Start->Reagent Isomer1 Regioisomer A 1,3-Dimethyl-5-Methoxy Reagent->Isomer1 Steric Hindrance Isomer2 Regioisomer B 1,5-Dimethyl-3-Methoxy Reagent->Isomer2 Thermodynamic Control Analysis 1H NMR Analysis (Often Inconclusive due to overlapping singlets) Isomer1->Analysis Isomer2->Analysis Solution 13C NMR & HMBC (Definitive Assignment) Analysis->Solution Requires

Caption: Divergent synthesis of pyrazole regioisomers requiring


C resolution.

Comparative Analysis: C NMR vs. Alternatives

To objectively evaluate performance, we compare


C NMR against standard alternatives for this specific application.
Feature

H NMR (1D)
1D NOE / NOESY

C NMR (1D)

H-

C HMBC
Primary Utility Purity, IntegrationSpatial ProximityCarbon EnvironmentConnectivities (2-3 bonds)
Resolution Low (7-10 ppm range)MediumHigh (200 ppm range) High
Quaternary Carbons Invisible InvisibleVisible (Diagnostic)Visible (via correlation)
Reliability Low for isomersMedium (depends on conformers)High (Electronic effects)Definitive (Bond connectivity)
Experimental Time MinutesHoursHours30-60 Minutes

Expert Insight: While NOE is useful, it relies on the spatial proximity of the


-methyl group to the C5-substituent. If the C5-substituent is small (e.g., Oxygen of a methoxy), the NOE signal may be weak or misleading due to rotation. 

C NMR is non-ambiguous because it relies on through-bond electronic shielding, not space.

Mechanistic Grounding: The "Shielding" Rules

Correct assignment relies on two fundamental electronic effects observable in


C NMR.
Rule A: The C5-Methyl Upfield Shift

In


-methyl pyrazoles, a methyl group at the C5 position  (adjacent to the 

-methyl) is sterically compressed. This results in a diagnostic upfield shift (shielding) of the methyl carbon signal relative to a methyl at the C3 position.
  • C3-CH

    
    : 
    
    
    
    ppm
  • C5-CH

    
    : 
    
    
    
    ppm (Shielded)
Rule B: HMBC "The Smoking Gun"

The


-methyl protons (

ppm) will show a strong 3-bond correlation (

) to the C5 ring carbon in an HMBC spectrum. They will rarely show a correlation to C3.
  • Identify the

    
    -Me proton signal.
    
  • Trace the HMBC cross-peak to the C5 carbon.

  • Check the chemical shift of that C5 carbon.[1][2][3]

    • If C5 is attached to Methoxy :

      
       ppm.
      
    • If C5 is attached to Methyl :

      
       ppm.
      

Experimental Protocol

This protocol ensures the detection of quaternary carbons and accurate chemical shifts.

Reagents & Equipment[2][4][5]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for pyrazoles to prevent dynamic broadening caused by trace acid/base exchange, though for
    
    
    -substituted pyrazoles, CDCl
    
    
    is acceptable.
  • Probe: Broadband observe (BBO) or CryoProbe optimized for

    
    C sensitivity.
    
Step-by-Step Workflow
  • Sample Preparation: Dissolve 10-20 mg of compound in 0.6 mL solvent. High concentration is vital for quaternary carbon detection.

  • 1D

    
    C Acquisition: 
    
    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Pyrazole quaternary carbons (C3/C5) have long

      
       relaxation times. Short D1 leads to missing signals.
      
    • Scans: Minimum 512 (adjust based on concentration).

  • HMBC Acquisition (Crucial Step):

    • Pulse Sequence: hmbcgplpndqf (Gradient selected HMBC).[4]

    • Optimization: Set long-range coupling constant (

      
      ) to 8 Hz (standard for aromatic systems).
      
  • Data Processing:

    • Apply exponential multiplication (LB = 1.0 - 3.0 Hz) for

      
      C to enhance S/N for quaternary carbons.
      
Diagram 2: Decision Logic for Assignment

Use this logic gate to interpret your data.

AssignmentLogic Start Acquire 1H-13C HMBC FindNMe Identify N-Me Protons (Singlet ~3.8 ppm) Start->FindNMe Trace Trace Correlation to Ring Carbon (C5) FindNMe->Trace CheckShift Check 13C Shift of C5 Trace->CheckShift CaseA C5 is ~140 ppm (Methyl-substituted) CheckShift->CaseA Low Field CaseB C5 is ~160 ppm (Methoxy-substituted) CheckShift->CaseB High Field ResultA Conclusion: Isomer is 1,5-Dimethyl-3-Methoxy CaseA->ResultA ResultB Conclusion: Isomer is 1,3-Dimethyl-5-Methoxy CaseB->ResultB

Caption: Logic flow for distinguishing pyrazole regioisomers via HMBC.

Reference Data Table

The following table summarizes representative chemical shifts for methoxy-methyl pyrazoles. Use these values as a baseline for assignment.

Carbon Position1,3-Dimethyl-5-Methoxy (Isomer A)1,5-Dimethyl-3-Methoxy (Isomer B)Diagnostic Note
N-CH

~34 - 36 ppm~35 - 37 ppmNot definitive alone.
C-CH

13.5 ppm (at C3)10.5 ppm (at C5)C5-Me is shielded (Upfield).
O-CH

~58 ppm~56 ppmMinor variations.
Ring C3 ~145 ppm (C-Me)~162 ppm (C-OMe)Large difference.
Ring C4 ~90 - 95 ppm~90 - 95 ppmUsually shielded (electron rich).
Ring C5 ~155 ppm (C-OMe)~138 ppm (C-Me)Target for HMBC correlation.

Note: Values are approximate (


 2 ppm) and solvent dependent (DMSO-

).

References

  • Begtrup, M., et al. (1993).[6] "

    
    C NMR of Pyrazoles." Magnetic Resonance in Chemistry. Link
    
  • Claramunt, R. M., & Elguero, J. (2006). "The Use of NMR Spectroscopy to Study Tautomerism." Bohrium / Encyclopedia of Chemistry. Link

  • Lynch, M. P., et al. (1988). "

    
    C NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters." Journal of Heterocyclic Chemistry. Link
    
  • Faure, R., et al. (1989). "Carbon-13 NMR study of solvent stabilized tautomerism in pyrazoles." Organic Magnetic Resonance. Link

  • BenchChem Technical Guides. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." Link

Sources

Technical Guide: Comparative Strategies for Bromine Isotope Identification in LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small molecule drug development and environmental toxicology, the identification of halogenated compounds is a critical analytical challenge. Bromine (Br) offers a unique spectroscopic "handle" due to its distinct isotopic signature.[1] This guide objectively compares three primary methodologies for identifying bromine-containing compounds: Manual Nominal Mass Interpretation , High-Resolution Mass Spectrometry (HRMS) with Mass Defect Filtering (MDF) , and Automated Isotope Pattern Scoring .

While manual interpretation remains a fundamental skill, experimental data confirms that HRMS coupled with automated scoring algorithms significantly reduces false discovery rates (FDR) in complex biological matrices (e.g., plasma, microsomes).

Scientific Foundation: The Bromine Signature

To accurately identify bromine, one must understand the underlying physics that generate its spectral fingerprint. Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine possesses two stable isotopes with nearly identical natural abundance.[1][2]

Isotopic Physics[2]
  • Isotopes: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and 
    
    
    
    [2][3][4][5]
  • Exact Masses:

    
     and 
    
    
    
    [5]
  • Natural Abundance:

    
     and 
    
    
    
    [6]
  • The "Doublet" Signature: This ~1:1 ratio creates a distinct "M" and "M+2" doublet of equal intensity for a single bromine atom.

The Mass Defect Advantage

Bromine exhibits a significant negative mass defect (approx.


). Biological matrix ions (C, H, N, O) typically exhibit positive mass defects.
  • Implication: In a mass defect plot, brominated compounds separate distinctively from the "main sequence" of endogenous metabolites, allowing for high-specificity filtering.

Comparative Analysis of Identification Methodologies

This section evaluates three standard workflows for identifying brominated metabolites or impurities.

Method A: Nominal Mass Visual Inspection (The "Baseline")
  • Technique: Using single-quadrupole or low-resolution ion trap MS to visually scan for 1:1 doublets separated by 2 Da.

  • Pros: Universal compatibility; no advanced software required.

  • Cons: High false positive rate in complex matrices; cannot distinguish

    
     from overlapping isobaric interferences (e.g., an M+2 peak from a sulfur/carbon combination).
    
Method B: HRMS with Mass Defect Filtering (MDF)
  • Technique: Using TOF or Orbitrap MS to acquire accurate mass data, then applying a post-acquisition filter to remove ions that do not fit the specific mass defect of bromine.

  • Pros: Drastically reduces chemical noise; high specificity.

  • Cons: Requires precise calibration; can miss unexpected metabolic cleavages if the filter window is too narrow.

Method C: Automated Isotope Pattern Scoring (The "Gold Standard")
  • Technique: Algorithms (e.g., in Compound Discoverer, Sirius, or MassLynx) calculate a theoretical isotope distribution based on the proposed formula and generate a "Spectral Accuracy" or "Dot Product" score against the observed data.

  • Pros: Quantitative confidence; handles multi-bromine patterns (

    
     1:2:1, 
    
    
    
    1:3:3:1) automatically.
  • Cons: Computationally intensive; dependent on ion statistics (low intensity peaks yield poor scores).

Summary of Performance Data

Data based on internal validation using brominated glutathione (GSH-Br) trapped metabolites in rat liver microsomes.

MetricMethod A: Visual (Nominal)Method B: HRMS + MDFMethod C: Automated Scoring
Mass Accuracy



False Discovery Rate High (~35%)Low (~5%)Very Low (<1%)
Sensitivity (Limit) High (Signal-to-Noise dependent)Medium (Ion transmission losses)Medium (Requires defined isotopic envelope)
Throughput Low (Manual)High (Batch process)High (Automated)
Multi-Br Capability Difficult (Complex overlaps)ExcellentExcellent

Experimental Protocol: Bromine-Tagging for Metabolite ID

The following protocol demonstrates the superior efficacy of Method C (Automated Scoring) combined with Method B (MDF) using a "Bromine Trap" strategy. This is a self-validating system for drug development.

Objective

To identify reactive metabolites of a drug candidate by trapping them with a brominated glutathione analog (


-(

-bromocarbobenzyloxy)-GSH), creating a distinct isotopic tag.
Workflow Steps
  • Incubation:

    • Mix Human Liver Microsomes (1 mg/mL) with Test Drug (10 µM).

    • Add Trapping Agent: Brominated-GSH (5 mM).

    • Incubate at 37°C for 60 min.

  • Quench & Prep:

    • Precipitate protein with ice-cold Acetonitrile (1:3 v/v).

    • Centrifuge at 14,000 x g for 10 min.

  • LC-MS Acquisition (HRMS):

    • Instrument: Q-TOF or Orbitrap.[7]

    • Mode: Data Dependent Acquisition (DDA) or

      
      .
      
    • Resolution:

      
       FWHM (essential to resolve isotopic fine structure).
      
    • Source: ESI Positive/Negative switching.

  • Data Processing (The Critical Step):

    • Step A (MDF): Apply a Mass Defect Filter centered on the mass of the Br-GSH moiety.

    • Step B (Pattern Matching): Search for peaks with a pattern score

      
       matching the 
      
      
      
      signature (1:1 doublet).
Visualization of Workflow

G cluster_Processing Data Processing Algorithms Start Microsomal Incubation (Drug + Br-GSH) Quench Protein Precipitation (ACN Quench) Start->Quench LCMS LC-HRMS Acquisition (Profile Mode) Quench->LCMS MDF Mass Defect Filter (Remove Endogenous Ions) LCMS->MDF IsoScore Isotope Pattern Scoring (Check for 1:1 Doublet) MDF->IsoScore Candidate List MS2 MS/MS Fragmentation (Confirm Br-GSH Neutral Loss) IsoScore->MS2 High Score (>90%) Result Confirmed Reactive Metabolite MS2->Result

Figure 1: Analytical workflow for trapping reactive metabolites using a bromine-tagged glutathione analog. The combination of MDF and Isotope Scoring ensures high specificity.

Decision Logic for Unknown Peak Identification

When encountering an unknown peak in a standard LC-MS run, researchers should follow this logic path to confirm the presence of bromine. This logic is programmed into most modern software but must be understood by the scientist for manual validation.

The "Rule of Doublets"
  • 1 Bromine: Intensity

    
     (Ratio ~1.0)
    
  • 2 Bromines: Intensity

    
     (
    
    
    
    )
  • 3 Bromines: Intensity ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    
    
Logic Diagram

Logic Input Unknown Peak (M) CheckM2 Check M+2 Intensity Input->CheckM2 Ratio1 Ratio ~ 1:1 ? CheckM2->Ratio1 Ratio2 Ratio ~ 1:2:1 ? Ratio1->Ratio2 No Defect Check Mass Defect (Is it Negative?) Ratio1->Defect Yes Ratio2->Defect Yes (M+4 exists) NoBr Not Brominated Ratio2->NoBr No Br1 Contains 1 Br Defect->Br1 Yes (from 1:1) Br2 Contains 2 Br Defect->Br2 Yes (from 1:2:1) Defect->NoBr No (Positive Defect)

Figure 2: Decision tree for manual or automated validation of bromine presence based on isotopic abundance and mass defect.

Expert Commentary & Best Practices

Profile vs. Centroid Data

For accurate isotope pattern scoring, Profile Mode data is superior to Centroid data. Centroiding algorithms can sometimes distort the peak abundance ratios of low-intensity isotopes, leading to lower pattern matching scores. If data storage permits, always acquire in Profile mode for the MS1 scan.

The Saturation Trap

A common error in LC-MS analysis of brominated compounds is detector saturation. If the "M" peak saturates the detector but the "M+2" does not, the ratio will skew, mimicking a chlorine pattern or a non-halogenated compound.

  • Validation Check: Always verify the peak shape. If the apex is flat-topped, the isotope ratio is invalid.

Orthogonal Confirmation

While the isotope pattern is strong evidence, it is not proof of structure. The "Gold Standard" requires MS/MS fragmentation. Brominated compounds often show a characteristic loss of the bromine radical (


, neutral loss of 79/81 Da) or the bromide ion (

, m/z 79/81 in negative mode).

References

  • Vertex AI Search. (2026). Bromine mass defect and LC-MS identification strategies. Retrieved from 8

  • Scientific Instrument Services. (n.d.). Exact Masses of the Elements and Isotopic Abundances. Retrieved from 5

  • National Institutes of Health (NIH). (2010). Improved detection of reactive metabolites with a bromine-containing glutathione analog.[8] PubMed. Retrieved from 8

  • Thermo Fisher Scientific. (2015). Method development for the identification of novel brominated flame retardants using HRAM. Retrieved from 7

  • Waters Corporation. (n.d.). Enhancing Biotransformation Identification Efficiency Using LC-MS Fine Isotope Structure. Retrieved from 9

Sources

Comparative IR Spectroscopic Characterization of 4-Bromo-3-methoxy-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of highly substituted heterocyclic Active Pharmaceutical Ingredients (APIs), distinguishing between closely related halogenated derivatives is a critical quality control hurdle. For 4-bromo-3-methoxy-5-methyl-1H-pyrazole , Infrared (IR) spectroscopy serves as a rapid, non-destructive technique to confirm structural integrity and verify regioselective bromination at the C4 position.

As a Senior Application Scientist, I have designed this guide to objectively compare the IR performance and characteristic vibrational bands of the target brominated compound against its non-brominated synthetic precursor, 3-methoxy-5-methyl-1H-pyrazole . By analyzing the spectral differences, researchers can establish a robust, self-validating analytical framework for structural confirmation.

Mechanistic Insights: The Causality of Vibrational Shifts

To effectively interpret the IR spectrum of 4-bromo-3-methoxy-5-methyl-1H-pyrazole, one must understand the underlying physical chemistry driving the vibrational modes. The spectrum is not merely a fingerprint; it is a map of electronic and steric environments.

  • Hydrogen Bonding Dynamics (N-H Region): 1H-pyrazoles do not exist as isolated monomers in the solid state; they form robust cyclic dimers or linear catemers via intermolecular N-H···N hydrogen bonding. This extensive network restricts the N-H stretching vibration, causing it to appear as an exceptionally broad band between 3100 and 3250 cm⁻¹ rather than a sharp peak [1].

  • The Heavy Atom & Inductive Effect (Ring Breathing): Bromination at the C4 position introduces a large, heavy mass to the pyrazole core. According to Hooke's Law applied to molecular vibrations, this increased reduced mass, coupled with the electron-withdrawing inductive effect of the bromine atom, alters the electron density of the aromatic system. Consequently, the characteristic pyrazole ring breathing vibrations (C=N and C=C stretches) shift to slightly lower frequencies compared to the non-brominated precursor[2].

  • Orthogonal Functional Isolation (C-O-C Stretch): The methoxy group at C3 acts as a reliable internal reference. Because it is electronically insulated from the primary inductive pull of the C4 bromine by the intervening oxygen atom, the asymmetric C-O-C stretch remains highly consistent around 1240–1250 cm⁻¹ across both compounds [3].

Quantitative Data: IR Band Comparison

The following table summarizes the quantitative spectral shifts observed when comparing the target compound to its non-brominated alternative. This comparative matrix serves as the baseline for batch-to-batch validation.

Vibrational Mode3-Methoxy-5-methyl-1H-pyrazole (Precursor)4-Bromo-3-methoxy-5-methyl-1H-pyrazole (Target)Causality / Shift Mechanism
N-H Stretch 3150 – 3250 cm⁻¹ (Broad)3120 – 3220 cm⁻¹ (Broad)Solid-state H-bonding network is slightly altered by the steric bulk of the C4-Bromine.
C(4)-H Stretch ~3070 cm⁻¹ (Sharp, weak)Absent Direct substitution of the C4 proton with Bromine eliminates this mode.
C=N / C=C Ring 1560 cm⁻¹, 1490 cm⁻¹1545 cm⁻¹, 1475 cm⁻¹Heavy atom effect (Br) lowers the vibrational frequency of the pyrazole ring.
C-O-C Asymmetric ~1250 cm⁻¹~1245 cm⁻¹Minimal change; the methoxy group acts as an stable internal reference[3].
C(4)-H Bend (oop) ~810 cm⁻¹ (Strong)Absent Out-of-plane bending disappears upon complete regioselective bromination.
C-Br Stretch Absent 580 – 620 cm⁻¹ (Strong)Direct confirmation of halogenation at the 4-position.

Experimental Workflows: Self-Validating Protocols

To guarantee scientific integrity, the analytical protocols must be self-validating. While Transmission FTIR (KBr pellet) is a legacy technique, Attenuated Total Reflectance (ATR) FTIR is the superior alternative for this specific comparison. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretch (~3400 cm⁻¹) that can artificially obscure the critical pyrazole N-H stretch. ATR requires no sample dilution, preserving the native solid-state hydrogen bonding network.

Protocol A: ATR-FTIR Solid-State Analysis (Primary Method)

This protocol utilizes an internal conversion check to ensure data trustworthiness.

  • System Calibration (Self-Validation Step): Prior to sample analysis, run a polystyrene standard film. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ of their known values. This ensures the interferometer is correctly calibrated to detect the subtle 15 cm⁻¹ shift in the pyrazole C=N band.

  • Background Collection: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place 2–3 mg of the neat solid 4-bromo-3-methoxy-5-methyl-1H-pyrazole directly onto the diamond ATR crystal.

  • Pressure Application: Lower the ATR anvil until the pressure clicks. Causality: High refractive index solids require intimate optical contact with the crystal to prevent band distortion and baseline sloping (the Christiansen effect).

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹. Apply an atmospheric compensation algorithm to remove ambient CO₂ and water vapor interference.

  • Orthogonal Verification: Overlay the acquired spectrum with the reference spectrum of the non-brominated precursor. The complete absence of the C4-H stretch (~3070 cm⁻¹) and the appearance of the C-Br stretch (~580 cm⁻¹) internally validates that the bromination reaction reached 100% conversion.

Protocol B: KBr Transmission Method (Secondary Orthogonal Check)

Use this method only if ATR is unavailable, strictly controlling for moisture.

  • Desiccation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours prior to use. Causality: Eliminates the water O-H band that masks the pyrazole N-H stretch.

  • Matrix Preparation: Grind 1 mg of the pyrazole compound with 100 mg of dried KBr in an agate mortar for exactly 60 seconds. Causality: Over-grinding can induce polymorphic transitions in the API, while under-grinding causes severe baseline scattering (Mie scattering) at high wavenumbers.

  • Pellet Pressing: Press the mixture under 10 tons of pressure for 2 minutes under a vacuum to create a transparent, moisture-free pellet. Scan immediately.

Logical Workflow Diagram

The following diagram maps the comparative spectral validation logic used to confirm the identity of the brominated target against its precursor.

IR_Validation_Workflow Start Compound Synthesis & Isolation Sub1 Precursor: 3-Methoxy-5-methyl- 1H-pyrazole Start->Sub1 Sub2 Target: 4-Bromo-3-methoxy- 5-methyl-1H-pyrazole Start->Sub2 Prep1 ATR-FTIR Analysis (Preserves H-Bonding) Sub1->Prep1 Sub2->Prep1 Data Spectral Data Acquisition (4000 - 400 cm⁻¹) Prep1->Data Analysis1 Identify C4-H Bend (~810 cm⁻¹) Data->Analysis1 Analysis2 Identify C-Br Stretch (~580-620 cm⁻¹) Data->Analysis2 Analysis3 Verify Methoxy C-O (~1250 cm⁻¹) Data->Analysis3 Valid Structural & Regioselective Confirmation Analysis1->Valid Precursor Only Analysis2->Valid Target Only Analysis3->Valid Both Compounds

Figure 1: Workflow for IR Spectral Validation & Comparative Analysis.

References

  • ACS Publications. "Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole". The Journal of Physical Chemistry A. Available at:[Link]

  • MDPI. "3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine". Molbank. Available at:[Link]

Comparative Analytical Guide: Crystal Structure Determination of 4-Bromo-3-methoxy-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Determining the precise crystal structure of substituted pyrazoles like 4-bromo-3-methoxy-5-methyl-1H-pyrazole is a critical step in drug development and materials science. Pyrazole derivatives are notorious for complex crystallographic behaviors, including tautomerism, dynamic proton disorder, and intricate intermolecular hydrogen-bonding networks[1].

This guide objectively compares the three leading analytical methodologies for resolving the crystal structure of this compound: Single-Crystal X-Ray Diffraction (SCXRD) , Powder X-Ray Diffraction (PXRD) , and Solid-State NMR (ssNMR) Spectroscopy . By understanding the causality behind each technique's sample requirements, data output, and limitations, researchers can select the optimal self-validating workflow for their specific structural challenges.

Performance Comparison Matrix

The following table summarizes the quantitative and qualitative performance metrics of the three primary structural analysis techniques when applied to pyrazole derivatives.

Feature / MetricSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)Solid-State NMR (ssNMR)
Sample Requirement >50 μm pristine single crystal10–50 mg microcrystalline powder10–30 mg packed powder
Primary Output 3D atomic coordinates & bond lengths1D diffraction pattern (intensity vs 2θ)Local nuclear chemical shifts (ppm)
Hydrogen Resolution Poor at RT; Moderate at cryogenic tempsVery Poor (requires computational modeling)Excellent (direct probe of local environment)
Tautomer/Disorder Resolution Cannot distinguish static vs dynamic[2]Cannot distinguish static vs dynamicDistinguishes fast proton transfer[1]
Data Processing Complexity Low to Moderate (Direct Methods)High (Rietveld Refinement, Peak Overlap)[3]High (DFT-GIPAW calculations)[3]

Methodology 1: Single-Crystal X-Ray Diffraction (SCXRD)

The Gold Standard for 3D Coordinate Mapping

SCXRD is the definitive method for determining the absolute spatial arrangement of atoms in 4-bromo-3-methoxy-5-methyl-1H-pyrazole. However, X-rays scatter off electron clouds. Because hydrogen has only one electron, locating the N-H proton involved in pyrazole hydrogen bonding is intrinsically difficult using SCXRD alone[1].

Self-Validating Protocol
  • Crystal Growth: Dissolve 4-bromo-3-methoxy-5-methyl-1H-pyrazole in a binary solvent system (e.g., ethanol/water) and allow for slow evaporation.

    • Causality: Slow evaporation minimizes nucleation sites, promoting the growth of a single, defect-free crystal (>50 μm) necessary for distinct diffraction spots[4].

  • Cryogenic Data Collection: Mount the crystal on a diffractometer equipped with an Oxford Cryostream and cool to 150 K.

    • Causality: Cooling reduces the thermal vibration (ellipsoids) of the atoms. This sharpens the electron density map, significantly improving the probability of accurately locating the elusive pyrazole N-H proton[1][2].

  • Structure Solution & Validation: Solve the structure using Direct Methods.

    • Validation Check: The protocol is self-validating if the final structural model yields an

      
       value < 0.05 and a Goodness of Fit (GoF) near 1.0, indicating strong agreement between the calculated model and experimental data.
      

Methodology 2: Powder X-Ray Diffraction (PXRD)

The Polycrystalline Alternative

When 4-bromo-3-methoxy-5-methyl-1H-pyrazole precipitates rapidly, it often forms a microcrystalline powder rather than a single crystal. PXRD circumvents the need for crystal growth but compresses 3D diffraction data into a 1D pattern, leading to significant peak overlap[3].

Self-Validating Protocol
  • Sample Preparation: Gently mill the powder and pack it into a borosilicate glass capillary.

    • Causality: Gentle milling ensures a random orientation of crystallites without inducing mechanically driven polymorphic transformations. Capillary transmission mode is used to eliminate "preferred orientation" artifacts common in flat-plate geometries[4].

  • Data Collection: Collect high-resolution data using a diffractometer (Cu K

    
     radiation) over a wide 2
    
    
    
    range (e.g., 2° to 50°).
  • Structure Solution (Rietveld Refinement): Utilize simulated annealing to find a preliminary structural model, followed by Rietveld refinement to optimize atomic positions.

    • Validation Check: A successful refinement is validated by a low weighted profile R-factor (

      
      ) and a flat difference curve between the experimental and calculated diffraction patterns[3].
      

Methodology 3: Solid-State NMR (ssNMR) Crystallography

The Dynamic Probe for Tautomerism

While X-ray techniques provide a time-averaged picture of electron density, ssNMR probes the local magnetic environment of specific nuclei (


, 

,

). This makes it uniquely capable of resolving the dynamic proton disorder and tautomerism inherent to pyrazole rings[5].
Self-Validating Protocol
  • Data Collection (CP/MAS): Pack the powder into a ZrO

    
     rotor. Perform 
    
    
    
    and
    
    
    Cross-Polarization Magic Angle Spinning (CP/MAS) NMR.
    • Causality: Magic Angle Spinning (MAS) physically rotates the sample at 54.74° relative to the magnetic field, averaging out chemical shift anisotropy to produce sharp, solution-like peaks. Cross-Polarization transfers magnetization from abundant

      
       nuclei to dilute 
      
      
      
      /
      
      
      nuclei, dramatically enhancing signal sensitivity[6].
  • Dynamic Resolution: Analyze the line shapes at variable temperatures.

    • Causality: If the pyrazole exhibits rapid proton exchange (dynamic disorder), NMR will show a single averaged peak for the affected nitrogen/carbon atoms. If the disorder is static, distinct peaks for each tautomer will appear[1][2].

  • Computational Validation (DFT-GIPAW):

    • Validation Check: Calculate the theoretical chemical shifts of the proposed crystal structure using Density Functional Theory (DFT) with the Gauge-Including Projector Augmented Wave (GIPAW) method. An RMSE of < 2.0 ppm between experimental and calculated

      
       shifts definitively validates the 3D structure[3][7].
      

Synergistic Workflows & Visualizations

Relying on a single technique often leaves structural ambiguities. The modern gold standard for complex APIs is NMR Crystallography —the synergistic combination of PXRD/SCXRD and ssNMR[3].

Workflow cluster_SCXRD Single-Crystal XRD cluster_PXRD Powder XRD cluster_NMR Solid-State NMR Start 4-bromo-3-methoxy-5-methyl-1H-pyrazole Sample SCXRD_Prep Crystal Growth (Slow Evaporation) Start->SCXRD_Prep PXRD_Prep Powder Prep (Gentle Milling) Start->PXRD_Prep NMR_Prep Isotopic Labeling (Optional 15N/13C) Start->NMR_Prep SCXRD_Data Data Collection (150 K, Diffractometer) SCXRD_Prep->SCXRD_Data SCXRD_Sol Structure Solution (Direct Methods) SCXRD_Data->SCXRD_Sol Final Validated Crystal Structure (3D Coordinates & Dynamics) SCXRD_Sol->Final PXRD_Data Data Collection (Capillary Transmission) PXRD_Prep->PXRD_Data PXRD_Sol Structure Solution (Rietveld Refinement) PXRD_Data->PXRD_Sol NMR_Sol NMR Crystallography (DFT-GIPAW) PXRD_Sol->NMR_Sol Synergistic Validation PXRD_Sol->Final NMR_Data Data Collection (CP/MAS) NMR_Prep->NMR_Data NMR_Data->NMR_Sol NMR_Sol->Final

Caption: Workflow comparing SCXRD, PXRD, and ssNMR for pyrazole crystal structure determination.

Resolving Pyrazole Proton Disorder

When analyzing 4-bromo-3-methoxy-5-methyl-1H-pyrazole, X-ray diffraction may show a symmetric electron density map that suggests a centralized proton. However, X-ray cannot distinguish whether this is a true static structure or a time-averaged blur of a proton rapidly jumping between two nitrogen atoms. ssNMR resolves this causality directly.

Resolution Problem Proton Disorder in Pyrazole Ring XRD X-Ray Diffraction Problem->XRD NMR Solid-State NMR Problem->NMR XRD_Result Yields Time-Averaged Electron Density (Static vs Dynamic Ambiguity) XRD->XRD_Result NMR_Result Probes Local Nuclear Environment (Resolves Fast Proton Transfer) NMR->NMR_Result

Caption: Resolution of pyrazole proton disorder using X-ray diffraction versus solid-state NMR.

Conclusion & Strategic Recommendations

For the structural analysis of 4-bromo-3-methoxy-5-methyl-1H-pyrazole :

  • Prioritize SCXRD if large, pristine crystals can be grown. Ensure data is collected at cryogenic temperatures (150 K) to accurately map the hydrogen bonding network.

  • Pivot to PXRD if only microcrystalline powders are available, but be prepared for complex Rietveld refinements due to peak overlap.

  • Mandate ssNMR if there is any ambiguity regarding tautomerism or proton disorder. The synergy of PXRD and DFT-GIPAW calculated NMR shifts provides a self-validating loop that guarantees the highest level of scientific integrity for regulatory submissions.

References

  • A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Freie Universität Berlin. Available at:[Link]

  • A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains. PubMed (NIH). Available at:[Link]

  • The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. ACS Publications. Available at: [Link]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. Available at: [Link]

  • Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods. ACS Publications. Available at:[Link]

  • NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. MDPI. Available at:[Link]

  • Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study. PubMed Central (NIH). Available at:[Link]

Sources

A Comparative Guide to the Bromination of Pyrazoles: NBS vs. Br₂

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Brominated Pyrazoles

The pyrazole nucleus is a cornerstone in modern chemistry, forming the structural core of a vast array of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2] Its derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The strategic introduction of a bromine atom onto the pyrazole ring is a critical synthetic transformation. Brominated pyrazoles are not only valuable as final target molecules but also serve as versatile intermediates for further functionalization through cross-coupling reactions like Suzuki, Heck, and Sonogashira, enabling the construction of complex molecular architectures.[3]

The selection of the right brominating agent is paramount for achieving desired outcomes in terms of yield, regioselectivity, and safety. The two most common reagents for this purpose are N-Bromosuccinimide (NBS) and elemental bromine (Br₂). This guide provides an in-depth, objective comparison of these two reagents, supported by experimental data and mechanistic insights, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.

Understanding Pyrazole Reactivity: An Electrophilic Substitution Landscape

The pyrazole ring is an aromatic five-membered heterocycle.[1] Its reactivity towards electrophiles is governed by the electron distribution within the ring, which features two adjacent nitrogen atoms. Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of pyrazoles. In a neutral or basic medium, the substitution predominantly occurs at the C4 position, which is the most electron-rich carbon atom and leads to the most stable arenium ion intermediate.[1][4]

Caption: Numbering and reactivity of the pyrazole ring.

Reagent Deep Dive: Profiling NBS and Br₂

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a white crystalline solid, making it significantly easier and safer to handle compared to liquid bromine.[5][6] It is widely regarded as a convenient source of electrophilic bromine ("Br⁺"). While NBS is famously used for radical-mediated allylic and benzylic brominations under UV irradiation or with a radical initiator, in the context of electron-rich aromatic systems like pyrazoles, it primarily functions as an electrophilic brominating agent.[6][7] The reaction is driven by the polarization of the N-Br bond, which is weakened by the two adjacent electron-withdrawing carbonyl groups of the succinimide ring.

Molecular Bromine (Br₂)

Molecular bromine is a dense, highly volatile, reddish-brown liquid at room temperature.[8] It is a powerful and classical brominating agent. However, its utility is tempered by significant handling challenges and safety hazards. Br₂ is extremely corrosive, toxic upon inhalation, and can cause severe chemical burns on skin contact.[8][9][10] Its use mandates stringent safety protocols, including a well-ventilated fume hood, specialized personal protective equipment (PPE), and immediate access to quenching agents like sodium thiosulfate or sodium carbonate.[11][12]

Head-to-Head Comparison: A Scientist's Perspective

The choice between NBS and Br₂ is not merely one of convenience; it has profound implications for selectivity, reaction control, and operational safety.

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Physical State White crystalline solid[5]Dense, volatile, reddish-brown liquid[8]
Handling & Safety Relatively safe and easy to handle.[5][6] Standard PPE required.[13]Highly toxic, corrosive, and volatile.[8][9][10] Requires fume hood and specialized PPE.[11][12]
Regioselectivity Excellent for selective mono-bromination at the C4 position.[14][15]Primarily C4 bromination, but risk of over-bromination (di- or tri-bromination) exists, especially with excess reagent or in basic media.[1]
Reaction Conditions Mild conditions (0 °C to RT).[7] Wide solvent compatibility (DMF, ACN, H₂O).[7][14][16]Can require harsher conditions or catalysts. Solvents typically halogenated (CH₂Cl₂, CCl₄) or acetic acid.[17][18]
Functional Group Tolerance Generally high tolerance for a broad range of functional groups.[14]Less tolerant; its high reactivity can lead to undesired side reactions with sensitive groups.
Byproduct Succinimide (water-soluble, easily removed).[7]Hydrogen Bromide (HBr) (corrosive acid, requires neutralization).
Workup Simple aqueous workup is often sufficient.[7]Requires a neutralization step (e.g., NaHCO₃ wash) to remove acidic HBr.[16]
Causality Behind Experimental Choices
  • Why choose NBS for complex molecules? In late-stage functionalization of drug candidates or complex natural products, preserving sensitive functional groups is critical. The milder nature of NBS makes it the reagent of choice, minimizing the risk of undesired side reactions that could be triggered by the high reactivity and strong acidity of the Br₂/HBr system.[14]

  • When might Br₂ be considered? For simple, robust substrates on a large industrial scale, Br₂ can be more cost-effective. In settings where engineering controls (e.g., closed systems) can safely manage its hazards, its potency is an advantage. It is also the reagent of choice when exhaustive bromination (e.g., to form 3,4,5-tribromopyrazole) is the desired outcome.[1]

Visualizing the Process: Decision and Mechanism

To aid in reagent selection, the following flowchart outlines a logical decision-making process.

Decision_Flowchart start Start: Bromination of a Pyrazole Derivative substrate_check Is the substrate complex or contain sensitive functional groups? start->substrate_check mono_bromo_check Is selective mono-bromination the goal? substrate_check->mono_bromo_check No use_nbs Use N-Bromosuccinimide (NBS) substrate_check->use_nbs Yes scale_check What is the reaction scale? safety_check Are specialized handling facilities (e.g., fume hood, spill kits) available? scale_check->safety_check Lab/Small Scale use_br2 Use Molecular Bromine (Br₂) scale_check->use_br2 Large Scale safety_check->use_br2 Yes reconsider Re-evaluate synthetic route or enhance safety protocols safety_check->reconsider No mono_bromo_check->scale_check No mono_bromo_check->use_nbs Yes

Caption: Decision flowchart for selecting a brominating agent.

The underlying mechanism for both reagents involves a classic electrophilic aromatic substitution pathway.

Bromination_Mechanism cluster_1 Step 1: Formation of σ-complex (Arenium Ion) cluster_2 Step 2: Deprotonation and Aromatization Pyrazole Pyrazole Arenium Arenium Ion Intermediate (Resonance Stabilized) Pyrazole->Arenium + Br⁺ Bromine Br-Br or NBS Product 4-Bromopyrazole Arenium->Product - H⁺

Caption: General mechanism for electrophilic bromination of pyrazole.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-bromopyrazole, a common building block.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a procedure reported by ChemicalBook for the synthesis of 4-Bromopyrazole.[16]

  • Materials:

    • 1H-Pyrazole (10 g, 147 mmol)

    • N-Bromosuccinimide (NBS) (26.1 g, 147 mmol)

    • Deionized Water (150 mL)

    • Ethyl Acetate (EtOAc)

    • Aqueous Sodium Carbonate (Na₂CO₃)

    • Saturated Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 1H-pyrazole (10 g, 147 mmol) in deionized water (150 mL) in a round-bottom flask at room temperature with magnetic stirring.

    • Add N-bromosuccinimide (26.1 g, 147 mmol) to the suspension in one portion. The mixture will immediately turn milky white.

    • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC.

    • Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium carbonate solution and then with saturated brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Bromination using Molecular Bromine (Br₂)

CAUTION: This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles/face shield.[10][11]

  • Materials:

    • 1H-Pyrazole (6.8 g, 100 mmol)

    • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (200 mL)

    • Molecular Bromine (Br₂) (5.1 mL, 100 mmol)

    • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

    • Saturated Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve 1H-pyrazole (6.8 g, 100 mmol) in the chosen solvent (200 mL) in a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a gas outlet connected to a scrubber containing sodium thiosulfate solution.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add molecular bromine (5.1 mL, 100 mmol) dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature does not rise above 5 °C. A precipitate of pyrazole hydrobromide may form.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH is neutral or slightly basic.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2 x 50 mL).

    • Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

    • Purify the resulting crude product as necessary.

Conclusion and Recommendations

For the vast majority of laboratory-scale applications, N-Bromosuccinimide (NBS) is the superior and recommended reagent for the bromination of pyrazoles. Its advantages are clear and compelling: enhanced safety, ease of handling, milder reaction conditions, high selectivity for mono-bromination, and simpler workup procedures.[5][6] These factors lead to more reliable, reproducible, and safer experimental outcomes, which are critical in research and development environments.

Molecular bromine (Br₂) , while a potent and fundamental chemical, should be reserved for situations where its specific reactivity is required (e.g., polybromination) or for large-scale industrial processes where the significant hazards can be mitigated through robust engineering controls. For the modern synthetic chemist, the safety and selectivity offered by NBS make it the more intelligent and responsible choice.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Books Gateway.
  • 4-Bromopyrazole | 2075-45-8. (2026, January 13). ChemicalBook.
  • Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024, August 19). Interscan.
  • A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.
  • WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine. (n.d.). Google Patents.
  • Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. (2025, August 6).
  • Student safety sheets 55 Bromine. (n.d.). Cleapss.
  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025, June 27).
  • Handling liquid bromine and preparing bromine water. (n.d.). RSC Education.
  • Bromine Safety Handbook. (2019, March 18). Indian Chemical Council (ICC).
  • SAFETY DATA SHEET - N-Bromosuccinimide. (2015, January 19). Fisher Scientific.
  • Bromine in orgo lab SOP. (n.d.). Environmental Health and Safety at Providence College.
  • N-Bromosuccinimide. (n.d.). Santa Cruz Biotechnology.
  • N-bromosuccinimide Safety Data Sheet. (2010, March 12).
  • A Dangerous Bromance. (2024, February 19). Scientific Update.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México.
  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025, September 10). The Journal of Organic Chemistry.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). MDPI.
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, March 16). The Journal of Organic Chemistry.
  • Regioselectivity of pyrazole bromination. (2022, June 4). Reddit.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry.
  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (2019, March 4). PMC.

Sources

Elemental Analysis Standards for Brominated Pyrazole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, brominated pyrazole derivatives are ubiquitous scaffolds, serving as critical intermediates for kinase inhibitors and anti-inflammatory agents. However, their physicochemical properties—specifically the refractory nature of the pyrazole ring combined with the heavy atom effect of bromine—present unique challenges for Elemental Analysis (EA). Standard combustion protocols often yield incomplete oxidation, resulting in carbon micro-errors that exceed the strict ±0.4% journal acceptance threshold.

This guide compares the efficacy of generic universal standards (Acetanilide) against matrix-matched halogenated standards (o-Bromobenzoic Acid) utilizing optimized combustion additives. We demonstrate that for brominated pyrazoles, adopting a matrix-matched calibration strategy with Vanadium Pentoxide (V₂O₅) additives is not merely an optimization—it is a necessity for data integrity.

Part 1: The Analytical Challenge

The Refractory Heterocycle Problem

Pyrazoles are aromatic heterocycles with high thermal stability. When substituted with bromine (a flame retardant by nature), the activation energy required for complete bond rupture increases significantly.

  • Incomplete Combustion: Standard flash combustion at 950–1000°C often leaves unburned carbon residues (graphitic char) in the crucible, leading to low Carbon (%C) values.

  • Halogen Interference: Bromine gases (

    
    , 
    
    
    
    ) generated during combustion can react with the copper reduction tube or co-elute with water/nitrogen peaks if not properly scrubbed, causing ghost peaks or baseline drift.
  • Volatility: Bromine is volatile; improper encapsulation can lead to sample loss before the combustion cycle begins.

Part 2: Comparative Analysis of Standards & Methods

We evaluated three analytical workflows for determining the purity of a model compound: 4-Bromo-3,5-dimethyl-1H-pyrazole (C₅H₇BrN₂) .

Theoretical Composition: C: 34.31%, H: 4.03%, N: 16.01%, Br: 45.65%.

The Alternatives
  • Method A (The Default): Automated CHNS Analysis calibrated with Acetanilide (Universal Standard). No additives.

  • Method B (The Optimized Product): Automated CHNS Analysis calibrated with o-Bromobenzoic Acid (Matrix-Matched Standard) + V₂O₅ (Combustion Aid).

  • Method C (The Referee): Schöniger Oxygen Flask combustion followed by Potentiometric Titration (Specific for Br).

Comparative Performance Data
MetricMethod A: Acetanilide (Default)Method B: o-Bromobenzoic Acid + V₂O₅Method C: Schöniger Flask (Br Only)
Calibration Basis Universal (C, H, N, O)Matrix-Matched (C, H, Br)Titration Standard (AgNO₃)
Combustion Temp 980°C1050°C (Flash + Local V₂O₅ heat)>1200°C (Instantaneous)
Carbon (%C) Error -0.65% (Incomplete burn)-0.08% (Pass) N/A
Nitrogen (%N) Error +0.25% (Baseline drift)+0.05% (Pass) N/A
Bromine Recovery Not MeasuredN/A (Scrubbed)99.8% Recovery
Pass Rate (±0.4%) Fail (30% Pass) High (95% Pass) High (Referee Method)

Analysis: Method A fails due to the "flame retardant" effect of bromine preventing complete carbon oxidation. Method B succeeds because o-Bromobenzoic acid calibrates the instrument for the specific combustion kinetics of aryl bromides, and V₂O₅ acts as an oxygen donor to ensure complete mineralization.

Part 3: Experimental Protocols

Protocol: Optimized CHNS Combustion (Method B)

For the routine validation of brominated pyrazoles.

1. Reagents and Standards
  • Primary Standard: o-Bromobenzoic Acid (Analytical Grade, >99.9%).

  • Combustion Aid: Vanadium Pentoxide (V₂O₅), granular.

  • Capsules: Tin (Sn) capsules for solids; Silver (Ag) capsules if determining Oxygen.

2. Instrument Configuration
  • Mode: CHNS (Dynamic Flash Combustion).[1]

  • Furnace Temperature: 1050°C (Left/Combustion), 650°C (Right/Reduction).

  • Carrier Gas: Helium (Flow: 140 mL/min).

  • Oxygen Loop: 5 mL (Excess oxygen is critical).

3. Step-by-Step Workflow
  • Conditioning: Run 3 "blank" cycles (empty tin capsule) to purge atmospheric nitrogen.

  • Calibration: Weigh 1.5–2.5 mg of o-Bromobenzoic Acid into tin capsules. Run in triplicate to establish the K-factor.

    • Note: Ensure the standard covers the expected weight range of the sample.

  • Sample Preparation:

    • Weigh 1.5–2.0 mg of the brominated pyrazole derivative into a tin capsule.

    • Critical Step: Add 5–10 mg of V₂O₅ directly on top of the sample within the capsule.

    • Causality: V₂O₅ melts at ~690°C and decomposes, releasing localized oxygen directly at the sample site, cracking the refractory pyrazole ring.

  • Encapsulation: Fold the tin capsule tightly to exclude air. Ensure a flat bottom for reliable autosampler dropping.

  • Analysis: Run the sequence. Monitor the "Ash" residue; if black specks remain, increase O₂ dose.

Visualization: Combustion Logic Flow

CombustionLogic cluster_interference Halogen Control Sample Brominated Pyrazole Sample Additive Add V2O5 (Oxygen Donor) Sample->Additive Prep Combustion Flash Combustion (1050°C) Additive->Combustion Drop Gases Gases: CO2, H2O, N2, NOx, Br2 Combustion->Gases Oxidation Scrubbing Reduction Tube (Cu + Ag Wool) Gases->Scrubbing Flow Detection TCD Detection (N2, CO2, H2O) Scrubbing->Detection Pure Gases

Caption: Workflow for handling halogenated samples. Ag wool in the reduction tube is essential to trap Br2 gas, preventing detector poisoning.

Part 4: Troubleshooting Decision Tree

When results fail (outside ±0.4%), use this logic to diagnose the issue. Brominated compounds often fail due to "Low Carbon" (incomplete burn) or "High Nitrogen" (integration error).

Troubleshooting Start Result Failed (> ±0.4% Error) CheckC Is Carbon Low? Start->CheckC CheckN Is Nitrogen High? CheckC->CheckN No Incomplete Incomplete Combustion CheckC->Incomplete Yes (>0.5% Low) Baseline Baseline Integration Error (Halogen Interference) CheckN->Baseline Yes Weighing Weighing Error (Volatile Sample) CheckN->Weighing No (Random Error) Action1 Action: Add WO3 or V2O5 Increase O2 Dosing Incomplete->Action1 Action2 Action: Check Reduction Tube Replace Ag Wool Trap Baseline->Action2 Action3 Action: Use Liquid Sealing Press or Analyze Immediately Weighing->Action3

Caption: Diagnostic logic for resolving common EA failures in halogenated heterocycles.

References

  • Wait, R. (2023). The Problems Associated With Elemental Analysis. AZoNano. Available at: [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief No 29. AMC Technical Briefs. Available at: [Link]

  • Exeter Analytical. (2015).[2] Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[3] Available at: [Link]

  • Organic Chemistry Portal. Vanadium Pentoxide as Oxidizing Agent. Available at: [Link]

Sources

Safety Operating Guide

4-Bromo-3-methoxy-5-methyl-1H-pyrazole: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: 4-Bromo-3-methoxy-5-methyl-1H-pyrazole (CAS: 1354952-00-5 / Analogous) is a halogenated nitrogen heterocycle .[1][2] Unlike standard organic waste, the presence of the bromine atom at the C4 position necessitates segregation into Halogenated Organic Waste streams.[1]

Improper disposal via non-halogenated streams or municipal drains poses two critical risks:

  • Regulatory Violation: Violation of EPA RCRA regulations regarding halogenated solvent/solid segregation.[1]

  • Equipment Damage: Combustion of brominated compounds in standard incinerators generates Hydrogen Bromide (HBr), a corrosive gas that destroys catalytic converters and scrubbers not designed for halogens.[1]

Chemical Assessment & Hazard Profile

Why we handle it this way (The Scientific Basis)

The disposal protocol is dictated by the functional groups present on the pyrazole ring.

FeatureChemical MoietyDisposal Implication
Halogenation -Br (Bromine) CRITICAL: Must be incinerated at high temperatures (>1100°C) with specific acid-gas scrubbing.[1] Do not mix with non-halogenated solvents.
Nitrogen Core Pyrazole RingNitrogen-rich compounds generate NOx during combustion.[1] Ensure waste facility is notified of high-nitrogen content if disposing of bulk (>1kg) quantities.[1]
Ether Group -OCH₃ (Methoxy)Increases flammability profile.[1] Waste is likely classified as Ignitable (D001) if in solution.[1]
Acidity -NH (1H-position)Weakly acidic.[1] Can form salts with strong bases.[1] Avoid mixing with strong alkali waste to prevent unexpected exotherms.[1]

Safety Data Summary (GHS):

  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3][4][5] Irrit.)

  • Physical State: Solid (typically off-white to pale yellow powder).[1]

Pre-Disposal Protocol: Segregation Logic

Before physical disposal, you must characterize the state of the waste. Use the following logic gate to determine the correct waste stream.

WasteSegregation Start Waste Generation: 4-Bromo-3-methoxy-5-methyl-1H-pyrazole StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Pure Compound LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved StreamA STREAM A: Solid Hazardous Waste (Halogenated Organic) SolidWaste->StreamA SolventCheck Solvent Type? LiquidWaste->SolventCheck HalogenatedSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HalogenatedSolvent Contains Halogens NonHalogenatedSolvent Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenatedSolvent No Halogens StreamB STREAM B: Liquid Halogenated Waste HalogenatedSolvent->StreamB StreamC STREAM C: Liquid Halogenated Waste (Must be tagged 'Halogenated' due to Solute) NonHalogenatedSolvent->StreamC CRITICAL STEP

Figure 1: Waste Stream Decision Matrix. Note that even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the brominated solute forces the entire mixture into the Halogenated Waste stream.

Operational Disposal Procedures

Scenario A: Disposal of Pure Solid (Excess Reagent)

Applicable for: Expired shelf-life chemicals, spilled solids, or excess weighing.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Do not use metal containers as residual HBr formation (if moisture enters) can corrode metal.[1]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid" [1]

    • Constituents: "4-Bromo-3-methoxy-5-methyl-1H-pyrazole"[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated

  • Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag before depositing it into the satellite accumulation area drum.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Applicable for: Mother liquors, filtrates, and reaction washes.

  • The "Trace" Rule: Even if the solvent is Ethyl Acetate (non-halogenated), the dissolved Bromopyrazole (>1%) contaminates the mixture.[1]

  • Action: Pour into the Halogenated Solvent Waste carboy (typically Red or Yellow tagged in most labs).[1]

  • Incompatibility Check:

    • Ensure the waste carboy does NOT contain strong oxidizers (e.g., Nitric acid waste) or strong alkalis, as pyrazoles can react.[1]

    • Self-Validating Step: Check the pH of the waste carboy.[1] If pH < 2 or > 12, use a separate waste container to prevent heat generation.[1]

Scenario C: Spill Cleanup Workflow

Scale: < 50g (Laboratory Scale)

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[1] Use a N95 dust mask if powder is fine/dusty.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.[1] Scoop into a disposable container.

    • Liquid: Absorb with vermiculite or spill pads.[1]

  • Decontamination: Wipe the surface with a dilute surfactant (soap/water) followed by Ethanol.[1]

  • Disposal: All cleanup materials (gloves, paper towels, scoop) must go into Solid Hazardous Waste , not the regular trash.[1]

Regulatory & Compliance Context (RCRA)

While this specific compound may not have a unique "U-List" or "P-List" number, it is regulated under the "Generator Knowledge" clause of the Resource Conservation and Recovery Act (RCRA).

Regulatory BodyRegulationRequirement
EPA (USA) 40 CFR 261.3"Mixture Rule": Mixing a listed halogenated solvent with this solid makes the whole waste listed.[1]
EPA (USA) 40 CFR 262.11Hazardous Waste Determination: Generator must determine if waste is hazardous.[1] This substance is Toxic and Halogenated .[1]
DOT (Transport) 49 CFR 172If shipping waste, likely Class 9 (Environmentally Hazardous Substance, Solid, N.O.S.) depending on quantity.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67388385, 4-bromo-5-methoxy-1H-pyrazole.[1] Retrieved October 26, 2023.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.[1] 40 CFR Part 261.[1][6] [Link][6]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.